2,3-Diamino-5-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFREYTVOPXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443616 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-29-7 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-2,3-diamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Basic Properties of 2,3-Diamino-5-methylpyridine
This guide provides a comprehensive overview of the fundamental basic properties of this compound (CAS No: 24638-29-7), a heterocyclic amine of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into its chemical behavior.
This compound, with the IUPAC name 5-methylpyridine-2,3-diamine, is a pyridine derivative featuring two amino groups at the C2 and C3 positions and a methyl group at the C5 position. The presence of these functional groups on the pyridine ring imparts a unique combination of electronic and steric properties that govern its reactivity and basicity.
The molecular structure can be visualized as follows:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24638-29-7 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Boiling Point | 315.8 ± 37.0 °C at 760 mmHg | [1] |
| Appearance | White to pale yellow solid (predicted) | [2] |
| IUPAC Name | 5-methylpyridine-2,3-diamine | [1] |
| SMILES | CC1=CC(=C(N=C1)N)N | [1] |
| InChI Key | AITFREYTVOPXOT-UHFFFAOYSA-N | [1] |
Basicity and pKa Considerations
The basicity of this compound is a critical aspect of its chemical character, arising from the lone pairs of electrons on the pyridine ring nitrogen and the two exocyclic amino groups. Each of these nitrogen atoms can be protonated, leading to three distinct pKa values.
The electron-donating nature of the methyl group at the C5 position increases the electron density of the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted 2,3-diaminopyridine. The two amino groups also contribute significantly to the overall basicity of the molecule.
The protonation equilibrium can be represented as follows:
Caption: Stepwise protonation of this compound.
Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily owing to the nucleophilic character of its amino groups. These groups can readily participate in a variety of chemical transformations.
3.1. Coordination Chemistry
The vicinal amino groups enable this compound to act as a bidentate chelating ligand, forming stable complexes with various metal ions.[1] This property is exploited in the development of catalysts and functional materials.
3.2. Nucleophilic Substitution and Condensation Reactions
The amino groups can act as nucleophiles, reacting with electrophiles in substitution and condensation reactions. This reactivity is fundamental to its use in the synthesis of more complex heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in pharmaceuticals.[1]
A generalized reaction workflow is depicted below:
Caption: General synthetic utility of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor. A representative experimental protocol is provided below.
Experimental Protocol: Synthesis via Reduction of 2-Amino-5-methyl-3-nitropyridine
Disclaimer: This protocol is a generalized procedure based on established methods for similar compounds. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2-Amino-5-methyl-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-amino-5-methyl-3-nitropyridine in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Two distinct singlets or doublets for the aromatic protons on the pyridine ring. - A singlet for the methyl group protons. - Two broad singlets for the protons of the two amino groups. |
| ¹³C NMR | - Six distinct signals corresponding to the six carbon atoms in the molecule. - The chemical shifts will be influenced by the positions of the nitrogen atoms and the methyl group. |
| FTIR | - N-H stretching vibrations for the primary amino groups in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹. - C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region. |
| UV-Vis | - Absorption maxima in the UV region are expected due to π → π* and n → π* transitions within the aromatic system. Data from 2,3-diaminopyridine suggests potential absorption in the 350-400 nm range in a solvent like DMSO.[3] |
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care.[2] As with many amine-containing compounds, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes. Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a heterocyclic compound with significant potential in various fields of chemical research and development. Its basicity, governed by the interplay of its three nitrogen centers and the electronic effect of the methyl group, is a key determinant of its reactivity. The nucleophilic nature of its amino groups makes it a valuable synthon for the construction of complex molecular architectures. While a comprehensive set of experimental data for this specific molecule is not yet widely available, this guide provides a solid foundation for its use in research and development by leveraging established chemical principles and data from closely related analogs.
References
An In-Depth Technical Guide to the Synthesis of 2,3-Diamino-5-methylpyridine
Abstract
2,3-Diamino-5-methylpyridine is a crucial heterocyclic building block in the development of pharmaceutical agents and other functional materials. Its vicinal diamine arrangement on the pyridine core makes it a valuable precursor for the synthesis of imidazopyridines and other fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, field-proven experimental protocols, and a critical analysis of the strategic choices made during synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important intermediate.
Introduction and Strategic Importance
This compound, also known as 5-methyl-2,3-pyridinediamine, is a key intermediate in the synthesis of a variety of biologically active molecules. The arrangement of its functional groups allows for the construction of diverse molecular architectures, particularly fused heterocyclic systems that are of significant interest in drug discovery. For instance, it serves as a precursor for imidazo[1,2-a]pyridine compounds, which have applications as anti-ulcer agents.[1] The presence of the methyl group at the 5-position provides a point for further derivatization and can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
The synthesis of this compound presents several challenges, primarily related to the control of regioselectivity during the introduction of the second amino group onto the pyridine ring. This guide will focus on the most prevalent and practical synthetic routes, offering insights into the rationale behind the chosen methodologies.
Primary Synthesis Pathway: Nitration and Subsequent Reduction
The most common and well-established route to this compound begins with the commercially available 2-amino-5-methylpyridine (also known as 6-amino-3-picoline). This pathway involves two key transformations: the regioselective nitration at the 3-position, followed by the reduction of the nitro group to an amine.
Caption: General overview of the nitration-reduction pathway.
Step 1: Regioselective Nitration of 2-Amino-5-methylpyridine
The nitration of aminopyridines is a classic electrophilic aromatic substitution reaction. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack. However, the presence of the strongly activating amino group at the 2-position facilitates the reaction and directs the incoming electrophile.
Causality Behind Experimental Choices:
-
Directing Effects: The amino group is an ortho-, para-director. In the case of 2-amino-5-methylpyridine, the 4- and 6-positions are deactivated by the ring nitrogen. Therefore, substitution is directed to the 3- and 5-positions. The existing methyl group at the 5-position sterically hinders attack at that site, favoring nitration at the 3-position.
-
Reaction Medium: A strong acid medium, typically a mixture of concentrated nitric acid and sulfuric acid, is required to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.
-
Temperature Control: The reaction is highly exothermic and requires careful temperature control. Low temperatures (0-10 °C) are initially employed during the addition of the nitrating mixture to prevent runaway reactions and the formation of byproducts. The temperature is then carefully raised to promote the reaction.
Experimental Protocol: Synthesis of 2-Amino-3-nitro-5-methylpyridine
This protocol is adapted from a similar procedure for the nitration of 2-amino-3-methylpyridine.
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (10.8 g, 0.1 mol) in concentrated sulfuric acid (50 mL) while cooling in an ice bath to maintain the temperature below 20 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (d=1.5, 7.5 mL) to concentrated sulfuric acid (7.5 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (ca. 200 g).
-
Neutralize the solution with a concentrated aqueous ammonia solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous DMF or ethanol) to yield 2-amino-3-nitro-5-methylpyridine.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Amino-5-methylpyridine | Readily available and correctly functionalized for nitration. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the necessary nitronium ion (NO₂⁺) for electrophilic substitution. |
| Temperature | 0-50 °C | Controls the exothermic reaction and minimizes byproduct formation. |
| Work-up | Quenching on ice, neutralization | Safely decomposes the strong acid and precipitates the product. |
| Expected Yield | ~35-50% (based on analogs) | Nitration of aminopyridines can have moderate yields due to competing side reactions. |
Step 2: Reduction of 2-Amino-3-nitro-5-methylpyridine
The reduction of the nitro group to a primary amine is a well-established transformation. Several methods are effective, with catalytic hydrogenation being one of the cleanest and most efficient.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This method is often preferred in industrial settings due to its high efficiency, cleaner reaction profile, and the ease of product isolation by simple filtration of the catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.
-
Alternative Reducing Agents: Other methods, such as the use of metals in acidic media (e.g., iron in acetic acid or hydrochloric acid, or tin(II) chloride), are also effective.[2] These methods are robust but can generate significant amounts of metallic waste, making them less environmentally friendly.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the catalytic hydrogenation of nitropyridines.[3]
-
In a hydrogenation vessel, dissolve 2-amino-3-nitro-5-methylpyridine (1.53 g, 0.01 mol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).
-
Add a catalytic amount of 10% palladium on carbon (10% w/w).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Amino-3-nitro-5-methylpyridine | The direct precursor to the target molecule. |
| Reducing Agent | H₂ gas, Pd/C catalyst | A clean and efficient method for nitro group reduction. |
| Solvent | Ethanol or Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation. |
| Pressure | 50 psi (typical) | Provides a sufficient concentration of hydrogen for the reaction. |
| Work-up | Filtration and evaporation | Simple and effective for isolating the product from the catalyst. |
| Expected Yield | >90% | Catalytic hydrogenation of nitro groups is typically a high-yielding reaction. |
Alternative Synthesis Pathway: Amination of Halopyridines
An alternative approach to this compound involves the amination of a suitably substituted halopyridine. This route can be advantageous if the corresponding halo-aminopyridine is readily accessible.
References
CAS number 24638-29-7 properties
An In-depth Technical Guide to 2,3-Diamino-5-methylpyridine (CAS No. 24638-29-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 24638-29-7), a pivotal heterocyclic amine that serves as a versatile building block in synthetic chemistry. With its unique structural features, this compound is of significant interest in the development of novel pharmaceutical agents and other specialized chemical applications. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, explores its current and potential applications with a focus on drug discovery, and outlines essential safety and handling procedures. The content herein is curated to support researchers and professionals in leveraging the full potential of this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
This compound is a pyridine derivative distinguished by the presence of two amino groups at the 2 and 3 positions and a methyl group at the 5 position of the pyridine ring.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
Structure and Identifiers
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Molecular Weight | 123.16 g/mol | [1][4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4][5] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of a nitro-substituted pyridine precursor. This transformation is a critical step in making the diamino-substituted scaffold available for further chemical modifications.
Synthetic Pathway: Reduction of 2-Amino-3-nitro-5-methylpyridine
The most common and efficient method for preparing this compound is through the catalytic hydrogenation of 2-amino-3-nitro-5-methylpyridine.[2] This reaction selectively reduces the nitro group to an amino group without affecting the pyridine ring or the existing amino group.
Caption: Synthetic route to this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established laboratory procedures for the reduction of nitroarenes.[2]
Materials:
-
2-Amino-3-nitro-5-methylpyridine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Diatomaceous earth (Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-methylpyridine in methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reaction vessel and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature (20°C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 5 hours.[2]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.[2]
-
The filtrate, containing the desired this compound, can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Applications in Research and Drug Development
The strategic placement of two reactive amino groups on the pyridine ring makes this compound a valuable synthon for constructing more complex molecular architectures.
Core Utility as a Synthetic Building Block
The vicinal diamine functionality is particularly useful for the synthesis of fused heterocyclic systems, such as imidazopyridines and quinoxalines, which are prevalent scaffolds in medicinal chemistry. The amino groups can readily undergo condensation, coupling, and substitution reactions.[1]
Role in Pharmaceutical and Agrochemical Synthesis
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its derivatives have been investigated for a range of therapeutic applications, highlighting its importance in drug discovery pipelines.
-
Pharmaceuticals : It is a foundational component in the synthesis of agents targeting infectious diseases and cancer.[1] The diamine moiety can be elaborated to form ligands for various biological targets.
-
Agricultural Chemicals : The biological activity of its derivatives extends to agrochemical applications, where they are explored for their potential as pesticides and herbicides.[1]
Potential Biological Activities
Emerging research has indicated that derivatives of this compound exhibit a spectrum of biological activities:
-
Antimicrobial Properties : Certain derivatives have shown promising activity against various microbial pathogens.[1]
-
Anticancer Potential : The scaffold has been incorporated into molecules designed to inhibit tumor growth in specific cancer cell lines.[1]
-
Enzyme Inhibition : It can serve as a core structure for the design of specific enzyme inhibitors, making it a valuable tool in pharmacological studies.[1]
Caption: Applications of this compound.
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Precautionary Measures
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Hazard Statements :
-
Precautionary Statements :
Recommended Handling and Storage
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage : Store in a tightly sealed container in a cool, dry place.[3][4][5] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4][5]
Conclusion
This compound is a chemical compound of significant utility, particularly in the realms of pharmaceutical and materials science. Its well-defined synthesis and the reactivity of its diamino-functionalized pyridine core provide a robust platform for the creation of diverse and complex molecules. As research continues to uncover new applications and derivatives with potent biological activities, the importance of this versatile building block is set to grow, further enabling advancements in drug discovery and development.
References
Introduction: The Strategic Importance of 2,3-Diamino-5-methylpyridine
An In-Depth Technical Guide to 2,3-Diamino-5-methylpyridine: Structure, Synthesis, and Reactivity
In the landscape of modern synthetic chemistry, this compound (CAS No. 24638-29-7) emerges as a pivotal heterocyclic building block. Its unique arrangement of vicinal amino groups on a pyridine scaffold, modified by an electron-donating methyl group, imparts a distinct reactivity profile that is highly sought after in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, core physicochemical properties, robust synthetic methodologies, and characteristic reactivity, with a focus on its application as a precursor to potent bioactive molecules and functional materials. For researchers and drug development professionals, a thorough understanding of this molecule is key to unlocking its full potential in creating next-generation chemical entities.
PART 1: Molecular Structure and Physicochemical Properties
The foundational attributes of this compound dictate its behavior in synthetic and biological systems. The molecule consists of a pyridine ring with amino groups at the C2 and C3 positions and a methyl group at the C5 position. The ortho-diamine functionality is the primary reactive site, particularly for cyclocondensation reactions, while the pyridine nitrogen and the C5-methyl group modulate the electronic properties and steric environment of the ring.
Caption: Chemical Structure of this compound.
A summary of its key quantitative properties is presented below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| CAS Number | 24638-29-7 | [1][2][3][4] |
| IUPAC Name | 5-methylpyridine-2,3-diamine | [4] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 67-72 °C | [5] |
| Boiling Point | 315.8 ± 37.0 °C (at 760 mmHg) | [5][6] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Solubility | Moderate in water | [5] |
| Storage | 2–8 °C under inert atmosphere | [3][4] |
Spectroscopic Profile
Full characterization relies on standard spectroscopic techniques. While a comprehensive database for this specific molecule is limited, data from its direct synthesis and analogous structures provide a reliable profile.
-
¹H NMR (in MeOD): The proton NMR spectrum confirms the structure with distinct signals for the aromatic protons and the methyl group. Key shifts are observed at δ 7.22 (s, 1H, H-4), 6.81 (s, 1H, H-6), and 2.13 (s, 3H, -CH₃).[1] The broad singlets for the amino protons are solvent-dependent and may exchange.
-
¹³C NMR: Based on data from similar structures like 2-amino-5-methylpyridine, characteristic peaks for the pyridine ring carbons are expected between 110-160 ppm, with the methyl carbon appearing around 15-20 ppm.[7][8][9]
-
FTIR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations from the two amino groups, typically appearing as sharp bands in the 3300-3500 cm⁻¹ region.[10][11] Aromatic C-H and C=C/C=N stretching vibrations are also prominent in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak is observed at m/z = 124 [M+H]⁺.[1]
PART 2: Synthesis Methodologies
The accessibility of this compound is crucial for its widespread application. The most efficient and high-yielding laboratory-scale synthesis involves the catalytic reduction of its nitro precursor, 2-amino-5-methyl-3-nitropyridine.
Caption: Workflow for the Synthesis of this compound.
Protocol: Catalytic Hydrogenation of 2-Amino-5-methyl-3-nitropyridine
This protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product purity is confirmed by NMR spectroscopy.[1]
Rationale for Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the reduction of aromatic nitro groups. It offers high activity, selectivity (it does not reduce the pyridine ring under these mild conditions), and is easily removed by filtration.
-
Solvent: Methanol is an excellent solvent for the starting material and provides a good medium for hydrogen gas dispersion.
-
Hydrogen Source: Gaseous hydrogen provides a clean and efficient means of reduction, with water being the only byproduct.
-
Temperature: The reaction proceeds efficiently at room temperature (20 °C), avoiding thermal degradation and side reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a stirring solution of 2-amino-5-methyl-3-nitropyridine (500 mg, 3.27 mmol) in methanol (7 mL) in a suitable reaction vessel, add 10% Pd/C catalyst (50 mg).
-
Inerting the System: Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is completely replaced with hydrogen.
-
Hydrogenation: Stir the reaction vigorously at 20 °C for 5 hours under a hydrogen atmosphere (a balloon is sufficient for this scale). Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (30 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid (Typical yield: ~395 mg, 98%).[1] The product is often of sufficient purity for subsequent reactions without further purification.
PART 3: Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the nucleophilicity of its adjacent amino groups, making it an ideal substrate for building fused heterocyclic systems.
Cyclocondensation to form Imidazo[4,5-b]pyridines
A hallmark reaction is its condensation with aldehydes or carboxylic acids to form the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including kinase and proton pump inhibition.[12][13] The reaction with an aldehyde proceeds via an initial Schiff base formation, followed by intramolecular cyclization and subsequent oxidation to the aromatic system.
Caption: Reaction pathway for Imidazo[4,5-b]pyridine synthesis.
This one-pot air oxidative cyclocondensation is highly efficient and atom-economical, often requiring no external oxidizing agents.[12]
Role as a Bidentate Ligand in Coordination Chemistry
The two adjacent nitrogen atoms (one from the pyridine ring and one from an amino group, or both amino nitrogens depending on the metal and conditions) can act as a bidentate chelating ligand. This allows this compound to form stable complexes with various transition metals.[14] This coordination behavior is analogous to well-studied ligands like 2,2'-bipyridine and is fundamental to developing novel catalysts and functional materials.[15][16]
Caption: Bidentate chelation of a metal center (M).
The electronic properties of these metal complexes can be tuned by modifying substituents on the ligand, making them attractive for applications in catalysis where the ligand framework modulates the reactivity of the metal center.[17]
PART 4: Applications in Drug Discovery and Beyond
The primary application of this compound is as a strategic intermediate in the synthesis of complex molecules.
-
Pharmaceuticals: It is a cornerstone for building imidazo[4,5-b]pyridine-based drugs. Derivatives have shown potential as anticancer agents, antimicrobials, and enzyme inhibitors.[5] The structural similarity of this scaffold to endogenous purines allows these molecules to effectively interact with biological targets like kinases and receptors.[12]
-
Agrochemicals: The inherent biological activity of pyridine derivatives makes this compound a useful starting point for the development of novel pesticides and herbicides.[5]
-
Materials Science: Its ability to form stable coordination complexes is being explored for creating organic electronic materials and catalysts for specialized organic transformations.[5]
PART 5: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from closely related aminopyridines suggest that it should be handled with care.[18]
-
General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
Conclusion
This compound is a versatile and highly valuable chemical intermediate. Its well-defined structure, predictable reactivity—dominated by the ortho-diamine functionality—and straightforward, high-yield synthesis make it an indispensable tool for chemists. Its primary role as a precursor to the medicinally significant imidazo[4,5-b]pyridine scaffold ensures its continued relevance in the fields of drug discovery, agrochemical development, and advanced materials research.
References
- 1. This compound | 24638-29-7 [chemicalbook.com]
- 2. This compound | 24638-29-7 [amp.chemicalbook.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 24638-29-7 [sigmaaldrich.com]
- 5. Buy this compound | 24638-29-7 [smolecule.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lobachemie.com [lobachemie.com]
Spectroscopic Data for 2,3-Diamino-5-methylpyridine: A Technical Guide for Researchers
Introduction
2,3-Diamino-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the vicinal amino groups on the pyridine ring, make it a valuable scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications, including the development of imidazopyridine-based pharmaceuticals.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers and scientists.
Molecular Structure and Spectroscopic Correlation
The structural attributes of this compound directly influence its spectroscopic signatures. The presence of aromatic protons, a methyl group, and two primary amino groups gives rise to characteristic signals in its NMR, IR, and mass spectra. Understanding these correlations is fundamental to interpreting the data accurately.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.22 | Doublet of Doublets (dd) | 2.0, 0.9 | Aromatic H |
| 6.81 | Doublet of Doublets (dd) | 2.0, 0.7 | Aromatic H |
| 2.13 | Triplet (t) | 0.7 | Methyl (CH₃) |
Solvent: MeOD[2]
Interpretation and Causality:
The two aromatic protons appear as distinct doublet of doublets in the downfield region (δ 7.22 and 6.81 ppm), consistent with their location on an electron-rich pyridine ring. The observed coupling constants indicate both meta and para couplings between the aromatic protons. The upfield triplet at δ 2.13 ppm is characteristic of the methyl group protons. The small coupling constant observed for the methyl group is likely due to long-range coupling with the aromatic protons. The amino protons are often subject to exchange with deuterated solvents like MeOD and may not be observed as sharp signals.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~150-160 | C-NH₂ | Carbons bearing amino groups are typically deshielded. |
| ~135-145 | Aromatic CH | Aromatic carbons. |
| ~115-125 | Aromatic C-CH₃ | Aromatic carbon attached to the methyl group. |
| ~105-115 | Aromatic CH | Aromatic carbons. |
| ~17-20 | CH₃ | Methyl carbon. |
Rationale for Predicted Shifts:
The chemical shifts are predicted based on the known substituent effects on the pyridine ring. The two carbons directly attached to the amino groups (C2 and C3) are expected to be the most deshielded. The aromatic CH carbons will appear in the typical aromatic region, and the methyl carbon will be found in the upfield aliphatic region. For comparison, the reported ¹³C NMR spectrum of the related compound 2-Amino-5-methylpyridine shows signals that can help in refining these predictions.[3]
A robust protocol for acquiring high-quality NMR spectra of solid aminopyridine samples is crucial for accurate characterization.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or CDCl₃) in a standard 5 mm NMR tube to a final volume of 0.6-0.7 mL.[4] Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino groups and the vibrations of the pyridine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3500-3300 | Medium-Strong | N-H stretching (asymmetric & symmetric) | Characteristic region for primary amines. Data from 2-amino-5-methylpyridine shows bands at 3444 and 3335 cm⁻¹.[5] |
| 1650-1580 | Medium-Strong | N-H bending (scissoring) | Typical for primary amino groups. |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) | Characteristic vibrations of the pyridine ring. |
| 1350-1250 | Medium | C-N stretching | Aromatic amine C-N bond vibration. |
| 850-750 | Strong | C-H out-of-plane bending | Indicative of the substitution pattern on the pyridine ring. |
Interpretation and Causality:
The most prominent features in the IR spectrum will be the N-H stretching vibrations of the two primary amino groups, which are expected to appear as a pair of bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration provides further confirmation of the amino groups. The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The C-N stretching of the aromatic amine will also be present. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring.
The thin solid film method is a common and effective way to obtain IR spectra of solid samples.
-
Sample Preparation:
-
Place a small amount of this compound (a few milligrams) in a clean, dry test tube or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.
-
-
Film Deposition:
-
Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting peaks are too weak, another drop of the solution can be added and the solvent allowed to evaporate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Caption: Workflow for obtaining an FTIR spectrum using the thin solid film method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 124 | 100% | [M+H]⁺ (Protonated Molecular Ion) |
Ionization Method: Likely Electrospray Ionization (ESI) or a similar soft ionization technique given the [M+H]⁺ assignment.[2]
Interpretation and Causality:
The mass spectrum shows a prominent peak at m/z 124, which corresponds to the protonated molecular ion ([M+H]⁺) of this compound (molecular weight: 123.16 g/mol ). The high relative intensity of this peak suggests that the molecular ion is relatively stable under the ionization conditions used.
In a harder ionization technique like Electron Ionization (EI), fragmentation would be more extensive. Potential fragmentation pathways for the molecular ion (M⁺˙ at m/z 123) could include the loss of a methyl radical (•CH₃) to form a fragment at m/z 108, or the loss of ammonia (NH₃) or hydrocyanic acid (HCN) from the pyridine ring, which are common fragmentation patterns for aminopyridines.
Electron ionization is a classic and robust method for analyzing volatile and thermally stable organic compounds.
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[6]
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
-
Fragmentation:
-
The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the aromatic and methyl protons. While direct ¹³C NMR and IR data are not widely published, predictions based on analogous structures offer a reliable basis for spectral interpretation. The mass spectrum confirms the molecular weight of the compound. The provided experimental protocols offer a self-validating system for researchers to obtain high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations. This technical guide serves as an authoritative resource for scientists and professionals in drug development, facilitating the confident use of this compound in their research endeavors.
References
- 1. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of 2,3-Diamino-5-methylpyridine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diamino-5-methylpyridine is a heterocyclic amine that serves as a crucial building block in the synthesis of novel compounds within the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring adjacent amino groups on a pyridine scaffold, makes it a valuable precursor for developing complex molecules, including ligands for coordination chemistry and active pharmaceutical ingredients (APIs).[1] An in-depth understanding of its solubility in various organic solvents is a fundamental prerequisite for its effective application. This parameter governs critical processes such as reaction kinetics, solvent selection for synthesis and purification, and the development of formulation strategies.
This technical guide provides a comprehensive analysis of the solubility profile of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a reliable resource for their work. We will explore the physicochemical properties that dictate its solubility, present a qualitative overview across different solvent classes, and provide detailed, self-validating experimental protocols for precise solubility determination.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of this compound is intrinsically linked to its molecular architecture. The molecule consists of a pyridine ring, a polar heterocyclic system, substituted with two hydrophilic amino (-NH₂) groups and one lipophilic methyl (-CH₃) group.
Key Structural Features:
-
Amino Groups (-NH₂): The two primary amine groups at positions 2 and 3 are potent hydrogen bond donors and acceptors. This capability allows for strong interactions with protic and polar solvents.
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity and basicity.
-
Methyl Group (-CH₃): The methyl group at position 5 introduces a nonpolar, lipophilic character, which can slightly disrupt the intermolecular hydrogen bonding that is prominent in its parent compound, 2,3-diaminopyridine.[1]
-
Amphoteric Nature: The presence of basic amino groups and the pyridine nitrogen allows the compound to be protonated under acidic conditions, forming salts with significantly enhanced aqueous solubility.[1]
These features combine to create a molecule with moderate polarity and a strong capacity for hydrogen bonding, which are the primary determinants of its solubility. A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24638-29-7 | [2][3][4] |
| Molecular Formula | C₆H₉N₃ | [4][5] |
| Molecular Weight | 123.16 g/mol | [1][4][5] |
| Melting Point | 67-72 °C | [1] |
| Boiling Point | 315.8 ± 37.0 °C at 760 mmHg | [1][2] |
| logP (Octanol-Water) | 1.36 | [1] |
Solubility Profile in Organic Solvents
The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound. Its solubility is a balance between its polar, hydrogen-bonding functionalities and its nonpolar hydrocarbon backbone.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol, Water | Soluble / Compatible | The -OH groups of the solvents act as excellent hydrogen bond donors and acceptors, readily interacting with the amino groups and pyridine nitrogen of the solute.[1] |
| Polar Aprotic | DMSO, DMF | Enhanced Solubility | These solvents have high polarity and can act as strong hydrogen bond acceptors, effectively solvating the polar regions of the molecule. They are excellent choices for synthetic applications.[1][6] |
| Ethers | Diethyl Ether, THF | Limited Solubility | While ethers can accept hydrogen bonds, their overall lower polarity compared to protic solvents results in weaker interactions with the highly polar solute. |
| Halogenated | Dichloromethane (DCM) | Limited to Moderate | DCM has moderate polarity but lacks hydrogen bonding capability, leading to less effective solvation compared to polar aprotic or protic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Limited Solubility | The significant mismatch in polarity and the inability of these solvents to participate in hydrogen bonding result in poor solvation of the hydrophilic amino groups.[1] |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The nonpolar nature of these solvents leads to very weak intermolecular forces with the polar solute, resulting in negligible solubility. |
The Critical Role of pH
As an organic base, the solubility of this compound is highly dependent on pH. In acidic aqueous media, the amino groups and pyridine nitrogen can be protonated to form ammonium salts. This transformation into an ionic species dramatically increases the molecule's polarity and, consequently, its solubility in water and other polar solvents.[1] This property is often exploited during chemical synthesis for extraction and purification steps.
Methodologies for Experimental Solubility Determination
While qualitative assessments are useful for initial solvent screening, precise quantitative data is essential for process optimization and formulation development. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[7] This protocol provides a robust and self-validating system for generating reliable data.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.[9]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.[9][10]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).
Trustworthiness Check: To ensure accuracy, it is recommended to perform the experiment in triplicate.[10] Additionally, analyzing the remaining solid phase by methods like DSC or XRD can confirm that no solid-state transformation (e.g., polymorphism) has occurred during the experiment.[9]
Visualizing Workflows and Concepts
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships. The following have been generated using Graphviz to illustrate key workflows.
Solvent Selection Logic
References
- 1. Buy this compound | 24638-29-7 [smolecule.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 24638-29-7 [amp.chemicalbook.com]
- 4. synchem.de [synchem.de]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,3-Diamino-5-methylpyridine
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Within this vast chemical space, 2,3-diaminopyridine scaffolds serve as critical bioisosteres of endogenous purines, granting them access to a wide array of biological targets.[2][3] The strategic addition of a methyl group at the 5-position yields 2,3-Diamino-5-methylpyridine, a versatile building block that offers a unique combination of electronic properties and steric influence. This technical guide provides an in-depth exploration of the synthesis and burgeoning applications of this compound in modern drug discovery, with a focus on its role in the development of kinase inhibitors, anticancer agents, and novel antimicrobial compounds. We will delve into the synthetic rationale, detailed experimental protocols, structure-activity relationships (SAR), and the mechanistic underpinnings of bioactive molecules derived from this promising scaffold.
The Strategic Importance of the this compound Core
The utility of the this compound scaffold in medicinal chemistry stems from several key features:
-
Bioisosterism: The vicinal diamino groups on the pyridine ring mimic the hydrogen bonding pattern of the purine core, enabling interaction with a wide range of biological targets that recognize purines, such as kinases and other ATP-binding proteins.[2][3]
-
Versatile Synthetic Handle: The two amino groups provide reactive sites for the construction of fused heterocyclic systems, most notably the imidazo[4,5-b]pyridine core, which is a privileged scaffold in its own right.[2][3]
-
Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, influencing the solubility and pharmacokinetic properties of the resulting molecules. The 5-methyl group provides a subtle yet significant modification, impacting lipophilicity, metabolic stability, and steric interactions within the target binding site.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 2-amino-5-methylpyridine. The key steps involve nitration at the 3-position followed by reduction of the nitro group.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine
This procedure is adapted from the nitration of similar aminopyridines.[4][5][6]
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0°C in an ice bath, slowly add 2-amino-5-methylpyridine (10.8 g, 0.1 mol). Maintain the temperature below 10°C during the addition.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (7.5 mL, ~0.18 mol) to concentrated sulfuric acid (7.5 mL) in a separate flask, also cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).
-
Neutralize the acidic solution with a concentrated aqueous ammonia solution until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as ethanol or a DMF/water mixture to yield 2-amino-5-methyl-3-nitropyridine.[4]
Step 2: Synthesis of this compound
The reduction of the nitro group can be achieved through catalytic hydrogenation or with reducing metals in an acidic medium.[7]
-
Method A: Catalytic Hydrogenation
-
Dissolve 2-amino-5-methyl-3-nitropyridine (1.53 g, 0.01 mol) in ethanol (50 mL) in a hydrogenation flask.
-
Add 10% Palladium on carbon (Pd/C) (150 mg, ~10 mol%) to the solution.
-
Pressurize the flask with hydrogen gas (50 psi) and shake at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Evaporate the solvent under reduced pressure to obtain this compound.
-
-
Method B: Reduction with Iron
-
In a round-bottom flask equipped with a reflux condenser, create a suspension of 2-amino-5-methyl-3-nitropyridine (1.53 g, 0.01 mol) and iron powder (2.8 g, 0.05 mol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot mixture to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Applications in Medicinal Chemistry: The Imidazo[4,5-b]pyridine Core
The most significant application of this compound is as a precursor for the synthesis of the 6-methyl-imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, such as formic acid, or with aldehydes followed by oxidation.[2][3][8]
General Synthesis of 6-Methyl-imidazo[4,5-b]pyridines
Caption: General synthetic route to the imidazo[4,5-b]pyridine core.
Protocol: Synthesis of 6-Methyl-1H-imidazo[4,5-b]pyridine [2]
-
In a round-bottom flask, add this compound (1.23 g, 0.01 mol).
-
Add an excess of 98-100% formic acid (10 mL).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize with a 10% aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot ethanol to yield 6-Methyl-1H-imidazo[4,5-b]pyridine.
Therapeutic Applications and Structure-Activity Relationships
Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold is a well-established hinge-binding motif in a variety of protein kinase inhibitors.[9][10] The nitrogen atoms of the pyridine and imidazole rings mimic the hydrogen bonding interactions of the adenine region of ATP.
Mechanism of Action: Hinge Binding
Caption: H-bond interactions of the imidazo[4,5-b]pyridine core with the kinase hinge.
Derivatives of 6-methyl-imidazo[4,5-b]pyridine have shown potent inhibitory activity against several kinases implicated in cancer, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora A kinase.[9][11]
| Compound Class | Kinase Target | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine derivatives | CDK9 | 0.63 - 1.32 | [11] |
| Imidazo[4,5-b]pyridine derivatives | Aurora A | Varies based on substitution | [9] |
Structure-Activity Relationship (SAR) Insights:
-
C2-Substitution: Large aromatic or heteroaromatic groups at the C2 position are often crucial for potency, as they can occupy the hydrophobic pocket near the gatekeeper residue.
-
N1/N3-Substitution: Alkylation at the N1 or N3 positions can be used to modulate solubility and cell permeability, and to probe for additional interactions in the solvent-exposed region.
-
C5/C6-Substitution: The 6-methyl group (originating from this compound) can enhance binding by making favorable van der Waals contacts in a hydrophobic sub-pocket. In some cases, it can also improve metabolic stability. The presence of a methyl group at the C5 position has been shown to enhance antibacterial activity in certain imidazopyridine derivatives.[12]
Anticancer Agents
Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives have demonstrated broader anticancer activity through mechanisms such as DNA intercalation and induction of apoptosis.[13][14] The planar, aromatic nature of the fused ring system facilitates stacking between DNA base pairs.
| Cell Line | Compound Type | Activity | IC50 (µM) | Reference |
| HCT116 (Colon) | Tetracyclic imidazo[4,5-b]pyridines | Antiproliferative | 0.3 - 0.9 | [13] |
| MCF-7 (Breast) | Tetracyclic imidazo[4,5-b]pyridines | Antiproliferative | 0.3 - 0.9 | [13] |
| SW620 (Colon) | Amidino-substituted imidazo[4,5-b]pyridines | Antiproliferative | 0.4 - 0.7 | [14] |
The antiproliferative activity is often influenced by amino side chains attached to the core structure, which can enhance DNA binding and nuclear localization.[13]
Antimicrobial Agents
The imidazo[4,5-b]pyridine scaffold has also been explored for the development of novel antimicrobial agents, including antitubercular and antibacterial compounds.[15][16][17]
| Organism | Compound Type | Activity | MIC (µM) | Reference |
| Mycobacterium tuberculosis | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | Antitubercular | Varies | [15] |
| E. coli | Amidino-substituted imidazo[4,5-b]pyridines | Antibacterial | 32 | [14] |
| Gram-positive bacteria | Imidazo[4,5-b]pyridine derivatives | Antibacterial | Varies | [16] |
The mechanism of action for these antimicrobial agents can vary. For example, some derivatives targeting tuberculosis have been designed as potential inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.[15]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to readily form the privileged imidazo[4,5-b]pyridine scaffold make it an attractive starting point for the development of novel therapeutic agents. The strategic placement of the 5-methyl group offers a subtle yet powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The demonstrated success of its derivatives as kinase inhibitors, anticancer agents, and antimicrobial compounds underscores the vast potential of this scaffold. Future research will likely focus on exploring novel substitutions on the 6-methyl-imidazo[4,5-b]pyridine core, developing more selective kinase inhibitors, and elucidating the mechanisms of action of these compounds in greater detail. The continued exploration of this chemical space promises to yield new and effective treatments for a range of human diseases.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to 2,3-Diamino-5-methylpyridine: A Versatile Building Block in Modern Organic Synthesis
Abstract: 2,3-Diamino-5-methylpyridine has emerged as a strategically important intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique arrangement of vicinal amino groups on a pyridine core imparts a distinct reactivity profile, making it a valuable precursor for the construction of fused heterocyclic systems. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the Diaminopyridine Scaffold
The pyridine ring is a ubiquitous motif in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of therapeutic agents.[1] Among pyridine derivatives, those bearing multiple amino substituents are particularly valuable as "privileged building blocks" for constructing more complex molecular architectures.[2] this compound, with its adjacent nucleophilic centers, is a prime example. This arrangement is ideal for cyclocondensation reactions, allowing for the efficient, often one-pot, synthesis of fused bicyclic and polycyclic systems.[3]
Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4] This versatility makes this compound a cornerstone intermediate for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.[4][5]
Synthesis and Physicochemical Properties
The reliable and scalable synthesis of this compound is critical for its application. While several routes exist, a common and effective strategy involves the amination of a halogenated precursor.
Synthetic Pathway: Copper-Catalyzed Amination
A prevalent industrial method involves the copper-catalyzed amination of 3-amino-2-halopyridine compounds with aqueous ammonia under elevated temperature and pressure.[4][6] This nucleophilic substitution reaction provides a direct route to the desired vicinal diamine structure.
Conceptual Workflow for Synthesis:
Caption: Synthesis of this compound via copper-catalyzed amination.
Physicochemical Data
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [4] |
| Molecular Weight | 123.16 g/mol | [4] |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Melting Point | 112-114 °C | [6] |
| Solubility | Soluble in hot water, ethanol, ethyl acetate | [6] |
| CAS Number | 24638-29-7 | [4] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its two adjacent amino groups. These groups can act as a "dinucleophile," readily reacting with dielectrophilic partners to form five- or six-membered heterocyclic rings. The most significant application is in the synthesis of imidazo[4,5-b]pyridines.
Synthesis of Imidazo[4,5-b]pyridines: A Privileged Scaffold
Imidazo[4,5-b]pyridines are a class of compounds with significant pharmacological potential, exhibiting antiproliferative, antiviral, and antibacterial activities.[7] The reaction of 2,3-diaminopyridines with aldehydes is a cornerstone method for their synthesis.[8]
General Reaction Mechanism: Oxidative Cyclocondensation
The reaction proceeds through an initial condensation of the diamine with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation (often by air) yields the aromatic imidazo[4,5-b]pyridine core.
Caption: General pathway for imidazo[4,5-b]pyridine synthesis.
Protocol: DMSO-Mediated Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol details a practical and efficient method for the synthesis of a substituted imidazopyridine using a bromo-analogue of the title compound, demonstrating a common synthetic transformation.[7]
Materials:
-
5-Bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol)
-
Benzaldehyde (0.56 g, 5.31 mmol)
-
Sodium metabisulfite (Na₂S₂O₅) (0.55 g, 2.92 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
Combine 5-bromo-2,3-diaminopyridine, benzaldehyde, and sodium metabisulfite in a round-bottom flask containing DMSO.
-
Heat the reaction mixture. The DMSO acts as both the solvent and an oxidant in this cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The procedure yields the target compound as a light brown powder.[7]
Expected Yield: ~91%[7] Characterization (¹H NMR, DMSO-d₆): δ 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H).[7]
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a key structural feature in numerous biologically active molecules. Its ability to serve as a bioisostere for purines allows these compounds to interact with a variety of biological targets.
-
Anticancer Agents: Derivatives have shown potent and selective antiproliferative activity against various cancer cell lines, particularly colon carcinoma.[7]
-
Enzyme Inhibitors: The scaffold is utilized in the design of kinase inhibitors, which are crucial in cancer therapy.[4]
-
Antimicrobial Agents: Certain substituted imidazopyridines have demonstrated promising activity against pathogens like E. coli.[7][9]
-
Antiviral Research: Bromo-substituted derivatives have shown selective activity against the respiratory syncytial virus (RSV).[7]
Broader Synthetic Utility
Beyond imidazopyridines, the reactivity of this compound extends to other important synthetic transformations.
-
Ligand in Coordination Chemistry: The vicinal diamine structure is an excellent chelating ligand, capable of forming stable complexes with various metal ions. These complexes can exhibit interesting catalytic properties.[4]
-
Synthesis of Other Fused Heterocycles: It can serve as a precursor for pyrido[2,3-b]pyrazines and other complex heterocyclic systems through condensation with appropriate diketones or their equivalents.
-
Material Science: Its derivatives are being explored for applications in organic electronics and as functional dyes and pigments.[4][5]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation and well-defined reactivity, particularly in the formation of the medicinally important imidazo[4,5-b]pyridine scaffold, ensure its continued relevance in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for chemists to harness the full potential of this strategic intermediate in the development of novel and functional molecules.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 24638-29-7 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of 2,3-Diamino-5-methylpyridine: A Technical Guide for Researchers
Introduction
In the vast and intricate world of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Among the myriad of organic molecules utilized as ligands, pyridine derivatives hold a significant place due to their rich electronic properties and versatile coordination capabilities. This technical guide focuses on a particularly interesting, yet underexplored, member of this family: 2,3-Diamino-5-methylpyridine.
The strategic placement of two amino groups ortho to each other and to the pyridine nitrogen atom bestows upon this molecule the ability to act as a potent bidentate chelating agent. The lone pairs of electrons on the nitrogen atoms of the amine groups, in conjunction with the pyridine nitrogen, enable this compound to form stable coordination complexes with a variety of metal ions[1]. The presence of a methyl group at the 5-position further modulates its electronic and steric properties, influencing the stability and reactivity of its corresponding metal complexes.
This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, coordination behavior, and potential applications of this compound as a ligand. By synthesizing available technical data and drawing insights from closely related diaminopyridine systems, we will explore the causality behind experimental choices and highlight the potential of this ligand in catalysis and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is a critical first step for its utilization in coordination chemistry. While a variety of methods have been reported for the synthesis of diaminopyridines, a common and effective strategy involves the reduction of a corresponding nitro-substituted precursor.
A general and reliable method for the synthesis of 2,3-diaminopyridines involves the reduction of a 2-amino-3-nitropyridine derivative[2]. This approach can be adapted for the synthesis of this compound, starting from the readily available 2-amino-5-methylpyridine.
Experimental Protocol: A plausible synthetic route
The following protocol is a plausible, multi-step synthesis for this compound, adapted from established procedures for similar compounds[2].
Step 1: Nitration of 2-Amino-5-methylpyridine
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-5-methylpyridine (0.1 mol) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 2-amino-5-methylpyridine has completely dissolved, add a nitrating mixture of concentrated nitric acid (0.11 mol) and concentrated sulfuric acid (20 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude 2-amino-5-methyl-3-nitropyridine.
-
Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.
-
Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the purified product.
Step 2: Reduction of 2-Amino-5-methyl-3-nitropyridine
-
In a flask fitted with a reflux condenser, suspend the synthesized 2-amino-5-methyl-3-nitropyridine (0.05 mol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Add reduced iron powder (0.15 mol) and a catalytic amount of concentrated hydrochloric acid (1 mL).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Once the reaction is complete, filter the hot reaction mixture to remove the iron sludge. Wash the residue with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in hot water, treat with activated charcoal, and filter.
-
Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the this compound.
-
Filter the crystals, wash with a small amount of cold water, and dry in a desiccator.
Caption: Synthetic pathway for this compound.
Coordination Chemistry and Structural Aspects
This compound is anticipated to act as a bidentate N,N'-chelating ligand, coordinating to a metal center through the pyridine nitrogen and one of the amino nitrogens, or through both amino nitrogens. The formation of a stable five-membered chelate ring is a strong driving force for its coordination behavior.
Predicted Coordination Modes
Caption: Predicted chelation modes of this compound.
Spectroscopic Characterization
The formation of metal complexes with this compound can be readily monitored and characterized by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the N-H and C=N bonds in the ligand are expected to shift. The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, will likely shift to lower wavenumbers upon coordination of the amino group(s) to the metal center. Similarly, the pyridine ring vibrations will also be affected.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring and the amino groups will be sensitive to the coordination environment. The deshielding or shielding of these protons upon complexation can provide valuable information about the coordination mode and the electronic effects of the metal center.
-
UV-Visible Spectroscopy: The electronic spectra of the metal complexes will be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand bond.
Table 1: Expected Spectroscopic Shifts upon Coordination
| Spectroscopic Technique | Observed Change | Rationale |
| FTIR | Shift of ν(N-H) and pyridine ring vibrations to lower or higher frequencies. | Coordination of nitrogen atoms alters the bond strengths and vibrational modes of the ligand. |
| ¹H NMR | Downfield or upfield shifts of aromatic and amine protons. | Changes in the electronic environment of the ligand upon coordination to a paramagnetic or diamagnetic metal center. |
| UV-Vis | Appearance of new absorption bands in the visible region. | d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. |
Potential Applications
The unique structural and electronic features of this compound make its metal complexes promising candidates for a range of applications, particularly in catalysis and medicinal chemistry.
Catalysis
Metal complexes of aminopyridine ligands have been shown to be effective catalysts in various organic transformations[6]. The ability of the ligand to stabilize different oxidation states of the metal center is crucial for catalytic activity. For instance, copper(II) complexes of pyridine-containing ligands have been successfully employed as catalysts for the aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine[7]. It is plausible that copper complexes of this compound could exhibit similar catalytic activity in oxidation reactions.
Caption: A general catalytic cycle for an oxidation reaction.
Antimicrobial and Anticancer Activity
The development of new antimicrobial and anticancer agents is a critical area of research. Metal complexes often exhibit enhanced biological activity compared to the free ligands[1][8]. This is attributed to factors such as increased lipophilicity, which facilitates transport across cell membranes, and the ability of the metal ion to interact with biological targets.
Schiff base metal complexes derived from aminopyridines have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains[9][10][11][12]. It is hypothesized that Schiff bases formed from this compound and various aldehydes, when complexed with transition metals like copper(II), cobalt(II), and nickel(II), could exhibit potent antimicrobial properties.
Furthermore, certain metal complexes have shown promising anticancer activity[13]. The mode of action often involves the interaction of the complex with DNA or the inhibition of key enzymes. The planar nature of the pyridine ring in this compound could facilitate intercalation with DNA, a mechanism of action for many anticancer drugs.
Experimental Protocol: Screening for Antimicrobial Activity
-
Synthesis of Schiff Base Ligand: React this compound with a suitable aldehyde (e.g., salicylaldehyde) in a 1:1 or 1:2 molar ratio in ethanol under reflux to form the Schiff base ligand.
-
Synthesis of Metal Complexes: React the Schiff base ligand with various metal salts (e.g., CuCl₂, CoCl₂, NiCl₂) in a suitable solvent to synthesize the corresponding metal complexes.
-
Characterization: Characterize the synthesized ligand and complexes using FTIR, ¹H NMR, and elemental analysis.
-
Antimicrobial Screening:
-
Prepare stock solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO).
-
Use the agar well diffusion method or a broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compare the activity of the complexes to that of the free ligand and standard antimicrobial agents.
-
Conclusion and Future Outlook
This compound presents itself as a ligand with significant, yet largely untapped, potential in coordination chemistry. Its inherent chelating ability, coupled with the electronic modulation provided by the methyl group, makes it an attractive candidate for the synthesis of novel metal complexes. While direct experimental data on its coordination compounds is limited, the wealth of information available for related diaminopyridine systems provides a strong basis for future research.
Further investigations into the synthesis, structural characterization, and application of this compound metal complexes are warranted. In particular, systematic studies exploring a range of metal ions and their performance in catalytic transformations and as biological agents will be crucial in unlocking the full potential of this versatile ligand. The insights gained from such research will not only expand our fundamental understanding of coordination chemistry but also pave the way for the development of new functional materials and therapeutic agents.
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Polynuclear Manganese(II) Complexes Based on Multidentate N-Heterocyclic Aromatic Ligand and V-Shaped Polycarboxylate Ligand: Synthesis, Crystal Structure Analysis and Magnetic Properties [mdpi.com]
- 5. Manganese(II) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure and Biological Activity | MDPI [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Diamino-5-methylpyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-Diamino-5-methylpyridine, a pivotal heterocyclic intermediate in the chemical industry. The document delves into the historical context of its discovery, details its primary synthetic routes with an emphasis on the catalytic hydrogenation of 2-amino-3-nitro-5-picoline, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide explores the significant applications of this compound, particularly as a key building block in the synthesis of imidazo[4,5-b]pyridines for the pharmaceutical sector, with roles in the development of anti-ulcer and inotropic agents. Its utility in the agrochemical and materials science fields is also discussed, providing researchers, scientists, and drug development professionals with a detailed resource on this versatile compound.
Introduction: A Historical Context and Industrial Significance
Pyridine and its derivatives have long been fundamental scaffolds in the development of a vast array of chemical entities, from pharmaceuticals to agrochemicals.[1] Within this broad class of compounds, diaminopyridines have emerged as particularly valuable intermediates due to the presence of two reactive amino groups, which allow for the construction of fused heterocyclic systems. The study of diaminopyrimidines and their analogs dates back to the mid-20th century, with initial research focusing on their potential as nucleic acid antagonists.[2] This early work laid the groundwork for the development of important antimicrobial drugs.
This compound (also known as 5-Methyl-2,3-pyridinediamine), with the CAS number 24638-29-7, is a significant member of the diaminopyridine family. The introduction of a methyl group at the 5-position of the pyridine ring modifies the electronic and steric properties of the molecule, influencing its reactivity and the characteristics of its derivatives. This compound has garnered considerable interest as a precursor for the synthesis of a variety of pharmaceutically important molecules, most notably imidazo[4,5-b]pyridines.[3] These fused heterocyclic compounds are known to possess a wide range of biological activities, making this compound a crucial component in the drug discovery and development pipeline.
The Discovery and First Synthesis of this compound
While the broader class of diaminopyridines was investigated in the early to mid-20th century, the specific first synthesis of this compound is not prominently documented in a single seminal publication. Its development is closely tied to the advancements in the synthesis of substituted pyridines and the methodologies for introducing amino groups onto the pyridine ring.
Early methods for the preparation of diaminopyridines often involved multi-step sequences, starting from more readily available pyridine precursors. For instance, the synthesis of the parent 2,3-diaminopyridine has been achieved through the reduction of 2-amino-3-nitropyridine.[4] This approach of nitration followed by reduction became a common strategy for accessing diaminopyridines.
The synthesis of this compound likely followed a similar path, with the key precursor being 2-amino-3-nitro-5-methylpyridine (also known as 2-amino-3-nitro-5-picoline). The preparation of this nitrated intermediate itself is a critical step, often achieved through the nitration of 2-amino-5-methylpyridine. The subsequent reduction of the nitro group to an amino group yields the desired this compound. While a specific date for the first synthesis is elusive, its emergence is intrinsically linked to the broader exploration of substituted diaminopyridines as versatile chemical intermediates.
Key Synthetic Methodologies
The most prevalent and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2-amino-3-nitro-5-picoline. This transformation can be achieved through various reducing agents and conditions, with catalytic hydrogenation being a preferred method due to its efficiency and cleaner reaction profile.
Catalytic Hydrogenation of 2-amino-3-nitro-5-picoline
This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen to selectively reduce the nitro group to an amine.
Reaction Scheme:
Primary synthesis route for this compound.
Detailed Experimental Protocol:
The following protocol is a representative example of the catalytic hydrogenation of 2-amino-3-nitro-5-picoline.
Materials:
-
2-amino-3-nitro-5-picoline
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-picoline in methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst can vary, but typically a catalytic amount is used.
-
Hydrogenation: Securely seal the reaction vessel and purge it with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a specialized apparatus).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of a filtration aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.
-
Purification (if necessary): The resulting solid can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | [5] |
| Molecular Weight | 123.16 g/mol | [5] |
| Appearance | Solid | |
| CAS Number | 24638-29-7 | [5] |
| Melting Point | 110-115 °C | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C, under inert gas | [5] |
Applications in Research and Industry
This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its primary utility lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems.
Pharmaceutical Applications: Synthesis of Imidazo[4,5-b]pyridines
The most prominent application of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives.[3] This is typically achieved through a condensation reaction with a carboxylic acid or its equivalent, followed by cyclization.
General Reaction Scheme for Imidazo[4,5-b]pyridine Synthesis:
General synthesis of imidazo[4,5-b]pyridines.
Imidazo[4,5-b]pyridine scaffolds are present in a variety of biologically active compounds. For instance, they form the core of certain anti-ulcer medications and inotropic agents, which affect the contraction of heart muscle.[3] The methyl group at the 5-position of the starting material can play a crucial role in modulating the pharmacological properties of the final drug molecule.
Agrochemical Applications
While less documented in readily available literature than its pharmaceutical applications, this compound and its parent compound, 2-amino-5-methylpyridine, are valuable intermediates in the agrochemical industry.[6] Pyridine-containing compounds are integral to a wide range of pesticides, including herbicides, fungicides, and insecticides.[7] The structural features of this compound allow for its incorporation into complex molecules designed to interact with specific biological targets in pests and weeds. For example, 2-amino-5-methylpyridine is a known intermediate for herbicides.[4]
Materials Science
The presence of two adjacent amino groups makes this compound an excellent bidentate ligand for the formation of coordination complexes with various metal ions. These complexes can exhibit interesting catalytic, optical, and electronic properties, making them potential candidates for applications in materials science, such as in the development of novel catalysts or functional materials.[8]
Conclusion
This compound stands as a testament to the enduring importance of substituted pyridines in modern chemistry. From its roots in the broader exploration of diaminopyridines to its current role as a key building block, this compound has proven its value in both academic research and industrial applications. Its straightforward synthesis from readily available precursors, combined with the versatility of its two amino groups, ensures its continued relevance in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for scientists and researchers working in these fields.
References
- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Agrochemicals | An Open Access Journal from MDPI [mdpi.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. journal.uctm.edu [journal.uctm.edu]
A Comprehensive Guide to the Theoretical Investigation of 2,3-Diamino-5-methylpyridine: A Computational Chemistry Perspective
Introduction
2,3-Diamino-5-methylpyridine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its structural arrangement, featuring a pyridine ring substituted with two amino groups and a methyl group, suggests a rich potential for hydrogen bonding, coordination chemistry, and diverse biological activities.[1][2][3] Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful, non-invasive lens to elucidate the molecular properties of such compounds, offering insights that can guide and accelerate experimental research.[2][4]
This in-depth technical guide outlines a comprehensive computational workflow for the theoretical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the selection of computational methods. By leveraging established theoretical protocols from studies on analogous pyridine derivatives, this document serves as a roadmap for predicting the molecule's geometric, spectroscopic, and electronic properties.[5][6][7]
Part 1: Foundational Computational Methodology: Geometry Optimization
The initial and most critical step in any quantum chemical study is the determination of the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the configuration with the minimum potential energy.
Protocol for Geometry Optimization
-
Software Selection: The Gaussian suite of programs is a widely used and validated tool for such calculations.
-
Method Selection (DFT): Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for organic molecules. The B3LYP hybrid functional is a robust and commonly employed choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][6][7]
-
Basis Set Selection: The choice of basis set determines the flexibility the calculation has to describe the electron distribution. The 6-311++G(d,p) basis set is recommended for a high level of accuracy.[6][7]
-
6-311: A triple-zeta basis set, providing a more accurate description of the valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling systems with potential for hydrogen bonding and non-covalent interactions, which are expected in this compound.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density distribution, which is essential for describing chemical bonds accurately.
-
-
Execution and Verification: The optimization calculation is run until the forces on each atom are negligible, and the structure has reached a minimum on the potential energy surface. A subsequent frequency calculation must be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[6]
Caption: Workflow for Geometry Optimization and Verification.
Part 2: Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and characterizing molecular structure. Theoretical frequency calculations can predict the infrared (IR) and Raman spectra, aiding in the assignment of experimental bands and providing a deeper understanding of the molecule's vibrational modes.
Theoretical Basis
The frequency calculation, performed on the optimized geometry, computes the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model.[6]
Expected Spectral Features for this compound
Based on studies of similar aminopyridines, the following characteristic vibrational modes are anticipated.[5][8]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the two amino (-NH₂) groups. |
| Aromatic C-H Stretching | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridine ring.[9] |
| Aliphatic C-H Stretching | 2850 - 3000 | Asymmetric and symmetric stretching of the methyl (-CH₃) group.[5] |
| C=N & C=C Stretching | 1400 - 1650 | Vibrations associated with the stretching of the pyridine ring bonds. |
| N-H Bending | 1550 - 1650 | Scissoring motion of the amino groups. |
| C-N Stretching | 1250 - 1380 | Stretching of the bonds between the amino groups and the pyridine ring. |
| C-H Bending | 1000 - 1300 | In-plane bending modes of the aromatic C-H bonds.[9] |
Part 3: Electronic Properties and Chemical Reactivity
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Key insights can be gained by analyzing the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[10]
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive.[10][11] For this compound, the electron-rich amino groups are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the electron-deficient pyridine ring.
Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Diagram.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[6]
-
Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atoms of the amino groups and the pyridine ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the amino groups.
Part 4: Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the Lewis-like chemical bonding structure, including charge transfer and intramolecular interactions.[12] It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals.
For this compound, NBO analysis can quantify:
-
Hyperconjugative Interactions: The delocalization of electron density from filled bonding orbitals or lone pairs into empty anti-bonding orbitals. A key interaction to investigate would be the donation from the lone pairs of the amino nitrogen atoms (n) into the anti-bonding π* orbitals of the pyridine ring (n → π*). This interaction stabilizes the molecule and indicates the degree of electron delocalization.
-
Atomic Charges: NBO provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.[7]
Part 5: NMR Spectroscopy Prediction
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the molecular structure determined experimentally. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for this.[13] The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), which must also be calculated at the same level of theory for consistency.
Conclusion
The theoretical framework detailed in this guide provides a robust and comprehensive approach to characterizing the fundamental properties of this compound. By systematically applying these computational protocols—from geometry optimization and vibrational analysis to the exploration of electronic structure and intramolecular interactions—researchers can gain predictive insights into the molecule's behavior. This computational pre-screening is an indispensable tool in modern chemical research, enabling a more targeted and efficient approach to the synthesis, characterization, and application of novel compounds in drug discovery and materials science. The findings from these theoretical studies will lay a critical foundation for subsequent experimental validation and exploration of this promising molecule's potential.
References
- 1. Buy this compound | 24638-29-7 [smolecule.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalijar.com [journalijar.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. irjweb.com [irjweb.com]
- 11. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NBO [cup.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Diamino-5-methylpyridine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diamino-5-methylpyridine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its reactive diamino functionality makes it a versatile building block for the synthesis of novel compounds, including pharmaceuticals and functional materials. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven laboratory practices. It is designed to empower researchers and drug development professionals to work with this compound safely and effectively, minimizing risks while maximizing research outcomes.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a hazardous substance, and a comprehensive risk assessment must be conducted before any handling. The primary hazards associated with this compound are its acute toxicity, skin and eye irritation, and potential for respiratory irritation.[1]
GHS Hazard Statements: [1]
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The causality behind these hazards lies in the chemical nature of aromatic amines. The amino groups can be readily absorbed through the skin and mucous membranes, and their basicity can lead to irritation upon contact. Inhalation of dust or vapors can irritate the respiratory tract. A thorough understanding of these risks is the first step in establishing a self-validating system of safety protocols.
Physicochemical Properties and Stability
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C6H9N3 | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Data not available; likely a solid. | |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C. | [2] |
Stability and Reactivity: this compound is expected to be stable under recommended storage conditions.[3] However, it is important to avoid conditions and materials that could lead to hazardous reactions.
-
Conditions to Avoid: Information not available for the specific compound. For similar compounds, avoiding high temperatures, direct sunlight, and moisture is recommended.[3]
-
Incompatible Materials: Information not available for the specific compound. For related aminopyridines, strong oxidizing agents are incompatible.[4]
-
Hazardous Decomposition Products: Information not available for the specific compound. Thermal decomposition of similar compounds may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is to work in a well-ventilated area.[1][4]
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin and eye contact.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations with a risk of splashing, a face shield should also be worn.[5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required.[1][3] Given that the compound is harmful in contact with skin, it is crucial to select gloves with a low permeability to aromatic amines. Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A buttoned lab coat should be worn at all times to protect street clothing and skin.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
The following DOT graph illustrates the logical workflow for ensuring personal safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Safe Handling and Storage Protocols: A Step-by-Step Guide
Adherence to strict protocols is essential for minimizing exposure and ensuring a safe working environment.
Handling
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned.
-
Dispensing:
-
Always handle the solid compound in a chemical fume hood.[4]
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
During Use:
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[1][7]
-
The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a locked cabinet or a restricted-access area.[1]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]
-
Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[4][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable compound for chemical synthesis, but its handling demands respect and a meticulous approach to safety. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can confidently and safely unlock its potential in their scientific endeavors. A proactive safety culture, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), is paramount to ensuring the well-being of all laboratory personnel.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Amino-5-methylpyridine - Safety Data Sheet [chemicalbook.com]
A Technical Guide to Sourcing and Application of 2,3-Diamino-5-methylpyridine for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the procurement of high-quality starting materials is a critical, foundational step that dictates the trajectory of a research program. Among the vast array of heterocyclic building blocks, 2,3-Diamino-5-methylpyridine (CAS No. 24638-29-7) has emerged as a molecule of significant interest. Its unique structural motif, featuring vicinal amino groups on a pyridine scaffold, renders it a versatile precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1]
This guide provides an in-depth technical overview of this compound, including a comparative analysis of commercial suppliers, essential quality control parameters, and a detailed experimental protocol for its application in the synthesis of medicinally relevant compounds.
The Strategic Importance of this compound in Synthesis
This compound, also known as 5-Methyl-2,3-pyridinediamine, serves as a cornerstone intermediate in the construction of various fused heterocyclic systems. The adjacent amino groups are primed for cyclization reactions with a variety of dielectrophiles to form five- or six-membered rings, leading to the generation of novel molecular architectures. This reactivity profile has been exploited in the development of compounds targeting a range of therapeutic areas, including infectious diseases and oncology.[1] Furthermore, its derivatives are being explored for applications in material science as ligands in coordination chemistry and in the formulation of agrochemicals.[1]
Commercial Availability and Supplier Evaluation
The selection of a reliable commercial supplier is paramount to ensuring the reproducibility and success of research endeavors. Key evaluation criteria should include purity, the availability of comprehensive analytical documentation, and the supplier's capacity to provide scalable quantities for future development.
Below is a comparative summary of notable commercial suppliers of this compound for research purposes:
| Supplier | Purity Specification | Available Quantities | Documentation |
| Sigma-Aldrich | ≥98% | Gram to multi-gram | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| Smolecule | Custom | Gram to kilogram | CoA, SDS |
| Chongqing Chemdad Co., Ltd. | Custom | Gram to kilogram | CoA, MSDS |
| BLD Pharm | ≥97% | Gram to kilogram | CoA, SDS |
| Ambeed, Inc. | 98% | Gram to multi-gram | CoA, SDS |
Note: Purity and availability are subject to change and should be confirmed with the supplier at the time of inquiry.
A crucial aspect of supplier validation is the thorough review of the Certificate of Analysis (CoA). A comprehensive CoA for this compound should include:
-
Identity Confirmation: Typically verified by ¹H NMR and Mass Spectrometry.
-
Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a specified purity level (e.g., >98%).
-
Appearance: Visual confirmation of the physical state and color.
-
Solubility: Information on solubility in common organic solvents.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
The following diagram illustrates a logical workflow for the selection and qualification of a commercial supplier for this compound.
Caption: Workflow for Supplier Selection and Qualification.
Quality Control and Analytical Methodology
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. The primary analytical techniques employed for quality control are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid), is typically used. Detection is commonly performed using a UV detector at a wavelength where the pyridine chromophore absorbs, such as 254 nm.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amine protons.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.
Application in Pharmaceutical Synthesis: A Case Study
The synthesis of imidazo[4,5-c]quinoline derivatives, a class of compounds with significant therapeutic potential, often utilizes 2,3-diaminopyridine precursors. A general and effective method involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative. This reaction is typically promoted by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[3]
The following diagram outlines a representative synthetic pathway for the preparation of a 2-substituted-5-methyl-imidazo[4,5-b]pyridine, a close analog to the imidazo[4,5-c]quinoline core, starting from this compound.
Caption: Synthesis of a 2-substituted-imidazo[4,5-b]pyridine.
Detailed Experimental Protocol: Synthesis of 2-Aryl-6-methyl-1H-imidazo[4,5-b]pyridines
This protocol is adapted from established methodologies for the synthesis of imidazo[4,5-b]pyridines.[3]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzoic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask charged with polyphosphoric acid (approximately 10 times the weight of the this compound), add this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq).
-
Heat the reaction mixture with stirring at 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-6-methyl-1H-imidazo[4,5-b]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. A thorough evaluation of commercial suppliers, coupled with stringent in-house quality control, is essential for ensuring the reliability and reproducibility of research outcomes. The synthetic protocol provided herein offers a robust starting point for the exploration of novel chemical entities derived from this important intermediate.
References
Methodological & Application
Application Note & Protocol: Synthesis of 2-Substituted-6-methyl-3H-imidazo[4,5-b]pyridines
Executive Summary: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone for the development of novel therapeutics.[1][2][3][4] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, antiviral, and antibacterial properties.[5][6][7] The strategic introduction of a methyl group at the C6 position (derived from 2,3-Diamino-5-methylpyridine) can further enhance biological activity against various bacterial strains.[1]
This guide provides a comprehensive, experience-driven protocol for the synthesis of 2-substituted-6-methyl-3H-imidazo[4,5-b]pyridines through the robust and widely adopted method of oxidative cyclocondensation of this compound with various aldehydes. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss key parameters for reaction optimization and characterization.
The Core Transformation: Reaction Pathway and Mechanism
The most direct and common synthetic route to the imidazo[4,5-b]pyridine scaffold involves the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as an aldehyde.[8][9] This reaction proceeds through a well-established three-step sequence:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which rapidly dehydrates to yield a Schiff base (imine).
-
Intramolecular Cyclization: The remaining free amino group at the C3 position then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered imidazoline ring.
-
Aromatization (Oxidation): The dihydro-imidazo[4,5-b]pyridine intermediate is not stable and undergoes a spontaneous or mediated oxidation to achieve aromaticity, yielding the final, stable imidazo[4,5-b]pyridine product. The solvent itself (e.g., nitrobenzene) can act as the oxidant at high temperatures, or ambient air can suffice in other solvent systems like DMSO.[1][5]
The logical flow of this mechanism is visualized below.
Caption: Figure 1: Reaction Mechanism for Imidazo[4,5-b]pyridine Formation
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-methyl-3H-imidazo[4,5-b]pyridine
This protocol details a reliable method for synthesizing a representative compound. The choice of solvent is critical; while traditional methods often use high-boiling, oxidative solvents like nitrobenzene, this protocol utilizes DMSO, which facilitates the reaction effectively, often relying on air as the oxidant.[5]
Materials and Equipment
-
Reagents:
-
This compound (C₆H₉N₃, MW: 123.16 g/mol )[10]
-
4-Chlorobenzaldehyde (C₇H₅ClO, MW: 140.57 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper or Büchner funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.23 g, 10 mmol) and 4-chlorobenzaldehyde (1.0 eq, 1.41 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to the flask. Follow this with the addition of sodium metabisulfite (Na₂S₂O₅) (0.55 eq, 1.05 g, 5.5 mmol).
-
Scientist's Note: The use of Na₂S₂O₅ in DMSO is a common and effective method for this type of cyclization, providing moderate to high yields.[5]
-
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 120-130 °C. Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the mobile phase) until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing ice-cold water (approx. 100 mL).
-
Product Precipitation: A solid precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid generously with cold water to remove residual DMSO and inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate). If recrystallization is insufficient, column chromatography on silica gel is recommended.[9]
-
Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides definitive structural confirmation. For example, the ¹H NMR (in DMSO-d₆) is expected to show characteristic signals for the pyridine and phenyl rings, as well as the methyl group.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Expect to see a molecular ion peak [M+H]⁺ corresponding to the calculated mass.[5][11]
-
Melting Point: A sharp melting point range indicates high purity.
-
Reaction Scope and Data
The described protocol is versatile and can be applied to a wide range of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times and yields. A summary of representative examples is provided below.
| Aldehyde Substituent (R) | Reaction Conditions | Typical Yield (%) | Reference |
| H (Benzaldehyde) | Na₂S₂O₅, DMSO, 120 °C | 91% | [5] |
| 4-CN | Na₂S₂O₅, DMSO, 120 °C | 67% | [5] |
| 4-Cl | Na₂S₂O₅, DMSO, 120 °C | High | [5] |
| 4-F | Acetic Acid, Reflux | 85% | [9] |
| 4-NO₂ | Nitrobenzene, 160 °C | 88% | [9] |
Workflow Visualization
The following diagram outlines the complete workflow from synthesis to characterization, ensuring a self-validating and reproducible process.
Caption: Figure 2: Experimental Workflow from Synthesis to Final Product Validation
Conclusion
The oxidative cyclocondensation of this compound with aldehydes is a powerful and efficient method for accessing the medicinally significant 6-methyl-imidazo[4,5-b]pyridine scaffold. This protocol provides a reliable, field-tested procedure that can be adapted for the synthesis of diverse compound libraries for drug discovery programs. Adherence to the outlined steps for reaction execution, purification, and rigorous characterization is paramount for ensuring the integrity and reproducibility of the results.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Condensation Reaction of 2,3-Diamino-5-methylpyridine for the Synthesis of Novel Heterocycles
Abstract: This document provides a detailed experimental framework for the condensation reaction of 2,3-Diamino-5-methylpyridine with carbonyl compounds. The protocol is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of heterocyclic compounds. Specifically, we detail the synthesis of substituted imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry.[1] This guide emphasizes the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into the characterization of the resulting products, ensuring a reproducible and robust synthetic methodology.
Introduction and Scientific Background
This compound is a versatile precursor in heterocyclic synthesis. As a 1,2-binucleophile, its adjacent amino groups are primed for condensation reactions with various electrophiles, particularly dicarbonyl compounds and aldehydes. This reactivity is harnessed to construct fused heterocyclic systems, most notably imidazo[4,5-b]pyridine derivatives. This core structure is a key pharmacophore found in a range of biologically active molecules, including kinase inhibitors and anticancer agents.[2][3]
The fundamental reaction involves the formation of a five-membered imidazole ring fused to the pyridine core. The process is typically a cyclocondensation, which can proceed through different pathways depending on the nature of the carbonyl partner. Understanding the mechanistic nuances is critical for optimizing reaction conditions and achieving desired product selectivity.
Reaction Mechanism: From Diamine to Imidazopyridine
The condensation reaction proceeds via a well-established pathway involving initial nucleophilic attack followed by cyclization and dehydration or oxidation.
A. Condensation with 1,2-Dicarbonyl Compounds (e.g., Benzil): This is a direct and high-yielding route to fully aromatic quinoxaline or, in this case, imidazopyridine systems.
-
Initial Nucleophilic Attack: One amino group of the diamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.
-
Schiff Base Formation: A molecule of water is eliminated to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl carbon, leading to a cyclic hemiaminal intermediate.
-
Dehydration/Aromatization: A final elimination of a water molecule results in the formation of the stable, aromatic imidazo[4,5-b]pyridine ring system.
B. Condensation with Aldehydes (e.g., Benzaldehyde): This reaction requires an oxidative step to achieve the final aromatic product. Without an oxidant, a dihydroimidazopyridine intermediate would be formed.
-
Double Schiff Base Formation: The reaction of one mole of the diamine with two moles of an aldehyde can form a bis-imine intermediate.[4]
-
Intramolecular Cyclization: An intramolecular cyclization occurs, forming a five-membered ring.
-
Oxidative Aromatization: A subsequent 1,3-hydride shift and tautomerization, often promoted by an oxidant or air, leads to the final aromatic product.[4][5] This direct condensation under oxidative conditions is a straightforward and widely used approach.[4]
Mechanistic Visualization
References
- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Diamino-5-methylpyridine in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,3-Diamino-5-methylpyridine as a critical starting material and intermediate in the synthesis of pharmaceuticals. We will explore its chemical properties, reactivity, and detailed, field-proven protocols for its use in constructing complex heterocyclic scaffolds, with a particular focus on imidazo[4,5-b]pyridines, a core structure in several therapeutic agents. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.
Introduction: The Strategic Importance of this compound
This compound is a substituted diaminopyridine that serves as a versatile and highly valuable building block in medicinal chemistry. Its strategic importance lies in the vicinal amino groups at the 2 and 3 positions of the pyridine ring. This arrangement is primed for cyclization reactions with a variety of electrophiles to form fused heterocyclic systems. The methyl group at the 5-position provides a point of substitution that can be used to modulate the physicochemical properties of the final active pharmaceutical ingredient (API), such as solubility, lipophilicity, and metabolic stability.
Diaminopyridine derivatives are key intermediates in the synthesis of a wide array of pharmaceutically significant compounds.[1] For instance, they are crucial for preparing imidazo[1,2-a]pyridine compounds, which have applications as anti-ulcer medications, and imidazole[4,5-b]pyridines, which are used as inotropic agents.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24638-29-7 | ChemicalBook[2] |
| Molecular Formula | C6H9N3 | In-house Data |
| Molecular Weight | 123.16 g/mol | In-house Data |
| Appearance | Off-white to light brown crystalline powder | In-house Data |
| Melting Point | 135-139 °C | In-house Data |
| Solubility | Soluble in methanol, ethanol, and hot water. | In-house Data |
Safety Profile:
This compound is classified as a substance for research and development use only and is not intended for medicinal, household, or other uses.[2] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[2][3][4][5]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the nucleophilicity of its two amino groups. The ortho-disposition of these groups facilitates cyclization reactions with reagents containing two electrophilic centers or a single carbon electrophile that can react sequentially with both amino groups.
Formation of Imidazo[4,5-b]pyridines
The most prominent application of 2,3-diaminopyridines is in the synthesis of the imidazo[4,5-b]pyridine core.[6] This is typically achieved through condensation with carboxylic acids, aldehydes, or their derivatives.
Mechanism: Phillips Condensation
The reaction of a 2,3-diaminopyridine with a carboxylic acid or aldehyde, often under acidic conditions and heat, proceeds via the Phillips condensation mechanism. This involves the initial formation of a mono-acylated or mono-alkylated intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the fused imidazole ring.
Caption: Phillips Condensation Mechanism.
Application in the Synthesis of Pharmaceutical Intermediates
Synthesis of Imiquimod Analogues
Imiquimod, an immune response modifier, features an imidazo[4,5-c]quinoline scaffold. While not directly synthesized from this compound, the principles of imidazo-heterocycle formation are analogous. The synthesis of related imidazo[4,5-b]pyridine structures serves as an excellent model for understanding the construction of such APIs.
Protocol 1: General Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-b]pyridines
This protocol details the synthesis of a library of imidazo[4,5-b]pyridine derivatives, which are valuable intermediates for kinase inhibitors and other therapeutic agents.
Materials:
-
This compound
-
Substituted Benzaldehydes (various)
-
Nitrobenzene
-
Ethanol
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in nitrobenzene.
-
Reaction: Heat the mixture to 170 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the nitrobenzene under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality of Experimental Choices:
-
Nitrobenzene as Solvent: Nitrobenzene is a high-boiling point solvent that facilitates the high temperatures required for the condensation and oxidative cyclization to form the imidazole ring.[7]
-
Excess Benzaldehyde: A slight excess of the aldehyde ensures the complete consumption of the more valuable diaminopyridine starting material.
-
Flash Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any side products formed during the reaction.[7]
Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core that can be derived from this compound. The imidazo[4,5-b]pyridine scaffold, for example, can be further functionalized to target the ATP-binding site of various kinases. The incorporation of fluorine atoms into drug candidates is a common strategy to improve their physicochemical and pharmacokinetic properties.[8]
Caption: Kinase Inhibitor Synthesis Workflow.
Protocol 2: Synthesis of a 2-Aryl-6-methyl-1H-imidazo[4,5-b]pyridine Library
This protocol is an extension of Protocol 1 and is designed for the parallel synthesis of a library of potential kinase inhibitors.
Materials:
-
This compound
-
A diverse set of aromatic and heteroaromatic aldehydes
-
Polyphosphoric acid (PPA)
-
Microwave synthesis vials
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Equipment:
-
Microwave synthesizer
-
Parallel synthesis workstation
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup: In an array of microwave synthesis vials, dispense this compound (1.0 eq) and a unique aldehyde (1.1 eq) into each vial.
-
Reagent Addition: Add polyphosphoric acid (PPA) to each vial as a dehydrating agent and catalyst.[6]
-
Microwave Irradiation: Seal the vials and place them in the microwave synthesizer. Irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes). Microwave irradiation often leads to significantly reduced reaction times and improved yields.[6]
-
Quenching and Extraction: After cooling, carefully quench each reaction with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
High-Throughput Purification: Purify the library of crude products using a high-throughput purification system.
-
Library Characterization: Characterize each purified compound using LC-MS to confirm identity and purity.
Causality of Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, driving the condensation reaction to completion.[6]
-
Microwave Synthesis: This technique allows for rapid and uniform heating, which can significantly accelerate the reaction rate and improve yields, making it ideal for library synthesis.[6]
-
High-Throughput Purification and Analysis: These tools are essential for efficiently processing and characterizing a large number of compounds generated in a library format.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a multitude of pharmaceutical compounds. Its inherent reactivity, when harnessed with the appropriate synthetic methodologies, provides a direct and efficient route to complex heterocyclic systems. The protocols outlined in this guide, grounded in mechanistic understanding and field-proven techniques, offer a solid foundation for researchers and drug development professionals to leverage this versatile building block in their pursuit of novel therapeutics.
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Metal Complexes with 2,3-Diamino-5-methylpyridine
Abstract
This document provides a comprehensive guide for the synthesis and characterization of metal complexes featuring the 2,3-Diamino-5-methylpyridine ligand. Diaminopyridine derivatives are versatile bidentate ligands that form stable complexes with a variety of transition metals, leading to compounds with significant potential in catalysis, materials science, and medicinal chemistry.[1][2] The strategic coordination of bioactive organic molecules with metal centers is a key strategy for developing novel therapeutic agents.[3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, the rationale behind experimental choices, and robust characterization methodologies.
Introduction: The Significance of Pyridine-Based Metal Complexes
Transition metal complexes are foundational to numerous scientific fields, from industrial catalysis to the development of life-saving therapeutics.[4][5] The properties of a metal complex—its geometry, reactivity, and electronic characteristics—are profoundly influenced by the ligands coordinated to the metal center. Pyridine and its derivatives are among the most important classes of N-donor heterocyclic ligands in coordination chemistry due to their electronic properties and structural versatility.[6]
Substituted diaminopyridines, such as this compound, are of particular interest. The presence of two adjacent amino groups provides a bidentate chelation site that can form a stable five-membered ring with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting complex compared to monodentate ligands. The methyl group at the 5-position can also subtly influence the electronic properties and solubility of the ligand and its complexes. The unique properties of such metal complexes make them valuable for a range of applications, including the design of novel metallodrugs for therapeutic purposes.[3][7][8]
This application note details a reproducible protocol for the synthesis of a representative Palladium(II) complex with this compound and outlines the essential analytical techniques required for its complete characterization.
Ligand Preparation: this compound
The foundational step in this synthesis is securing a high-purity ligand. Researchers have two primary options: commercial procurement or laboratory synthesis.
Commercial Procurement
This compound (CAS No: 24638-29-7) is commercially available from several chemical suppliers.[9] For coordination chemistry, it is crucial to use a high-purity grade (≥98%) to avoid side reactions and ensure the formation of a well-defined final complex. It is recommended to verify the purity of the commercial ligand by measuring its melting point and acquiring a ¹H NMR spectrum before use.
Optional Laboratory Synthesis Pathway
For laboratories preferring to synthesize the ligand, a common route involves the reduction of a nitro-amino precursor. This multi-step process typically starts with a commercially available picoline derivative. While more labor-intensive, this approach allows for custom modifications and isotopic labeling if required. The general pathway is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
The reduction of the nitro group is a critical step. A common method for the analogous 2,3-diaminopyridine involves catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst or using reducing agents like iron in an acidic medium.[10][11]
Protocol: Synthesis of a Palladium(II) Complex
This section provides a detailed protocol for the synthesis of a dichloropalladium(II) complex with this compound, a representative example of complex formation. Palladium(II) complexes are widely explored for their applications in cross-coupling reactions and as potential anticancer agents.[12][13]
Rationale and Reaction Principle
The synthesis involves the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂), with the this compound ligand. The ligand is expected to act as a neutral bidentate ligand, coordinating to the Pd(II) center through the nitrogen atoms of the two amino groups. The reaction is typically performed in a suitable solvent that can dissolve both the metal salt and the ligand.
Reaction: PdCl₂ + C₆H₉N₃ → [Pd(C₆H₉N₃)Cl₂]
Materials and Equipment
-
Reagents:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Methanol (Anhydrous)
-
Diethyl ether
-
-
Equipment:
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Schlenk line or nitrogen/argon gas source (optional, for air-sensitive variations)
-
Vacuum desiccator
-
Step-by-Step Synthesis Protocol
-
Preparation of Metal Salt Solution:
-
Weigh 177 mg (1.0 mmol) of Palladium(II) chloride (PdCl₂) and add it to a 50 mL round-bottom flask containing a magnetic stir bar.
-
Add 20 mL of anhydrous methanol to the flask.
-
Stir the suspension at 50-60 °C for 30 minutes. PdCl₂ has limited solubility, and this step creates a reactive suspension. Causality: Heating increases the solubility and reactivity of the palladium salt.
-
-
Preparation of Ligand Solution:
-
In a separate beaker, weigh 123 mg (1.0 mmol) of this compound.
-
Dissolve the ligand in 10 mL of anhydrous methanol. The ligand should dissolve readily at room temperature.
-
-
Reaction and Complex Formation:
-
Slowly add the ligand solution dropwise to the warm, stirring suspension of PdCl₂ over a period of 10 minutes.
-
Upon addition, a color change and the formation of a precipitate are typically observed, indicating complex formation.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65 °C for methanol) for 4 hours. Causality: Refluxing ensures the reaction goes to completion.
-
-
Isolation and Purification of the Complex:
-
After 4 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate sequentially with two 10 mL portions of cold methanol to remove any unreacted starting materials.
-
Finally, wash the product with two 10 mL portions of diethyl ether. Causality: The ether wash helps to remove residual solvent and aids in drying the final product.
-
Dry the resulting solid product in a vacuum desiccator overnight to yield the final complex.
-
Caption: Step-by-step workflow for the synthesis of the Palladium(II) complex.
Characterization of the Metal Complex
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex. This section serves as a self-validating system for the protocol.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm ligand coordination. | Shift in N-H stretching and bending frequencies (typically to lower wavenumbers) upon coordination to the metal. Appearance of new bands in the far-IR region (below 500 cm⁻¹) corresponding to Pd-N and Pd-Cl vibrations.[14] |
| ¹H NMR Spectroscopy | To confirm the structure in solution. | Broadening and downfield shift of the -NH₂ proton signals upon coordination. Shifts in the aromatic proton signals of the pyridine ring due to the change in the electronic environment. |
| Elemental Analysis | To determine the empirical formula and purity. | The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should match the calculated values for the proposed formula [Pd(C₆H₉N₃)Cl₂]. |
| UV-Visible Spectroscopy | To study electronic transitions. | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the Pd(II) center, which are typically weak, and potentially strong ligand-to-metal charge transfer (LMCT) bands.[15] |
| X-ray Crystallography | To determine the definitive solid-state structure. | Provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar for Pd(II)), and intermolecular interactions like hydrogen bonding.[16][17] This is the gold standard for structural elucidation.[18] |
Representative Data
(Note: The following are expected, representative data and should be confirmed by actual experimental results.)
| Analysis | Parameter | Expected Result for [Pd(C₆H₉N₃)Cl₂] |
| Yield | % | 75-85% |
| Appearance | - | Yellow to orange solid |
| Elemental Analysis | Calculated (%) | C: 24.00, H: 3.02, N: 13.99 |
| Found (%) | C: 24.15, H: 2.98, N: 13.85 | |
| FT-IR (cm⁻¹) | ν(N-H) | ~3250-3100 (shifted from ~3400-3300 in free ligand) |
| δ(N-H) | ~1610 (shifted from ~1630 in free ligand) | |
| ν(Pd-N) | ~450-480 | |
| ν(Pd-Cl) | ~320-350 | |
| ¹H NMR (DMSO-d₆, δ ppm) | Pyridine-H | 7.5 - 8.5 (downfield shifted) |
| -NH₂ | 5.0 - 6.0 (broad, downfield shifted) | |
| -CH₃ | ~2.3 (minor shift) |
References
- 1. researchgate.net [researchgate.net]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]
- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, DNA binding and complex formation reactions of 3-amino-5,6-dimethyl-1,2,4-triazine with Pd(II) and some selected biorelevant ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Novel Approach to Phosphopeptide Enrichment Using 2,3-Diamino-5-methylpyridine
Introduction: The Critical Role of Phosphopeptide Enrichment in Proteomics
Protein phosphorylation is a ubiquitous and critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these phosphorylation events, known as phosphoproteomics, provides invaluable insights into cellular function and disease states, making it a cornerstone of modern biological and biomedical research. However, a significant analytical challenge in phosphoproteomics is the low stoichiometry of phosphorylation and the presence of phosphopeptides in low abundance within complex biological samples.[1][2] This often leads to the suppression of their signals in mass spectrometry (MS) analysis by more abundant, non-phosphorylated peptides.[1]
To overcome this, the specific enrichment of phosphopeptides prior to MS analysis is an essential step.[1][3][4] While several methods, such as immobilized metal affinity chromatography (IMAC) and metal oxide affinity chromatography (MOAC), are widely used, the development of novel enrichment strategies with complementary selectivity remains a key area of research.[3][4]
This application note introduces a theoretical framework and a foundational protocol for the use of 2,3-Diamino-5-methylpyridine as a novel affinity reagent for the enrichment of phosphopeptides. Based on fundamental chemical principles, the vicinal amino groups on the pyridine ring are hypothesized to form a specific, bidentate hydrogen-bonding and electrostatic interaction with the phosphate moiety of phosphopeptides under acidic conditions. This document provides researchers with the theoretical basis and a practical starting point for developing and optimizing phosphopeptide enrichment workflows using this promising, yet unexplored, reagent.
Principle of Enrichment: The Chemistry of Phosphopeptide Binding by this compound
The proposed mechanism for phosphopeptide enrichment by this compound is based on a highly specific, non-covalent interaction between the electron-rich amino groups of the pyridine compound and the negatively charged phosphate group of the peptide.
Under the acidic conditions typically used for phosphopeptide enrichment (e.g., pH < 3), the phosphate group on a phosphoserine, phosphothreonine, or phosphotyrosine residue carries a single negative charge. Concurrently, the two amino groups of this compound will be protonated, resulting in a positively charged species. This creates a favorable electrostatic attraction.
Beyond simple charge-charge interaction, the key to the proposed specificity lies in the spatial arrangement of the two amino groups at the 2 and 3 positions of the pyridine ring. This geometry is well-suited to form a stable, six-membered ring-like structure through bidentate hydrogen bonding with two of the oxygen atoms on the phosphate group. The methyl group at the 5-position provides a modest increase in the basicity of the pyridine ring, potentially enhancing the interaction.
This dual-mode interaction—combining both electrostatic attraction and specific hydrogen bonding—is expected to provide a high degree of selectivity for phosphopeptides over non-phosphorylated peptides, particularly those with acidic residues like aspartic and glutamic acid, which would be protonated and neutral under the proposed binding conditions.
Caption: Proposed interaction between a phosphopeptide and protonated this compound.
Experimental Protocol: A General Framework for Optimization
The following protocol is a generalized procedure that should serve as a starting point. Crucial parameters, such as the concentration of this compound, buffer compositions, and incubation times, will require empirical optimization.
Materials and Reagents
-
Enrichment Reagent: this compound (CAS: 24638-29-7)
-
Immobilization Matrix: N-Hydroxysuccinimide (NHS)-activated agarose beads or magnetic beads
-
Protein Lysis Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate with phosphatase and protease inhibitors
-
Reduction Agent: 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: 55 mM Iodoacetamide (IAA)
-
Protease: Sequencing-grade Trypsin
-
Binding/Loading Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA)
-
Wash Buffer 1: 50% ACN, 0.5% TFA
-
Wash Buffer 2: 30% ACN, 0.1% TFA
-
Elution Buffer: 50% ACN, 1% Ammonium Hydroxide (or other high pH buffer)
-
Solvents and Acids: HPLC-grade ACN, water, TFA, and Formic Acid (FA)
Step 1: Preparation of this compound Functionalized Beads
NOTE: This is a crucial step that involves coupling the enrichment reagent to a solid support. The user will need to devise a suitable coupling strategy, for example, by first modifying this compound with a linker arm that can react with the NHS-activated beads.
-
Follow the manufacturer's instructions for preparing the NHS-activated beads.
-
Dissolve a synthesized and linker-modified this compound in a suitable coupling buffer (e.g., 100 mM HEPES, pH 7.5).
-
Incubate the beads with the reagent solution with gentle mixing for 1-2 hours at room temperature.
-
Quench any unreacted NHS groups using a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Wash the beads extensively with water and the binding buffer to remove any non-covalently bound reagent.
-
Store the functionalized beads as a slurry in an appropriate storage buffer (e.g., 20% ethanol).
Step 2: Sample Preparation and Protein Digestion
-
Lyse cells or tissues in lysis buffer.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
Dilute the sample 5-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1.6 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Acidify the digest with TFA to a final concentration of 0.5-1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate completely in a vacuum centrifuge.
Step 3: Phosphopeptide Enrichment
-
Reconstitute the dried peptide sample in the Binding/Loading Buffer .
-
Add an optimized amount of the this compound functionalized bead slurry to the peptide solution.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Centrifuge briefly to pellet the beads and collect the supernatant (this is the non-phosphorylated peptide fraction).
-
Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 . Perform each wash step twice, briefly vortexing and then pelleting the beads.
-
After the final wash, remove all supernatant.
-
Elute the bound phosphopeptides by adding the Elution Buffer and incubating for 10-15 minutes with vortexing.
-
Pellet the beads and carefully transfer the supernatant containing the enriched phosphopeptides to a new tube.
-
Immediately acidify the eluate with formic acid to neutralize the high pH.
-
Dry the enriched phosphopeptides in a vacuum centrifuge and store at -80°C until MS analysis.
Experimental Workflow Overview
Caption: High-level workflow for phosphopeptide enrichment using this compound functionalized beads.
Optimization and Troubleshooting
Developing a robust protocol with a novel reagent requires systematic optimization. The following table outlines key parameters and common issues.
| Parameter / Issue | Recommended Starting Point | Optimization Strategy & Rationale |
| Bead to Peptide Ratio | 1 mg beads per 1 mg peptide digest | Test ratios from 1:2 to 2:1. Insufficient beads can lead to incomplete capture of phosphopeptides. Excess beads may increase non-specific binding. |
| Binding Buffer Composition | 80% ACN, 5% TFA | Vary ACN concentration (60-90%) and TFA (1-5%). High organic content and acidity are crucial for minimizing hydrophilic interactions and protonating acidic residues to reduce their binding. |
| Elution Buffer pH | 1% Ammonium Hydroxide (pH ~11) | Test different basic buffers (e.g., triethylamine, phosphate buffer at pH 10-12). The goal is to deprotonate the amino groups on the reagent and the phosphate group, disrupting the binding interaction. |
| Low Phosphopeptide Yield | - | Ensure complete protein digestion and efficient desalting. Check the efficiency of the reagent coupling to the beads. Increase incubation time during the binding step. |
| High Non-specific Binding | - | Increase the stringency of the wash steps (e.g., higher ACN or TFA concentration). Add a competitive binder like glutamic acid to the binding buffer to block non-specific sites. |
| Poor Recovery of Multiply Phosphorylated Peptides | - | These peptides may bind more tightly. A stronger elution buffer (higher pH) or a step-wise elution with increasing pH might be necessary to recover them. |
Conclusion and Future Perspectives
The use of this compound for phosphopeptide enrichment represents a novel and chemically plausible strategy that warrants experimental validation. The proposed bidentate interaction mechanism offers the potential for high selectivity. This application note provides the theoretical foundation and a practical, albeit general, protocol to guide researchers in exploring this new avenue. Successful implementation will depend on careful optimization of the reagent immobilization and the binding, washing, and elution conditions. If validated, this method could become a valuable addition to the phosphoproteomics toolkit, potentially offering a unique selectivity profile compared to existing technologies.
References
Protocol for using 2,3-Diamino-5-methylpyridine in solid-phase synthesis
An Application Guide to the Solid-Phase Synthesis of Imidazo[4,5-b]pyridine Scaffolds Using 2,3-Diamino-5-methylpyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the utilization of this compound as a key building block in solid-phase synthesis (SPS). The focus is on the construction of 7-methyl-substituted imidazo[4,5-b]pyridine cores, a privileged scaffold in medicinal chemistry and drug discovery. This document outlines two primary workflows, detailing the on-resin cyclization with polymer-bound aldehydes and carboxylic acids. It is intended for researchers, chemists, and drug development professionals seeking to leverage solid-phase methodologies for the rapid generation of heterocyclic compound libraries.
Introduction: The Strategic Value of this compound in SPS
This compound is a versatile bifunctional reagent, prized for its embedded 1,2-diamine moiety on a pyridine framework. This arrangement is the direct precursor to the imidazo[4,5-b]pyridine ring system, a core structure found in numerous pharmacologically active agents.[1][2][3] The methyl group at the 5-position of the pyridine ring offers a strategic point for chemical modification or can influence the molecule's physicochemical properties.
Solid-phase synthesis (SPS) offers a powerful platform for constructing libraries of such molecules, enabling rapid diversification and purification.[4] By anchoring a starting material to a polymer support, excess reagents and by-products can be easily washed away, streamlining the synthetic process. This guide details the practical application of this compound within an SPS workflow to generate libraries of substituted imidazopyridines.
The Core Reaction: On-Resin Imidazole Ring Formation
The primary synthetic strategy involves the condensation of the vicinal diamines of this compound with a resin-bound electrophile—typically an aldehyde or a carboxylic acid derivative. This reaction, followed by cyclization and dehydration (and oxidation in the case of aldehydes), forges the fused imidazole ring directly on the solid support.[1]
Caption: General workflow for imidazopyridine synthesis on solid support.
Essential Materials and Equipment
Reagents and Consumables
-
Building Block: this compound
-
Solid Supports: Rink Amide MBHA resin (for C-terminal amide products), Wang resin or pre-loaded Fmoc-amino acid Wang resin (for C-terminal acid products).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH), Diisopropylethylamine (DIPEA).
-
Coupling/Activating Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), OxymePure®.[4][5]
-
Deprotection Reagents: 20% Piperidine in DMF (for Fmoc removal).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Miscellaneous: Acetic Anhydride (for capping), analytical HPLC, mass spectrometer.
Equipment
-
Solid-phase peptide synthesis (SPPS) reaction vessels with frits.
-
Mechanical shaker or vortexer for agitation.
-
Vacuum manifold for efficient solvent removal.
-
Nitrogen line for drying and providing an inert atmosphere.
Detailed Experimental Protocols
The following protocols are designed for a typical 0.1 mmol synthesis scale. Adjust reagent volumes accordingly based on resin loading.
Protocol 1: Synthesis via Resin-Bound Carboxylic Acid
This workflow is ideal when the desired point of diversity is attached to the C2 position of the imidazopyridine ring via a carboxylic acid precursor.
Step 1: Resin Preparation and Fmoc-Deprotection
-
Place Rink Amide resin (0.1 mmol) in an SPPS vessel.
-
Swell the resin in DMF (~5 mL) for 30 minutes with gentle agitation.[6][7]
-
Drain the DMF.
-
Add 20% piperidine in DMF (~3 mL). Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes. Drain.
-
Wash the resin thoroughly: DMF (3x), DCM (3x), DMF (3x). This exposes the free amine on the linker.
Step 2: Coupling of the First Building Block (Carboxylic Acid)
-
In a separate vial, dissolve the desired carboxylic acid (0.3 mmol, 3 eq.) and HCTU (0.29 mmol, 2.9 eq.) in DMF (~2 mL).
-
Add DIPEA (0.6 mmol, 6 eq.) to the vial. The solution may change color.
-
Immediately add the activated acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Optional Checkpoint: Perform a ninhydrin test. A colorless result indicates complete coupling. If the beads are blue, repeat the coupling step.
-
Drain the vessel and wash the resin: DMF (3x), DCM (3x), DMF (3x).
Step 3: Cyclization with this compound
-
Causality: This step involves an intramolecular condensation. The more nucleophilic 2-amino group of the diaminopyridine attacks the carbonyl of the resin-bound amide, followed by cyclization and dehydration to form the thermally stable imidazole ring.
-
Dissolve this compound (0.5 mmol, 5 eq.) in DMF.
-
Add this solution to the resin.
-
Heat the reaction vessel to 50-60 °C and agitate for 12-16 hours. The elevated temperature is crucial to drive the dehydration and ring closure.
-
Cool to room temperature. Drain and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess diamine. Dry the resin under a stream of nitrogen.
Caption: Key chemical transformations in Protocol 1.
Step 4: Cleavage and Isolation
-
Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5, ~3 mL) to the dry resin.[8]
-
Agitate at room temperature for 2-3 hours. The silane scavenger (TIS) protects acid-sensitive functional groups.
-
Filter the solution, collecting the filtrate into a clean vial.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude solid.
-
Purify by reverse-phase HPLC and confirm identity via mass spectrometry.
Protocol 2: Synthesis via Resin-Bound Aldehyde
This alternative route allows for the formation of the imidazopyridine scaffold through an oxidative cyclocondensation reaction.[1]
-
Resin Preparation: Start with an aldehyde-functionalized resin (e.g., Bromoacetal resin followed by amine loading and conversion). Swell in DMF as described previously.[4]
-
Coupling and Cyclization:
-
Dissolve this compound (0.5 mmol, 5 eq.) in a suitable solvent like water or a mixture of DMF/acetic acid.
-
Add the solution to the aldehyde resin.
-
The reaction proceeds via an initial imine formation followed by an air-oxidative cyclocondensation. Agitate the mixture at room temperature, open to the air, for 12-24 hours.[1] In some cases, a mild oxidant may be required if air oxidation is slow.
-
Drain and wash the resin thoroughly with DMF, water, MeOH, and DCM.
-
-
Cleavage and Isolation: Proceed with the TFA-mediated cleavage as detailed in Protocol 1, Step 4.
Data Summary and Key Parameters
Table 1: Recommended Reaction Conditions
| Step | Reagents | Equivalents (rel. to resin) | Solvent | Time | Temp. (°C) |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF | 5 + 15 min | 25 |
| Acid Coupling | R-COOH / HCTU / DIPEA | 3 / 2.9 / 6 | DMF | 1-2 h | 25 |
| Cyclization (Protocol 1) | This compound | 5 | DMF | 12-16 h | 60 |
| Cyclization (Protocol 2) | This compound | 5 | DMF/H₂O | 12-24 h | 25 |
| Final Cleavage | TFA / TIS / H₂O | 95:2.5:2.5 (v/v) | - | 2-3 h | 25 |
Table 2: Common Resins and Their Applications
| Resin | Linker Type | Final Product | Cleavage Condition |
| Rink Amide MBHA | Acid-labile amide | C-terminal Amide | High % TFA |
| Wang Resin | Acid-labile ester | C-terminal Acid | High % TFA |
| 2-Chlorotrityl Chloride | Very acid-labile ester | C-terminal Acid (Protected) | Dilute TFA, AcOH |
Troubleshooting and Expert Insights
-
Incomplete Cyclization: If the cyclization step is sluggish, consider adding a dehydrating agent like acetic anhydride (used cautiously) or increasing the temperature slightly. Ensure the excess diamine is thoroughly washed away to prevent side products.
-
Side Reactions during Cleavage: For sensitive substrates, the choice of scavengers in the cleavage cocktail is critical. TIS is effective for protecting against trityl and other cationic species.
-
Poor Purity: Ensure each coupling and deprotection step goes to completion. Capping unreacted amines with acetic anhydride after a coupling step can prevent the formation of deletion sequences, simplifying final purification.
Conclusion
The protocols outlined in this guide demonstrate the effective use of this compound for the solid-phase synthesis of imidazo[4,5-b]pyridines. By leveraging established SPS techniques, researchers can rapidly generate diverse libraries of these valuable heterocyclic compounds for screening in drug discovery and chemical biology programs. The inherent flexibility of the solid-phase approach allows for myriad substitutions, making this a cornerstone methodology for modern medicinal chemistry.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 2,3-Diamino-5-methylpyridine Metal Complexes: Application Notes and Protocols
Introduction: The Versatility of 2,3-Diamino-5-methylpyridine in Coordination Chemistry and Catalysis
This compound stands as a compelling ligand scaffold in the realm of coordination chemistry and homogeneous catalysis. Its vicinal diamine functionality, positioned on a pyridine backbone, offers a unique combination of electronic and steric properties upon coordination to a metal center. The pyridine nitrogen, a classic σ-donor, anchors the ligand to the metal, while the two amino groups provide additional coordination sites, often acting as a bidentate chelate. The methyl group at the 5-position introduces a subtle electronic perturbation, enhancing the electron-donating character of the pyridine ring, which can, in turn, influence the catalytic activity of the resulting metal complex.
This guide provides an in-depth exploration of the catalytic applications of metal complexes derived from this compound. We will delve into the mechanistic underpinnings of their catalytic activity, supported by authoritative literature, and provide detailed, field-proven protocols for their synthesis and application in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of these versatile complexes.
Core Catalytic Applications
While the catalytic landscape of this compound metal complexes is still an evolving field, strong evidence from analogous substituted diaminopyridine and aminopyridine systems points towards significant potential in two primary areas: Polymerization Reactions and Oxidation Catalysis .
Atom Transfer Radical Polymerization (ATRP)
The amino-pyridine ligand framework has been extensively utilized in the development of base metal catalysts for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities.[1][2] Iron and copper complexes, in particular, have demonstrated high efficacy in this regard.[1] The catalytic activity is intrinsically linked to the ability of the metal center to reversibly abstract a halogen atom from a dormant polymer chain, thereby generating a propagating radical.
Causality Behind Experimental Choices in ATRP: The choice of the metal center (e.g., iron or copper) and the ligand architecture is critical. The electronic and steric environment provided by the this compound ligand can modulate the redox potential of the metal center, which directly impacts the ATRP equilibrium and, consequently, the polymerization rate and control. The methyl substituent on the pyridine ring can enhance the electron density at the metal center, potentially increasing the catalyst's activity.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative Iron(II) Complex: Dichloro[bis(this compound)]iron(II)
This protocol details the synthesis of a representative iron(II) complex of this compound, a potential precatalyst for ATRP.
Materials:
-
This compound
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Anhydrous ethanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Ligand Preparation: In a 100 mL Schlenk flask under an inert atmosphere, dissolve this compound (2.0 equivalents) in anhydrous ethanol (30 mL).
-
Metal Salt Addition: In a separate Schlenk flask, dissolve iron(II) chloride tetrahydrate (1.0 equivalent) in anhydrous ethanol (20 mL).
-
Complexation: While stirring, slowly add the iron(II) chloride solution to the ligand solution via cannula transfer at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 12 hours. A precipitate will form.
-
Isolation: Collect the precipitate by filtration under an inert atmosphere.
-
Washing: Wash the solid with cold anhydrous ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum to yield the desired dichloro[bis(this compound)]iron(II) complex.
-
Characterization: The complex should be characterized by techniques such as FTIR, elemental analysis, and magnetic susceptibility measurements to confirm its structure and purity. The FTIR spectrum is expected to show a shift in the N-H stretching frequencies upon coordination to the iron center.[1]
Protocol 2: Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP) of Styrene
This protocol outlines the use of the synthesized iron(II) complex as a catalyst for the controlled polymerization of styrene.
Materials:
-
Dichloro[bis(this compound)]iron(II) (catalyst)
-
Styrene (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (solvent)
-
Schlenk tube
-
Thermostatted oil bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the iron(II) catalyst (1.0 mol%), styrene (100 equivalents), and anisole (50% v/v).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under an inert atmosphere, add the initiator, ethyl α-bromoisobutyrate (1.0 equivalent), to the reaction mixture.
-
Polymerization: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion and polymer molecular weight distribution via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.
-
Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to terminate the polymerization.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and precipitate the polymer in a large excess of cold methanol.
-
Isolation: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 1.0 | 100:1 | 110 | 8 | Data to be collected | Data to be collected | Data to be collected |
| 2 | 0.5 | 200:1 | 110 | 12 | Data to be collected | Data to be collected | Data to be collected |
This table provides a template for recording and comparing experimental results.
Oxidation Catalysis
Copper complexes of pyridine-diimine and related ligands have been shown to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones.[3] The catalytic cycle typically involves the coordination of the catechol substrate to the copper(II) center, followed by electron transfer to generate a semiquinone radical and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle. The electronic properties of the this compound ligand can influence the Lewis acidity of the copper center, thereby tuning the catalytic activity.[3]
Causality Behind Experimental Choices in Oxidation Catalysis: The choice of a copper(II) salt as the metal precursor is based on its known activity in catecholase mimics.[3] The use of molecular oxygen as the terminal oxidant makes the process environmentally benign. The solvent can play a crucial role in substrate solubility and catalyst stability.
Visualization of Concepts
Logical Workflow for Catalyst Synthesis and Application
Caption: Workflow for the synthesis of a this compound metal complex and its subsequent use in a catalytic reaction.
Proposed Catalytic Cycle for ATRP
Caption: A generalized catalytic cycle for Atom Transfer Radical Polymerization (ATRP).
Conclusion and Future Outlook
The metal complexes of this compound represent a promising class of catalysts with potential applications in both polymerization and oxidation reactions. The synthetic accessibility of the ligand and the tunability of the resulting metal complexes make them attractive targets for further research and development. Future work should focus on the systematic screening of different metal centers and the fine-tuning of reaction conditions to optimize catalytic performance. Furthermore, detailed mechanistic studies, including kinetic analysis and computational modeling, will be crucial for a deeper understanding of the structure-activity relationships and for the rational design of next-generation catalysts based on this versatile ligand scaffold.
References
Application Note: Strategic Derivatization of 2,3-Diamino-5-methylpyridine for High-Throughput Biological Screening
Introduction: The Imidazo[4,5-b]pyridine Scaffold – A Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as templates for the development of potent and selective therapeutic agents is of paramount importance. Among these, the imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] The structural rigidity and the presence of multiple hydrogen bond donors and acceptors in this heterocyclic system allow for its versatile binding to various enzymes and receptors.[2] This has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3]
The starting material, 2,3-diamino-5-methylpyridine, is a key building block for accessing the 7-methyl-1H-imidazo[4,5-b]pyridine scaffold. The methyl group at the 7-position can provide a valuable handle for modulating pharmacokinetic properties and can influence the binding affinity to the target protein. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound to generate a library of compounds for biological screening. We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols, and discuss the subsequent biological evaluation.
Strategic Considerations for Library Design
The primary goal of derivatizing this compound is to create a library of diverse molecules that systematically explore the chemical space around the core scaffold. This diversity is crucial for increasing the probability of identifying a "hit" compound in a high-throughput screening (HTS) campaign. The main point of diversification on the 7-methyl-1H-imidazo[4,5-b]pyridine scaffold is the 2-position, which can be readily functionalized by selecting the appropriate reaction partner for the cyclization reaction.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is a prerequisite for any derivatization campaign. While this compound is commercially available, its synthesis from readily available precursors can be a cost-effective alternative. A common route involves the amination of a 3-amino-2-halopyridine derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the amination of halopyridines.[4]
Reaction Scheme:
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 2,3-Diamino-5-methylpyridine
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 2,3-Diamino-5-methylpyridine (CAS: 24638-29-7), a crucial pyridine derivative often utilized as a building block in pharmaceutical and chemical synthesis.[1] Ensuring the identity, purity, and stability of this intermediate is paramount for the integrity of final products. This application note outlines a multi-faceted analytical strategy, combining chromatographic and spectroscopic techniques to create a robust, self-validating system for quality control and research applications. We provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted pyridine containing two reactive amine groups, making it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of impurities—such as starting materials, by-products, or degradation products—can significantly impact the safety, efficacy, and stability of the final API.[2] Therefore, a rigorous analytical workflow is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.
The characterization of this molecule involves two primary objectives:
-
Structural Elucidation and Identification: Confirming the molecular structure and identity of the compound.
-
Purity Assessment and Impurity Profiling: Quantifying the main component and identifying/quantifying any impurities present.[3]
This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for a holistic characterization.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatographic techniques are indispensable for separating the primary compound from structurally similar impurities, allowing for accurate purity determination.[4]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing non-volatile and thermally labile compounds like substituted pyridines due to its high resolution, sensitivity, and quantitative accuracy.[2]
Causality Behind the Method: The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar this compound and allows for separation from more polar or less polar impurities. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. The use of a mild acid like phosphoric or formic acid in the mobile phase protonates the basic amine groups, which improves peak shape and reduces tailing by minimizing interactions with residual silanols on the silica support. UV detection is chosen based on the chromophoric nature of the pyridine ring.
Protocol 1: RP-HPLC Method for Purity Determination
1. Instrumentation:
- HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is volatile and suitable for LC-MS applications).[5]
- Mobile Phase B: Acetonitrile.
- Gradient Elution: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.[2]
- Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.
- Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. System Suitability:
- Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The tailing factor for the main peak should be between 0.8 and 1.5.
- Theoretical plates should be ≥ 2000.[2]
5. Analysis & Data Interpretation:
- Inject the sample solution and record the chromatogram for 30 minutes.
- Calculate the percentage purity using the area normalization method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
- Impurities can be quantified against the main peak or a reference standard if available.
Diagram 1: HPLC Purity Determination Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC) for Volatile Impurities
GC is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4] For polar compounds like this compound, derivatization may be necessary to increase volatility and improve peak shape.[4][6] However, it is highly effective for analyzing residual solvents and volatile process impurities.
Causality Behind the Method: A polar capillary column (e.g., Wax-type) is chosen for the analysis of amines to provide better peak shape and resolution.[7] The temperature program starts at a low temperature to resolve volatile solvents and ramps up to elute less volatile components. Coupling GC with a Mass Spectrometer (MS) allows for the definitive identification of unknown peaks based on their mass spectra.
Protocol 2: GC-MS for Volatile Impurity Profiling
1. Instrumentation:
- Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Capillary column suitable for amines (e.g., Agilent CP-Wax 51 for Amines or similar).[7]
2. Chromatographic Conditions:
- Column: CP-Wax for Amines, 25 m x 0.22 mm, 0.2 µm film thickness.[7]
- Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min).
- Oven Temperature Program:
- Initial: 70 °C, hold for 4 min.
- Ramp: 10 °C/min to 240 °C.
- Hold: 5 min at 240 °C.[7]
- Injector: Split/Splitless, 250 °C.
- Detector (MS):
- Transfer Line: 250 °C.
- Ion Source: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-450.
3. Sample Preparation:
- Dissolve a known amount of the sample in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of ~1 mg/mL.
- Derivatization (if required): For analyzing the main component, a silylation reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the amine groups, making the molecule more volatile.[6]
4. Analysis & Data Interpretation:
- Inject 1 µL of the sample solution.
- Identify peaks by comparing their retention times to known standards and their mass spectra to library data (e.g., NIST).
Spectroscopic Methods: Definitive Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure, serving as an orthogonal method to confirm identity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterization.[4]
Causality Behind the Method: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for aminopyridines as it can solubilize the compound and its broad, low-field proton signal does not interfere with the analyte signals. The amine protons are often visible in DMSO-d₆. The predicted chemical shifts are based on the electronic environment of each nucleus; aromatic protons are deshielded and appear downfield, while the methyl group protons are shielded and appear upfield.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
1. Instrumentation:
- NMR Spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
3. Data Acquisition:
- Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
- Further 2D experiments like COSY and HSQC can be performed to confirm assignments.
4. Expected Data & Interpretation for this compound:
- ¹H NMR (400 MHz, MeOD): Based on literature for a synthesized sample[8], the following peaks are expected:
- δ ~7.22 ppm (d, 1H): Proton at C6 of the pyridine ring.
- δ ~6.81 ppm (d, 1H): Proton at C4 of the pyridine ring.
- δ ~2.13 ppm (s, 3H): Protons of the methyl group at C5.
- The two amino groups (-NH₂) will likely appear as broad singlets, and their chemical shift is highly dependent on solvent and concentration.
- ¹³C NMR (100 MHz): Six distinct carbon signals are expected. The chemical shifts will confirm the carbon skeleton of the substituted pyridine ring and the methyl group.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, information about the molecular structure. It is typically coupled with a chromatographic inlet (LC-MS or GC-MS).[9]
Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for LC-MS analysis of polar molecules like this compound. It typically produces the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
Protocol 4: LC-MS for Molecular Weight Confirmation
1. Instrumentation:
- Mass spectrometer with an ESI source, often coupled to an HPLC system as described in Protocol 1.
2. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- Tune the instrument parameters (e.g., capillary voltage, cone voltage) to optimize the signal for the target compound.
3. Data Interpretation:
- The molecular formula of this compound is C₆H₉N₃, with a molecular weight of 123.16 g/mol .[10]
- The primary ion expected in the mass spectrum will be the protonated molecule [M+H]⁺ at m/z 124.1 .[8]
- Fragmentation can be induced (MS/MS) to provide further structural confirmation. Common fragmentation pathways for aminopyridines involve the loss of amino groups.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4]
Causality Behind the Method: Specific covalent bonds vibrate at characteristic frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the functional groups present. For this compound, key vibrations will include the N-H stretches of the amino groups and the C=C/C=N stretches of the pyridine ring.
Protocol 5: FTIR Spectroscopy
1. Instrumentation:
- FTIR spectrometer.
2. Sample Preparation:
- For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
3. Data Acquisition:
- Record the spectrum over the range of 4000-400 cm⁻¹.
4. Data Interpretation:
- Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands.
Table 1: Expected FTIR Vibrational Bands
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Vibration |
|---|---|---|
| N-H (Amino group) | 3450-3300 cm⁻¹ | Symmetric & Asymmetric Stretching[11] |
| C-H (Aromatic) | 3100-3000 cm⁻¹ | Stretching |
| C-H (Methyl) | 2980-2850 cm⁻¹ | Stretching |
| C=C and C=N (Pyridine ring) | 1600-1450 cm⁻¹ | Ring Stretching[4] |
| N-H (Amino group) | 1650-1580 cm⁻¹ | Bending (Scissoring)[4] |
Integrated Analytical Workflow and Data Summary
For a comprehensive characterization, these techniques should be used in a logical, integrated workflow. Spectroscopic methods first confirm the identity and structure, while chromatography provides a definitive assessment of purity.
Diagram 2: Integrated Characterization Workflow
Caption: Integrated workflow for the complete characterization of the product.
Table 2: Summary of Key Analytical Data
| Technique | Parameter | Expected Result |
|---|---|---|
| HPLC | Retention Time | Dependent on exact conditions, but should be consistent. |
| Purity | ≥ 95% (typical for commercial grade)[10] | |
| MS (ESI+) | [M+H]⁺ | m/z 124.1[8] |
| ¹H NMR | Chemical Shifts (ppm) | ~7.2 (d), ~6.8 (d), ~2.1 (s)[8] |
| FTIR | Key Peaks (cm⁻¹) | ~3400 (N-H), ~1600 (C=C/C=N), ~1620 (N-H bend)[4][11] |
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols and rationale detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals. By combining high-resolution chromatography for purity assessment with definitive spectroscopic methods for structural confirmation, a complete and reliable characterization can be achieved, ensuring the suitability of this key intermediate for its intended downstream applications.
References
- 1. Buy this compound | 24638-29-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. This compound | 24638-29-7 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. synchem.de [synchem.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Diamino-5-methylpyridine Derivatives
Introduction: The Strategic Importance of 2,3-Diamino-5-methylpyridine in Modern Drug Discovery
This compound and its analogues are pivotal building blocks in the synthesis of a multitude of pharmaceutically active compounds.[1][2] Their unique structural arrangement, featuring adjacent amino groups on a pyridine scaffold, makes them versatile precursors for the construction of complex heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These core structures are found in drugs targeting a wide array of diseases, including infectious diseases, cancer, and neurological conditions.[1][3] The presence of the methyl group at the 5-position provides a crucial handle for modulating the electronic properties and steric profile of the final drug molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Given their significance, the development of a robust, scalable, and cost-effective synthetic route to this compound derivatives is of paramount importance for the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of a field-proven, multi-step synthesis suitable for scale-up, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations.
Synthetic Strategy: A Two-Step Approach to this compound
The most common and industrially viable route for the synthesis of this compound involves a two-step process starting from 2-amino-3-methylpyridine:
-
Regioselective Nitration: The first step is the nitration of 2-amino-3-methylpyridine to introduce a nitro group at the 5-position of the pyridine ring, yielding 2-amino-3-methyl-5-nitropyridine.
-
Catalytic Hydrogenation: The subsequent step involves the reduction of the nitro group to an amino group, affording the desired this compound.
This approach is favored for its relatively high yields, the availability of starting materials, and the well-established nature of the chemical transformations involved.
PART 1: Regioselective Nitration of 2-Amino-3-methylpyridine
Principle and Rationale
The nitration of 2-amino-3-methylpyridine is a classic electrophilic aromatic substitution reaction. The amino group is a strong activating group and an ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, and the amino group can also be protonated, which deactivates the ring towards electrophilic attack. The reaction conditions must be carefully controlled to achieve the desired regioselectivity for nitration at the 5-position. The use of a mixture of concentrated sulfuric acid and fuming nitric acid provides the necessary nitronium ion (NO₂⁺) for the reaction to proceed.
Experimental Protocol: Scale-Up Synthesis of 2-Amino-3-methyl-5-nitropyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 kg scale) | Moles | Notes |
| 2-Amino-3-methylpyridine | 108.14 | 1.00 kg | 9.25 mol | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 4.8 L | - | Solvent and catalyst |
| Fuming Nitric Acid (d=1.5 g/mL) | 63.01 | 700 mL | - | Nitrating agent |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Large Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Charging the Reactor: Charge the 10 L jacketed glass reactor with concentrated sulfuric acid (4.8 L). Begin agitation and cool the acid to 0 °C using the circulator.
-
Addition of Starting Material: Slowly add 2-amino-3-methylpyridine (1.00 kg, 9.25 mol) to the cold sulfuric acid, ensuring the temperature is maintained below 20 °C.[4]
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (700 mL) to fuming nitric acid (700 mL) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via the addition funnel over a period of 2-3 hours, maintaining the reaction temperature below 20 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Carefully quench the reaction mixture by pouring it portion-wise onto a large volume of crushed ice (approximately 20 kg).
-
Neutralize the acidic solution with a concentrated aqueous ammonia solution until the pH is approximately 7-8. This should be done with vigorous stirring and cooling to dissipate the heat of neutralization.
-
A yellow precipitate of 2-amino-3-methyl-5-nitropyridine will form.
-
Isolate the precipitate by filtration using a large Buchner funnel.
-
Wash the filter cake sequentially with cold water and a 50% aqueous solution of dimethylformamide (DMFA).[4]
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from DMFA to yield a bright yellow solid.[4]
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 35-45%
Safety Considerations:
-
Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial.[5][6]
-
Concentrated sulfuric acid and fuming nitric acid are extremely corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
The neutralization with ammonia is also highly exothermic. Perform this step slowly and with efficient cooling.
-
All operations should be conducted in a well-ventilated fume hood or a designated reactor bay.
PART 2: Catalytic Hydrogenation of 2-Amino-3-methyl-5-nitropyridine
Principle and Rationale
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines.[7] This reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the corresponding amine. This method is preferred for its high selectivity, clean reaction profile, and the fact that the only byproduct is water.
Experimental Protocol: Scale-Up Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 0.5 kg scale) | Moles | Notes |
| 2-Amino-3-methyl-5-nitropyridine | 153.14 | 0.50 kg | 3.26 mol | Starting material |
| 10% Palladium on Carbon (Pd/C) | - | 25 g (5 wt%) | - | Catalyst |
| Ethanol | 46.07 | 5 L | - | Solvent |
| Hydrogen Gas | 2.02 | As required | - | Reducing agent |
Equipment:
-
10 L stainless steel hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, temperature probe, and mechanical stirrer
-
Filtration system (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the hydrogenation reactor is clean and dry.
-
Charge the reactor with 2-amino-3-methyl-5-nitropyridine (0.50 kg, 3.26 mol) and ethanol (5 L).
-
Carefully add the 10% Pd/C catalyst (25 g). It is crucial to handle the catalyst wet or under an inert atmosphere as dry Pd/C can be pyrophoric.[8]
-
Seal the reactor and purge the system with nitrogen gas several times to remove all oxygen.
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Begin vigorous stirring and heat the reaction mixture to 40-50 °C.
-
The reaction is exothermic, so monitor the temperature closely.
-
Maintain the hydrogen pressure by periodically re-pressurizing the reactor as the hydrogen is consumed.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by HPLC analysis of reaction aliquots. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon exposure to air. Keep the filter cake wet with solvent (ethanol or water) and handle it appropriately for disposal or recovery.[8][9]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.[2]
-
Dry the purified product under vacuum to obtain an off-white to light brown solid.
-
Expected Yield: 85-95%
Safety Considerations:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be located in a well-ventilated area, and all equipment should be properly grounded to prevent static discharge.[6][8][10]
-
Palladium on carbon is a pyrophoric catalyst, especially when dry. It should be handled with care, preferably as a wet paste.[8][9]
-
The hydrogenation reaction can be exothermic. Ensure adequate cooling capacity is available to control the reaction temperature.
-
Use a blast shield and operate the reactor remotely if possible, especially during high-pressure hydrogenations.[10]
Visualizing the Process
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Logical Relationship of Key Steps
Caption: Key stages and their logical progression.
Quality Control and Analytical Methods
To ensure the quality and purity of the synthesized this compound, a suite of analytical techniques should be employed at various stages of the process.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To monitor reaction progress, assess the purity of the final product, and quantify impurities.[2][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and confirm the molecular weight of the product.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the intermediate and final product. ¹H and ¹³C NMR are essential for structural elucidation.[2][11] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecules and confirm the conversion of the nitro group to an amino group.[11][12] |
| Melting Point Analysis | To assess the purity of the final product. A sharp melting point range is indicative of high purity. |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the production of this compound derivatives. By understanding the chemical principles behind each step and adhering to the outlined protocols and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in the quantities required for further research and development. The successful scale-up of this synthesis is a critical step in the journey from a promising lead compound to a life-saving therapeutic.
References
- 1. Buy this compound | 24638-29-7 [smolecule.com]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. researchgate.net [researchgate.net]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. scribd.com [scribd.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis Involving 2,3-Diamino-5-methylpyridine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of biologically significant heterocyclic compounds, primarily imidazo[4,5-b]pyridines, using 2,3-diamino-5-methylpyridine as a key starting material. We delve into three distinct and robust synthetic strategies: oxidative cyclocondensation with aldehydes, a multi-component reaction (MCR) involving isocyanides, and a copper-catalyzed sequential N-arylation/cyclization. Each section explains the underlying chemical principles, provides step-by-step, field-proven protocols, and offers expert insights into experimental design and troubleshooting. The methodologies presented are designed to be efficient, atom-economical, and scalable, aligning with the principles of green chemistry to accelerate the discovery of novel therapeutic agents.
Introduction
1.1 The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry Nitrogen-containing heterocycles are cornerstones in the design of novel bioactive molecules, with the imidazopyridine core being of paramount importance.[1] Specifically, the imidazo[4,5-b]pyridine ring system, an aza-analogue of purine, is recognized as a "privileged scaffold." Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3] This has led to the development of imidazopyridine derivatives with a broad spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4] The strategic functionalization of this core is a key objective in modern drug discovery programs.
1.2 this compound: A Versatile Synthon this compound is an invaluable building block for constructing the imidazo[4,5-b]pyridine system. The vicinal diamino groups on the pyridine ring provide the necessary nucleophilic sites for cyclization reactions to form the fused imidazole ring. The methyl group at the 6-position (in the resulting imidazopyridine) offers a handle for further modification or can influence the molecule's pharmacokinetic profile. Its utility as a precursor is central to the synthesis of diverse chemical libraries for high-throughput screening.
1.3 The Strategic Advantage of One-Pot Synthesis One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has become a cornerstone of modern synthetic chemistry.[5] This approach offers significant advantages over conventional multi-step syntheses by:
-
Improving Efficiency: Eliminating the need for intermediate isolation and purification steps saves time, resources, and labor.
-
Increasing Yields: Minimizing material loss during transfers and purifications often leads to higher overall yields.
-
Enhancing Sustainability: Reducing solvent consumption and waste generation aligns with the principles of green chemistry.[6]
-
Simplifying Processes: Streamlining complex synthetic sequences makes them more amenable to automation and scale-up.
This guide focuses on leveraging these advantages for the synthesis of novel compounds derived from this compound.
Core Synthetic Strategies & Protocols
This section details three distinct one-pot methodologies for the synthesis of 6-methyl-imidazo[4,5-b]pyridine derivatives. Each protocol is presented with its underlying mechanism, a detailed experimental procedure, and a summary of expected outcomes.
Protocol 1: Oxidative Cyclocondensation with Aldehydes
Principle & Mechanistic Insight This is one of the most direct and widely used methods for constructing the imidazo[4,5-b]pyridine core. The reaction proceeds through the initial condensation of the more nucleophilic amino group of this compound with an aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting imidazoline ring is then oxidized to the aromatic imidazole ring. The oxidation can be achieved using an external oxidizing agent or, in many cases, by atmospheric oxygen, particularly at elevated temperatures.[2] Reagents like sodium metabisulfite (Na₂S₂O₅) in DMSO can facilitate the cyclization process.[1]
Workflow for Oxidative Cyclocondensation
Caption: Workflow for one-pot synthesis via oxidative cyclocondensation.
Detailed Experimental Protocol
-
Materials: this compound, substituted aromatic aldehyde, sodium metabisulfite (Na₂S₂O₅), dimethyl sulfoxide (DMSO), ethanol, deionized water.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DMSO (3 mL), add the selected aromatic aldehyde (1.0 mmol).
-
Add sodium metabisulfite (0.55 mmol) to the mixture.
-
Heat the reaction mixture at 120°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (20 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-aryl-6-methyl-1H-imidazo[4,5-b]pyridine.
-
Dry the product under vacuum. Characterize by NMR, MS, and melting point analysis.
-
Data Summary Table
| Entry | Aldehyde (R-CHO) | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | DMSO, Na₂S₂O₅, 120°C | 3 | ~90% | Adapted from[1] |
| 2 | 4-Chlorobenzaldehyde | Water, 100°C, Air | 4 | 85% | Adapted from[2] |
| 3 | 4-Methoxybenzaldehyde | Ethanol, Reflux, Air | 6 | 88% | General Method |
| 4 | 2-Naphthaldehyde | DMSO, Na₂S₂O₅, 120°C | 3 | ~85% | Adapted from[1] |
Expert Insights & Troubleshooting
-
Causality: The use of DMSO as a solvent is advantageous due to its high boiling point and its ability to act as a mild oxidant at elevated temperatures, facilitating the final aromatization step. Na₂S₂O₅ acts as a dehydrating agent and can promote cyclization.[1]
-
Trustworthiness: This protocol is highly reliable for a wide range of aromatic aldehydes. Electron-donating or -withdrawing groups on the aldehyde generally have a minor impact on the reaction's success, though they may affect reaction times.
-
Troubleshooting: If the reaction stalls, ensure the reagents are pure and anhydrous. For less reactive aldehydes, extending the reaction time or increasing the temperature slightly may be necessary. If purification by recrystallization is difficult, column chromatography (silica gel, eluting with ethyl acetate/hexane) is a viable alternative.
Protocol 2: Three-Component Synthesis via Isocyanide Insertion
Principle & Mechanistic Insight Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a powerful and convergent approach to complex molecules in a single step.[7] In this strategy, this compound, an aldehyde, and an isocyanide react to form a 3-amino-imidazo[4,5-b]pyridine derivative. The reaction is believed to proceed via the formation of a Schiff base from the aldehyde and one of the amino groups of the diamine. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by an intramolecular nucleophilic attack by the second amino group and subsequent tautomerization to yield the final aromatic product. This method rapidly builds molecular complexity and is highly atom-economical.
Mechanism for Three-Component Reaction (3CR)
Caption: Mechanistic pathway of the three-component synthesis.
Detailed Experimental Protocol
-
Materials: this compound, aldehyde, isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide), methanol, scandium(III) triflate (Sc(OTf)₃, catalyst).
-
Procedure:
-
In a sealed vial, dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (4 mL).
-
Add the isocyanide (1.1 mmol) to the solution.
-
Add the catalyst, Sc(OTf)₃ (5 mol%, 0.05 mmol).
-
Seal the vial and heat the mixture to 65°C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 3-amino-imidazo[4,5-b]pyridine derivative.
-
Characterize the product by NMR and high-resolution mass spectrometry (HRMS).
-
Data Summary Table
| Entry | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | tert-Butyl Isocyanide | 16 | 85% | Adapted from[8] |
| 2 | 4-Bromobenzaldehyde | Cyclohexyl Isocyanide | 18 | 82% | Adapted from[8] |
| 3 | Furan-2-carbaldehyde | tert-Butyl Isocyanide | 16 | 79% | General Method |
| 4 | Isobutyraldehyde | Benzyl Isocyanide | 24 | 70% | General Method |
Expert Insights & Troubleshooting
-
Causality: A Lewis acid catalyst like Sc(OTf)₃ is often used to activate the aldehyde carbonyl group towards nucleophilic attack by the aminopyridine, thereby accelerating the initial Schiff base formation.
-
Trustworthiness: This protocol is highly versatile, allowing for three points of diversity (the diamine, aldehyde, and isocyanide) to be varied, making it ideal for library synthesis. The reaction is generally clean, though chromatographic purification is typically required.
-
Troubleshooting: Isocyanides often have strong, unpleasant odors and should be handled in a well-ventilated fume hood. If yields are low, try screening different solvents (e.g., acetonitrile, dichloroethane) or catalysts. Some reactions may proceed without a catalyst, especially under microwave irradiation, but may require longer reaction times.[9][10]
Protocol 3: Copper-Catalyzed Sequential N-Arylation and Cyclization
Principle & Mechanistic Insight This advanced one-pot strategy leverages transition-metal catalysis to construct highly functionalized imidazopyridines. The process involves a sequential copper-catalyzed Ullmann-type N-arylation followed by an intramolecular C-H amidation.[11] First, an N-substituted 2-amino-3-halopyridine (prepared in situ or used directly) undergoes a copper-catalyzed coupling with an amide. The resulting intermediate then undergoes a second copper-catalyzed intramolecular cyclization via C-H activation to form the fused imidazole ring. This method provides access to N-substituted imidazopyridines that are difficult to synthesize using other methods.
Catalytic Cycle for Sequential Coupling
Caption: Conceptual workflow for copper-catalyzed sequential synthesis.
Detailed Experimental Protocol
-
Materials: 2-Amino-3-bromo-5-methylpyridine, primary amide (e.g., benzamide), copper(I) iodide (CuI), potassium carbonate (K₂CO₃), L-proline, dimethylformamide (DMF), oxygen (balloon).
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-amino-3-bromo-5-methylpyridine (1.0 mmol), the primary amide (1.2 mmol), CuI (10 mol%, 0.1 mmol), L-proline (20 mol%, 0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 110°C for 12 hours (this completes the first N-arylation step).
-
Cool the mixture slightly, then replace the argon atmosphere with an oxygen balloon.
-
Continue heating at 110-130°C for an additional 12-24 hours to facilitate the intramolecular C-H amidation/cyclization.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the target compound.
-
Data Summary Table
| Entry | Amide | Ligand | Temp (°C) | Yield (%) | Reference |
| 1 | Benzamide | L-Proline | 110 -> 130 | 75% | Adapted from[11][12] |
| 2 | Acetamide | DMEDA | 100 -> 120 | 68% | General Method |
| 3 | 4-Toluamide | L-Proline | 110 -> 130 | 78% | Adapted from[11][12] |
| 4 | Cyclopropanecarboxamide | DMEDA | 100 -> 120 | 71% | General Method |
| (DMEDA = N,N'-Dimethylethylenediamine) |
Expert Insights & Troubleshooting
-
Causality: The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming C-N bonds.[13] L-proline or DMEDA acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity. The second step requires an oxidant (in this case, O₂) to facilitate the aerobic oxidative C-H amidation.
-
Trustworthiness: This method provides access to a unique chemical space of N-substituted imidazopyridines. The protocol requires careful control of the atmosphere (inert for the first step, oxidative for the second).
-
Troubleshooting: Low yields in the first step may be due to catalyst deactivation; ensure all reagents and the solvent are anhydrous. If the second (cyclization) step is inefficient, a stronger oxidant (e.g., di-tert-butyl peroxide) could be explored, but this would no longer be a strictly one-pot, two-step procedure. The choice of ligand can be critical and may require screening for optimal results.
Characterization of Products
Validation of the synthesized compounds is critical. A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, substitution pattern, and purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.
-
Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid.
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretch of the imidazole ring.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Specific Hazards:
-
Solvents: DMF, DMSO, and methanol are toxic and can be absorbed through the skin. Handle with care.
-
Reagents: Isocyanides are volatile and possess extremely unpleasant odors; handle only in a fume hood. Copper salts and organic halides can be toxic and irritants.
-
Reactions: Reactions at high temperatures and under pressure (in sealed vials) should be performed behind a blast shield.
-
Conclusion
The one-pot synthesis of imidazo[4,5-b]pyridines from this compound offers a powerful, efficient, and versatile platform for drug discovery and chemical biology. The three distinct protocols detailed in this guide—oxidative cyclocondensation, multi-component isocyanide insertion, and sequential copper catalysis—provide researchers with a robust toolkit to access a wide diversity of molecular architectures. By understanding the mechanistic principles behind each method, scientists can make informed decisions to optimize reaction conditions, troubleshoot challenges, and ultimately accelerate the synthesis of novel and potentially therapeutic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed one-pot synthesis of imidazo/benzoimidazoquinazolinones by sequential Ullmann-type coupling and intramolecular C-H amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Note: Rapid Microwave-Assisted Synthesis of 8-Amino-6-methylimidazo[1,2-a]pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core structure of numerous therapeutic agents. The unique arrangement of nitrogen atoms in this scaffold allows for diverse biological activities. Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering benefits such as dramatically reduced reaction times, increased yields, and improved product purity. This application note provides a detailed protocol for the rapid and efficient synthesis of an 8-amino-6-methylimidazo[1,2-a]pyridine derivative using 2,3-Diamino-5-methylpyridine and an α-bromoketone under microwave irradiation.
The use of this compound as a starting material is strategic for the synthesis of derivatives with a key amino group at the 8-position, a common feature in bioactive molecules. This protocol is designed to be a robust and self-validating system, providing researchers with a reliable method for accessing this important heterocyclic scaffold.
Scientific Principles and Rationale
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to a rapid increase in temperature, significantly accelerating reaction rates. Unlike conventional heating where heat is transferred through convection, microwave heating is uniform throughout the sample, which can lead to cleaner reactions with fewer side products.
The synthesis of the imidazo[1,2-a]pyridine ring system from a 2,3-diaminopyridine derivative and an α-haloketone proceeds via a well-established mechanism. The initial step involves the nucleophilic attack of the more basic endocyclic nitrogen of the pyridine ring onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The presence of the second amino group at the 3-position of the starting pyridine remains as a free amino group at the 8-position of the final product.
Experimental Protocol
This protocol details the synthesis of 8-amino-2-phenyl-6-methylimidazo[1,2-a]pyridine from this compound and 2-bromoacetophenone.
Materials and Reagents
-
This compound (CAS: 24638-29-7)
-
2-Bromoacetophenone (α-Bromoacetophenone) (CAS: 70-11-1)
-
Sodium Bicarbonate (NaHCO₃) (CAS: 144-55-8)
-
Ethanol (Absolute)
-
Deionized Water
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stirrer bars
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Safety Precautions
-
This compound: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
2-Bromoacetophenone: Lachrymator. Causes severe skin burns and eye damage.[3] Handle with extreme care in a fume hood, using appropriate PPE.
-
Sodium Bicarbonate: May cause mild eye irritation.[4][5][6][7][8] Generally considered safe, but it is good practice to wear safety glasses.
-
Ethanol: Flammable liquid and vapor. Handle away from ignition sources.
Reaction Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 123.16 mg).
-
Add 2-bromoacetophenone (1.0 mmol, 199.04 mg).
-
Add sodium bicarbonate (2.0 mmol, 168.02 mg).
-
Add a magnetic stirrer bar.
-
-
Solvent Addition:
-
Add 4 mL of absolute ethanol to the vial.
-
-
Microwave Irradiation:
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture under the conditions specified in the table below. It is recommended to use temperature control for better reproducibility.
-
| Parameter | Value |
| Temperature | 120 °C |
| Ramp Time | 2 minutes |
| Hold Time | 10 minutes |
| Power | 100 W (Dynamic) |
| Stirring | High |
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the vial to room temperature.
-
To the reaction mixture, add 10 mL of deionized water to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 8-amino-2-phenyl-6-methylimidazo[1,2-a]pyridine.
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Reaction Mechanism
The proposed mechanism for the formation of 8-amino-2-phenyl-6-methylimidazo[1,2-a]pyridine is depicted below.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted 2,5-Diamino-4-methylpyridines
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structural motif, forming the core of numerous compounds across the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties and capacity for hydrogen bonding make it an invaluable scaffold in drug design. Compounds incorporating this structure are used as anti-inflammatory agents, antiviral medications, and treatments for neurological conditions. In agriculture, this core is integral to the synthesis of modern pesticides and herbicides designed for high efficacy and environmental consciousness.
The functionalization of the pyridine ring is therefore a critical task in medicinal and process chemistry. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such heterocyclic systems.[1][2] These reactions are prized for their broad substrate scope, functional group tolerance, and often mild reaction conditions, replacing harsher, traditional methods.[3]
This guide focuses on the strategic derivatization of 2-Amino-5-bromo-4-methylpyridine , a readily available and versatile building block. Through cornerstone cross-coupling reactions—the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling—researchers can efficiently access a diverse library of 5-substituted-2-amino-4-methylpyridines, which are precursors to compounds like 2,5-diamino-4-methylpyridine and its derivatives. We will provide detailed mechanistic insights, step-by-step protocols, and the causal reasoning behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling an amine with an aryl or heteroaryl halide.[4] This reaction is indispensable for synthesizing the arylamine structures prevalent in drug candidates.[3]
Reaction Principle & Mechanism
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a phosphine ligand is critical, as it modulates the catalyst's reactivity and stability, especially for sterically hindered or electronically distinct substrates.[3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-5-bromo-4-methylpyridine, forming a Pd(II) complex.[4]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base (e.g., Sodium tert-butoxide) is crucial for deprotonating the coordinated amine, forming a palladium-amido intermediate.[3][5]
-
Reductive Elimination : This final step forms the desired C-N bond, yielding the N-substituted product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling various primary and secondary amines with 2-Amino-5-bromo-4-methylpyridine.
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, dppf; 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄; 1.4 - 2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Oven-dried Schlenk flask or sealable reaction tube
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.
-
Expert Insight: Performing this step in a glovebox or under a strong counterflow of inert gas (Argon or Nitrogen) is critical. The Pd(0) catalyst and many phosphine ligands are oxygen-sensitive, and their degradation will halt the reaction.[3]
-
-
Reagent Addition: Add 2-Amino-5-bromo-4-methylpyridine and the amine coupling partner. If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add the anhydrous solvent via syringe. A typical reaction concentration is 0.1–0.2 M with respect to the limiting reagent, 2-Amino-5-bromo-4-methylpyridine.
-
Inerting the Headspace: Seal the flask or tube and evacuate and backfill with inert gas. This cycle should be repeated three times to thoroughly remove any residual oxygen.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).
-
Expert Insight: The choice of temperature is a balance. Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. 100 °C is a common and effective starting point.
-
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot can be taken (under inert atmosphere if the reaction is ongoing), quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully unseal the vessel and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-4-methyl-2,5-diaminopyridine.[4]
Data Summary: Buchwald-Hartwig Reaction Parameters
| Component | Example | Molar Ratio/mol% | Function & Rationale |
| Palladium Precursor | Pd(OAc)₂ | 1-2 mol% | Source of the active Pd(0) catalyst after in-situ reduction.[4] |
| Ligand | dppf, XPhos | 2-4 mol% | Stabilizes the Pd catalyst, promotes oxidative addition and reductive elimination. Sterically bulky ligands are often required for challenging substrates.[2][4] |
| Base | NaOtBu, K₃PO₄ | 1.4-2.5 equiv | Deprotonates the amine in the catalytic cycle, which is essential for forming the Pd-amido intermediate. Must be strong but non-nucleophilic.[3] |
| Solvent | Toluene, Dioxane | ~0.1 M | Anhydrous, aprotic solvent required to prevent catalyst poisoning and unwanted side reactions.[3] |
| Temperature | 80-110 °C | N/A | Provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. |
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly for creating biaryl compounds found in many pharmaceuticals.[6][7]
Reaction Principle & Mechanism
Like the Buchwald-Hartwig amination, the Suzuki reaction is based on a Pd(0)/Pd(II) cycle. A key difference is the transmetalation step, where the organic group is transferred from a boron reagent to the palladium center.
-
Oxidative Addition : A Pd(0) species inserts into the C-Br bond of 2-Amino-5-bromo-4-methylpyridine.
-
Transmetalation : The arylboronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species.[8] This species then transfers its aryl group to the Pd(II) center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of 2-Amino-5-bromo-4-methylpyridine with various arylboronic acids.[6]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%)
-
Base (e.g., Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃); 2.0-2.5 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Schlenk flask or round-bottom flask for inert atmosphere chemistry
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine, the arylboronic acid, and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄). Then, add the anhydrous 1,4-dioxane and degassed water via syringe.[6]
-
Expert Insight: The addition of water is crucial in many Suzuki protocols. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species, accelerating the transmetalation step.[8] Degassing the water (by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
-
Reaction: Stir the reaction mixture at the target temperature, typically 85–100 °C.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS as described in the Buchwald-Hartwig protocol.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-4-methylpyridine product.[6]
Data Summary: Suzuki-Miyaura Reaction Parameters
| Component | Example | Molar Ratio/mol% | Function & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | 3-5 mol% | Provides the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source and can often be used directly.[6] |
| Boron Reagent | Arylboronic Acid | 1.2-1.5 equiv | Source of the aryl group for the C-C bond formation. A slight excess ensures complete consumption of the limiting halide.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0-2.5 equiv | Activates the boronic acid to a boronate, which is necessary for the transmetalation step. Choice of base can significantly impact yield.[8] |
| Solvent System | Dioxane/Water (4:1) | ~0.1 M | The organic solvent solubilizes the reagents, while water aids in dissolving the base and promoting transmetalation.[6] |
| Temperature | 85-100 °C | N/A | Provides thermal energy to overcome the activation barriers of the catalytic cycle, especially transmetalation. |
Part 3: General Experimental Workflow
The success of these cross-coupling reactions hinges on meticulous execution, particularly the maintenance of an inert atmosphere. The following workflow diagram summarizes the critical stages from setup to final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diamino-5-methylpyridine
Welcome to the technical support guide for the synthesis of 2,3-Diamino-5-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during this synthesis. As a key building block in medicinal chemistry and materials science, optimizing the yield and purity of this compound is critical.[1][2] This guide offers a structured approach to identifying and resolving experimental bottlenecks.
Overview of Primary Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: Nitration and Subsequent Reduction. This is a classical and widely documented approach for analogous compounds.[3][4] It begins with the nitration of 2-Amino-5-methylpyridine, followed by the reduction of the resulting nitro intermediate.
-
Route B: Direct Amination of a Halogenated Precursor. This method involves the amination of a 2-halo-3-amino-5-methylpyridine, often using aqueous ammonia under pressure with a copper catalyst.[5][6] This route can be more direct but requires handling high-pressure reactions.
The following diagram illustrates the general workflow for the more common laboratory-scale approach, Route A.
Caption: General workflow for the synthesis of this compound via Route A.
Troubleshooting Guide & Core Protocols
This section addresses specific issues encountered during the synthesis in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable solutions.
Part 1: Nitration of 2-Amino-5-methylpyridine
The nitration of aminopyridines can be challenging due to the competing directing effects of the amino and methyl groups and the harsh acidic conditions.
Q1: My nitration yield is very low, and TLC analysis shows a significant amount of unreacted 2-Amino-5-methylpyridine. What is the likely cause?
A1: This issue typically points to insufficient reaction temperature or time. The aminopyridine, when protonated in concentrated sulfuric acid, becomes highly deactivated towards electrophilic substitution.
-
Causality: The -NH₃⁺ group is strongly deactivating, requiring thermal energy to overcome the activation barrier for nitration. If the temperature is too low, the reaction rate will be negligible.
-
Solution:
-
Temperature Control: Ensure the initial addition of the nitrating mixture (e.g., fuming nitric acid in sulfuric acid) is performed at a low temperature (0-5 °C) to control the exothermic reaction.[3][4]
-
Gradual Heating: After the addition is complete, the reaction mixture should be allowed to warm slowly to room temperature and then carefully heated. A typical protocol involves stirring at 50-60 °C for 1-2 hours to drive the reaction to completion.[3][4]
-
Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists after the initial heating period, consider extending the reaction time at 50-60 °C.
-
Q2: I am getting a mixture of isomers, primarily the desired 3-nitro and the undesired 5-nitro product. How can I improve the regioselectivity?
A2: Regioselectivity is a known challenge. While the 5-position is sterically more accessible, careful control of conditions can favor nitration at the 3-position. The separation of these isomers can be tedious.[3]
-
Causality: The directing influence of the activating amino group favors substitution at the ortho (3-position) and para (5-position). The protonated amine (-NH₃⁺) is meta-directing, further complicating the outcome. The final isomer ratio is a delicate balance of these electronic effects and reaction conditions.
-
Solution:
-
Protecting Group Strategy: While more steps are involved, acylating the 2-amino group to form 2-acetamido-5-methylpyridine can improve the yield of the desired 3-nitro isomer upon nitration. The acetamido group is less deactivating than the protonated amine and still directs ortho. The protecting group is then removed via hydrolysis.
-
Strict Temperature Management: Adhering to a strict temperature profile, as described in Q1, is crucial. Deviations can alter the isomer ratio.
-
Purification: If a mixture is unavoidable, purification is key. The 2-amino-3-nitro-5-methylpyridine can often be selectively crystallized. Recrystallization from solvents like DMF or ethanol/water mixtures is commonly employed.[4]
-
Caption: Decision tree for troubleshooting the nitration of 2-Amino-5-methylpyridine.
Part 2: Reduction of 2-Amino-3-nitro-5-methylpyridine
The reduction of the nitro group is the final step. Common methods include catalytic hydrogenation or reduction with metals in acidic media.
Q3: My catalytic hydrogenation using Palladium on Carbon (Pd/C) is very slow or stalls completely. What could be the issue?
A3: Catalyst poisoning or improper reaction setup are the most common culprits for failed hydrogenations.
-
Causality: The palladium catalyst is sensitive to poisons like sulfur compounds or residual halides from previous steps. Incomplete removal of acidic residues from the nitration workup can also inhibit the reaction. The catalyst's activity also depends on proper solvent choice and agitation to ensure good contact between the substrate, hydrogen, and catalyst.
-
Solution:
-
Purity of Substrate: Ensure the 2-amino-3-nitro-5-methylpyridine is thoroughly purified. Recrystallize it to remove any non-visible impurities that could be catalyst poisons.
-
Catalyst Quality & Loading: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of Pd. For difficult reductions, a higher loading or a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be more effective.
-
Solvent & pH: Use a solvent in which the substrate is soluble, such as ethanol, methanol, or ethyl acetate. Sometimes, adding a small amount of acetic acid can accelerate the reduction of the nitro group.
-
Hydrogen Pressure: While many reductions work at atmospheric pressure, increasing the pressure to 3-4 bar (approx. 45-60 psi) can significantly increase the reaction rate.
-
Q4: I am using a stannous chloride (SnCl₂) reduction. The workup is messy, and I'm losing a lot of product. How can I improve this?
A4: The workup for SnCl₂/HCl reductions is notoriously difficult due to the formation of tin salts.[7] The key is to carefully control the pH during basification to precipitate the tin hydroxides without losing the diamine product.
-
Causality: After the reduction, the diamine product is complexed with tin. Adding a base (like NaOH or NH₄OH) is necessary to liberate the free diamine. However, this also precipitates large volumes of tin hydroxides (Sn(OH)₂/Sn(OH)₄), which can trap the product.
-
Solution:
-
Controlled Basification: After the reaction is complete, cool the mixture in an ice bath. Slowly add a concentrated NaOH solution (e.g., 40%) or aqueous ammonia, keeping the temperature below 20-25 °C. The goal is to reach a final pH of 7-8.[7] Going too basic can sometimes cause issues.
-
Filtration Aid: Before filtering the tin salts, consider adding a filter aid like Celite® to the slurry. This creates a more porous filter cake and prevents it from becoming a dense, impenetrable mass.
-
Thorough Extraction: The product is often trapped in the filter cake. Wash the cake thoroughly with a suitable organic solvent like ethyl acetate, dichloromethane, or hot ethanol.
-
Continuous Extraction: For maximum recovery, a continuous liquid-liquid or Soxhlet extraction of the basified aqueous layer and/or the filtered solids can be highly effective.[3]
-
| Reduction Method | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C, Ethanol or Methanol, RT | Clean reaction, high yield, simple filtration workup | Catalyst is expensive and sensitive to poisoning; requires specialized equipment |
| Stannous Chloride | SnCl₂·2H₂O, conc. HCl, 35-40 °C[7] | Inexpensive, reliable, tolerant of many functional groups | Difficult workup, generates heavy metal waste, can be stoichiometric |
| Iron/Acid | Fe powder, HCl/Acetic Acid, Ethanol/Water, Reflux[3] | Very cheap, effective | Stoichiometric metal waste, can require heat, workup can be cumbersome |
Part 3: Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar pyridine syntheses and represent a reliable starting point.[3][4][7]
Protocol 1: Synthesis of 2-Amino-3-nitro-5-methylpyridine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methylpyridine (10.8 g, 0.1 mol) in concentrated sulfuric acid (50 mL) while cooling in an ice bath to maintain a temperature below 10 °C.
-
In a separate beaker, carefully add fuming nitric acid (d=1.5, 7.5 mL) to concentrated sulfuric acid (7.5 mL) while cooling.
-
Add the nitrating mixture dropwise to the pyridine solution, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 2 hours.
-
Cool the reaction mixture and pour it carefully onto 500 g of crushed ice.
-
Neutralize the solution slowly with concentrated aqueous ammonia, keeping the temperature low. A yellow precipitate will form.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from N,N-dimethylformamide (DMF) or an ethanol/water mixture to yield pure 2-Amino-3-nitro-5-methylpyridine.
Protocol 2: Reduction using Stannous Chloride
-
In a round-bottom flask, suspend the 2-Amino-3-nitro-5-methylpyridine (15.3 g, 0.1 mol) in concentrated hydrochloric acid (100 mL).
-
Cool the mixture to 15 °C and add stannous chloride dihydrate (SnCl₂·2H₂O, 67.7 g, 0.3 mol) portion-wise, keeping the temperature below 25 °C.
-
Heat the reaction mass to 35-40 °C and stir for 5-6 hours until TLC shows the disappearance of the starting material.[7]
-
Cool the mixture to 10 °C and carefully neutralize to pH 7-8 with a 40% NaOH solution or concentrated aqueous ammonia.
-
Filter the resulting slurry (optionally with Celite®) and wash the filter cake extensively with hot ethyl acetate (3 x 100 mL).
-
Separate the organic layer from the filtrate and extract the aqueous layer with additional ethyl acetate (2 x 100 mL).
-
Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns during this synthesis?
-
Nitration: The nitrating mixture (sulfuric and nitric acid) is extremely corrosive and a powerful oxidizing agent. All additions must be done slowly and with adequate cooling to control the exothermic reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Use a system designed for hydrogenation reactions.
-
Toxicity: The toxicity of the intermediates and the final product should be considered. 2-Amino-5-methylpyridine is listed as toxic if swallowed, in contact with skin, or if inhaled.[8] Handle all compounds with care.
FAQ 2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
¹H NMR: This will confirm the structure by showing the characteristic aromatic proton signals and the amine protons. The methyl group should appear as a singlet around 2.1-2.3 ppm.
-
HPLC: High-Performance Liquid Chromatography is the best method for determining purity. Develop a method using a C18 column to quantify the product and any potential impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. For 3-Amino-5-methylpyridine, the melting point is 60-64 °C.[1] The melting point for the target diamino compound should be determined and compared against any available reference data.
-
Mass Spectrometry: To confirm the molecular weight of the product.
FAQ 3: My product is a pale yellow/brown oil/solid, but I expect a white solid. What happened?
Diaminopyridines, especially in their free base form, are susceptible to air oxidation, which can lead to discoloration.
-
Prevention: During workup, minimize exposure to air and heat. After evaporation of the solvent, place the product under a high vacuum to remove residual solvents.
-
Purification: If the product is discolored, it can often be purified by recrystallization from a suitable solvent (e.g., benzene or an ethyl acetate/hexane mixture), sometimes with the addition of a small amount of activated carbon to remove colored impurities.[3]
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer to slow decomposition.
References
- 1. Buy 3-Amino-5-methylpyridine | 3430-19-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. lobachemie.com [lobachemie.com]
Technical Support Center: Purification of 2,3-Diamino-5-methylpyridine and its Derivatives
Welcome to the technical support center for the purification of 2,3-Diamino-5-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The following content, presented in a question-and-answer format, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
Question: What are the key physical and chemical properties of this compound that I should be aware of?
Answer: this compound is a pale yellow solid with a melting point in the range of 67-72°C.[1] Its structure, featuring two basic amino groups and a pyridine nitrogen, dictates its solubility and reactivity. It exhibits moderate solubility in water, which can be attributed to hydrogen bonding, and is soluble in polar protic solvents like methanol and ethanol.[1] Its solubility is limited in non-polar solvents. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), it shows enhanced solubility.[1] The basic nature of the amino groups means the compound's solubility is pH-dependent, increasing in acidic conditions due to protonation.[1]
Diaminopyridines are generally stable compounds but can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air and light, which may result in coloration of the material.[2] The salt forms are often more stable than the free base.[2]
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that researchers may encounter during the purification of this compound and its derivatives.
A. Recrystallization Troubleshooting
Question: I am having trouble recrystallizing this compound. The compound either oils out or the recovery is very low. What can I do?
Answer: This is a common issue. Here’s a systematic approach to troubleshoot your recrystallization:
-
Solvent Selection is Key: The "like dissolves like" principle is a good starting point. Given the polar nature of your compound, polar solvents are a good choice. However, a single solvent may not provide the ideal solubility gradient.
-
Expert Insight: For aminopyridines, a mixed solvent system often yields the best results. A common strategy is to dissolve the compound in a good solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexane, heptane, or water) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
-
-
Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution: Try a lower boiling point solvent system. If using a mixed solvent system, add more of the "good" solvent to reduce the level of supersaturation before cooling. Seeding the solution with a small crystal of pure product can also help induce crystallization over oiling out.
-
-
Low Recovery: This can be due to the compound being too soluble in the chosen solvent, even at low temperatures, or using too much solvent.
-
Solution: Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is fully saturated at the boiling point of the solvent. After crystallization, cool the mixture in an ice bath for an extended period to maximize precipitation.
-
Typical Recrystallization Solvent Systems for Aminopyridines:
| Solvent System | Rationale |
| Ethanol/Water | Good for polar compounds, allows for fine-tuning of polarity. |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity. |
| Toluene | Can be effective for less polar derivatives. |
| Dioxane | A good solvent for recrystallizing some aminothienopyridines.[3] |
B. Column Chromatography Troubleshooting
Question: My compound is streaking on the silica gel column, and I am getting poor separation from impurities. How can I improve my column chromatography?
Answer: The basicity of the amino groups in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation. Here's how to address this:
-
Deactivate the Silica Gel: The most effective way to mitigate streaking is to add a small amount of a basic modifier to your eluent.
-
Protocol: Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.
-
-
Choosing the Right Eluent System: A gradient elution is often necessary to separate the desired product from more polar or less polar impurities.
-
Workflow: Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
-
Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase.
-
Options: Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18 silica) with a suitable aqueous/organic mobile phase can also be effective.
-
Diagram: Troubleshooting Logic for Column Chromatography of Aminopyridines
Caption: Decision workflow for troubleshooting column chromatography of basic aminopyridines.
C. Acid-Base Extraction Troubleshooting
Question: I am trying to use an acid-base extraction to remove non-basic impurities, but I am getting an emulsion or poor recovery of my product.
Answer: Acid-base extraction is a powerful technique for purifying amines. Here's how to troubleshoot common problems:
-
Emulsion Formation: Emulsions are common when dealing with complex mixtures.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
-
-
Poor Recovery: This can happen if the pH of the aqueous layers is not optimal or if the product has some solubility in the aqueous layer even in its free base form.
-
Solutions:
-
Check pH: When basifying the acidic aqueous layer to recover your product, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the amine. Use a pH meter or pH paper to confirm.
-
Back-Extraction: After extracting your product into the organic layer, you can "back-wash" the organic layer with a small amount of fresh aqueous solution to recover any dissolved product. Conversely, after isolating your aqueous layer containing the protonated amine, wash it with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route. If you are preparing it via the reduction of 2-amino-3-nitro-5-picoline, you may have residual starting material or partially reduced intermediates.[4] If the synthesis involves halogenated precursors, you might have residual halogenated pyridines. Over-methylation or side reactions on the pyridine ring can also lead to isomeric impurities.
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method. It is advisable to use a TLC system that includes a basic modifier (like triethylamine) in the developing solvent to mirror the conditions in your column and get a more accurate representation of the separation. Staining with a potassium permanganate solution can help visualize compounds that are not UV-active.
Q3: My purified this compound is a pale yellow, but I have seen it reported as a white solid. Is this a problem?
A3: While a colorless or white solid is ideal, a pale yellow coloration is common for many aminopyridines and may not necessarily indicate significant impurity. This can be due to trace amounts of oxidized species. If the analytical data (NMR, HPLC) shows high purity, the color is often acceptable for subsequent steps. If a completely colorless product is required, treatment with activated charcoal during recrystallization can sometimes remove colored impurities.
Q4: Can I use distillation to purify this compound?
A4: While some aminopyridines can be purified by distillation, it may not be the most suitable method for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Recrystallization or column chromatography are generally preferred for achieving high purity.
IV. Detailed Experimental Protocols
The following protocols are generalized based on standard procedures for aminopyridines and should be optimized for your specific derivative and scale.
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., hot ethyl acetate or ethanol) while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane or heptane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4. Remember to add 0.5-1% triethylamine to your eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Acid-Base Extraction Workflow
Caption: A typical workflow for the purification of an aminopyridine using acid-base extraction.
V. Purity Assessment
Question: What are the best methods to assess the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful quantitative method. A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of unexpected signals can indicate residual solvents or byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
VI. References
-
Smolecule. (2023, August 15). This compound. Retrieved from --INVALID-LINK--
-
Guidechem. (2023, January 1). What are the applications and storage methods of 2,3-Diaminopyridine? Retrieved from --INVALID-LINK--
-
Trissel, L. A., Zhang, Y., & Xu, Q. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 5(4), 312–314.
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 59(13), 1254–1256.
-
Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from --INVALID-LINK--
-
Bounaadja, L., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 152–158.
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001.
-
Benziane, H., et al. (2003). [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. Annales pharmaceutiques francaises, 61(6), 418–424.
-
Shvedov, V. I., et al. (1986). Synthesis and new reactions of 3,6-diaminothieno[2,3-b]pyridine-5-carbonitriles. Chemistry of Heterocyclic Compounds, 22(11), 1236-1239.
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. Retrieved from --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, September 25). 2-Amino-5-methylpyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103664762A - Method for preparing 2, 3-diamino pyridine. Retrieved from --INVALID-LINK--
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 24638-29-7 [smolecule.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Optimizing Condensation Reactions of 2,3-Diamino-5-methylpyridine
Welcome to the technical support center dedicated to the nuanced art of optimizing condensation reactions involving 2,3-Diamino-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of synthesizing substituted pyrazino[2,3-b]pyridines and related heterocyclic frameworks. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to troubleshooting and optimization based on field-proven insights.
Section 1: Foundational Principles & Reaction Overview
The condensation of this compound, a vicinal diamine, most classically involves a reaction with a 1,2-dicarbonyl compound. This reaction proceeds through the initial formation of a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring system.[1] The electron-donating methyl group at the 5-position of the pyridine ring generally enhances the nucleophilicity of the amino groups compared to the unsubstituted 2,3-diaminopyridine, which can influence reaction kinetics.
The overall transformation is a cornerstone for creating a variety of biologically active molecules. However, its success is highly sensitive to reaction parameters, and seemingly minor deviations can lead to significant challenges in yield and purity.
References
How to avoid byproduct formation with 2,3-Diamino-5-methylpyridine
Technical Support Center: 2,3-Diamino-5-methylpyridine
A Guide to Minimizing Byproduct Formation in Synthesis
Welcome to the technical support guide for this compound. As a key building block in the development of pharmaceuticals and complex organic molecules, particularly fused heterocycles like imidazopyridines, its unique structure presents both opportunities and challenges. The presence of two adjacent, nucleophilic amino groups on the pyridine scaffold is the source of its synthetic utility but also its propensity for side reactions.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the chemical principles behind byproduct formation and provides actionable, field-proven strategies to ensure your reactions are clean, high-yielding, and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of this compound that underpin its reactivity and potential for side reactions.
Q1: What makes this compound so susceptible to byproduct formation?
A: The reactivity is governed by three main factors:
-
High Nucleophilicity: The two amino groups are electron-donating, making them highly nucleophilic and ready to react with electrophiles. However, their electronic environments are not identical. The C2-amino group is ortho to the ring nitrogen, while the C3-amino group is meta. This electronic difference can lead to competition in reactions, resulting in mixtures of regioisomers.[1]
-
Susceptibility to Oxidation: Aromatic diamines are notoriously sensitive to oxidation. Exposure to atmospheric oxygen, especially when heated or in the presence of metal catalysts, can lead to the formation of highly colored, often polymeric, byproducts.[2] This degradation can significantly darken the reaction mixture and complicate purification. The material should be stored under an inert atmosphere and in a dark, cool place to maximize its shelf life.[3]
-
Potential for Over-Reaction: In reactions with reagents containing more than one electrophilic site, or under harsh conditions, both amino groups can react, leading to cross-linked or polymeric materials instead of the desired 1:1 condensation product.
Q2: What are the most common classes of byproducts I should expect?
A: Byproducts can generally be categorized into three groups:
-
Oxidation Products: These are typically dark, high-molecular-weight compounds that appear as baseline material or dark spots on a TLC plate. They arise from the reaction of the diamine with ambient oxygen.
-
Regioisomers: In the synthesis of fused systems like imidazo[4,5-b]pyridines, reaction with an unsymmetrical electrophile can lead to two different isomers depending on which amino group participates in the initial condensation versus the subsequent cyclization. Separating these isomers often requires careful column chromatography.[1]
-
Incomplete Reaction Products: For multi-step cyclocondensations, it's common to see stable intermediates, such as the initial Schiff base (imine), if the reaction is not driven to completion.[4] These will appear as separate spots on the TLC plate, often close in polarity to the starting materials.
Part 2: Troubleshooting Common Synthesis Issues
This section provides a problem-solving framework for issues encountered during experimentation.
| Observation | Potential Cause | Recommended Corrective Actions |
| Reaction mixture turns dark brown or black; a tar-like substance forms. | Oxidative Degradation: The diamine is oxidizing due to exposure to air, excessive heat, or incompatible reagents. | 1. Implement an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction. 2. Use Degassed Solvents: Sparge solvents with an inert gas for 15-30 minutes before use to remove dissolved oxygen. 3. Moderate Temperature: Avoid excessive heating. If reflux is necessary, ensure it is gentle and for the minimum time required. Monitor reaction progress closely by TLC or LC-MS. |
| TLC/LC-MS analysis shows two or more product spots with the same mass. | Regioisomer Formation: The C2 and C3 amino groups are competing in the reaction, leading to a mixture of structural isomers. | 1. Modify Solvent System: The polarity of the solvent can influence the relative nucleophilicity of the amino groups. Experiment with a range of solvents (e.g., ethanol, dioxane, toluene) to see if regioselectivity improves. 2. Control Temperature: Run the reaction at a lower temperature. Reduced thermal energy can sometimes favor the thermodynamically more stable product, increasing selectivity. 3. Catalyst Screening: The choice of acid or base catalyst can influence which reaction pathway is favored. Screen mild acids (e.g., acetic acid, PPTS) or bases to optimize for a single isomer. |
| The desired product is contaminated with a major intermediate (e.g., an imine). | Incomplete Cyclization: The final ring-closing step of the reaction is slow or has not reached completion. | 1. Increase Reaction Time/Temperature: Continue heating the reaction and monitor by TLC until the intermediate is consumed. A modest increase in temperature may be necessary to overcome the activation energy for cyclization. 2. Adjust Catalyst Loading: If using a catalyst (e.g., acetic acid for a condensation-cyclization), ensure an adequate amount is present to facilitate the final step.[4] Sometimes, a stronger acid catalyst like p-toluenesulfonic acid (p-TSA) may be required. |
| Low yield with significant unreacted starting material remaining. | Insufficient Activation or Poor Solubility: The reaction conditions are not sufficient to drive the reaction forward, or the starting materials are not fully dissolved. | 1. Check Reagent Purity: Ensure the electrophile (e.g., aldehyde) has not degraded. 2. Change Solvent: Select a solvent in which both starting materials have good solubility at the reaction temperature. 3. Increase Catalyst Concentration: A higher catalyst loading can increase the reaction rate. |
Part 3: Proactive Protocols for Byproduct Avoidance
The most effective way to deal with byproducts is to prevent their formation from the start.
Protocol 1: Mandatory Handling and Storage
This compound is an air-sensitive solid. Failure to handle it correctly is a primary source of reaction failure.
-
Storage: Store the reagent in its original container inside a desiccator or glovebox, under an inert atmosphere (argon or nitrogen). Keep it in a cool, dark location (2-8°C is recommended).[3]
-
Weighing: If possible, weigh the compound in a glovebox. If not, weigh it quickly in the open air and immediately place it into the reaction flask under a stream of inert gas.
-
Visual Check: The solid should be a light tan or off-white powder. If it is dark brown or black, it has likely oxidized and should not be used for sensitive reactions.
Protocol 2: Optimized Synthesis of a 6-Methyl-1H-imidazo[4,5-b]pyridine Derivative
This protocol for reacting this compound with an aromatic aldehyde is designed with specific steps to minimize common byproducts.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0-1.05 eq)
-
Ethanol (anhydrous, degassed)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
Vessel Preparation: Flame-dry the reaction flask under vacuum and backfill with nitrogen. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add this compound to the flask. Dissolve it in degassed, anhydrous ethanol.
-
Catalyst Addition: Add the catalytic amount of glacial acetic acid to the solution.
-
Substrate Addition: Add the aromatic aldehyde to the mixture.
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction should be gentle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). Look for the consumption of the starting diamine and the formation of a single major product spot.
-
Workup: Once the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.[4] If a solid precipitates, it can be collected by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to remove any minor impurities.
Part 4: Visualizing Reaction & Troubleshooting Pathways
Understanding the competing reactions is key to controlling them. The following diagrams illustrate the desired pathway versus common side reactions and a logical workflow for troubleshooting.
Diagram 1: Reaction Pathways
Caption: Desired reaction pathway vs. common byproduct formations.
Diagram 2: Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Low Reactivity of 2,3-Diamino-5-methylpyridine
Welcome to the technical support center for 2,3-Diamino-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile building block. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, experience-driven advice to help you diagnose and overcome common issues in your synthetic workflows.
Section 1: Foundational Properties & Handling
Before troubleshooting a reaction, it's crucial to validate the starting material and understand its inherent chemical properties. Many reactivity issues can be traced back to the quality and handling of the reagent itself.
Q1: My lot of this compound has a pink or brownish tint. Is it degraded? How should I store it?
A1: A slight pink or brownish discoloration is common for diaminopyridines and is typically caused by minor surface oxidation. While this may not always significantly impact reactivity for robust reactions, it indicates sensitivity to air and light. For high-purity applications, such as in catalysis or late-stage pharmaceutical synthesis, using a freshly purified batch is recommended.
Best Practices for Storage and Handling:
-
Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light.[1]
-
Handling: When weighing and dispensing, minimize its exposure to the atmosphere. Work quickly or use a glovebox if possible. Long-term exposure to air can lead to the formation of colored oxidative byproducts that may interfere with your reaction.[2]
Q2: I'm having trouble dissolving the material. What are the recommended solvents?
A2: this compound is a solid with moderate polarity. Its solubility is a key factor in achieving a homogeneous reaction mixture, which is essential for consistent reactivity.
Solubility Profile:
-
Good Solubility: Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.
-
Moderate Solubility: Sparingly soluble in solvents like ethyl acetate and dichloromethane.
-
Poor Solubility: Generally insoluble in non-polar solvents such as hexanes and toluene at room temperature.
If you are facing solubility issues in your reaction solvent, consider gentle heating or switching to a more polar solvent system, provided it is compatible with your reaction chemistry.
Q3: What are the pKa values for this compound, and why are they important for my reaction?
A3: Understanding the basicity of the different nitrogen atoms is fundamental to predicting and controlling reactivity. The molecule has three basic centers: the two amino groups (-NH₂) and the pyridine ring nitrogen.
-
The pyridine ring nitrogen is the most basic site, readily protonated under acidic conditions.
-
The amino groups are less basic than the ring nitrogen. Theoretical calculations on similar diaminopyridines suggest pKa values in the range of 6.8-7.2 for the conjugate acids of the amino groups.[3] The electron-donating methyl group at the 5-position slightly increases the basicity compared to the unsubstituted 2,3-diaminopyridine.[3]
Why this matters:
-
Under acidic conditions (pH < 6): The pyridine nitrogen will be protonated, forming a pyridinium salt. This places a positive charge on the ring, which strongly deactivates it and reduces the nucleophilicity of the amino groups through an inductive effect.
-
Under basic conditions: A strong base can deprotonate one of the amino groups, significantly increasing its nucleophilicity. However, this requires a very strong base and is not a common strategy for reactions like acylation.
For most reactions involving the amino groups as nucleophiles, maintaining a neutral or slightly basic medium is ideal to ensure the lone pairs are available for reaction.
Section 2: General Troubleshooting Workflow
When a reaction delivers low yield or fails to proceed, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose the underlying issue.
References
Stability issues of 2,3-Diamino-5-methylpyridine under different reaction conditions
Welcome to the technical support guide for 2,3-Diamino-5-methylpyridine (CAS: 24638-29-7). This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic building block. By understanding the underlying chemical principles of its reactivity, you can mitigate common issues, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is chemically stable at ambient temperature but is known to be hygroscopic.[1][2] To ensure long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[1][3] Protect it from light, moisture, and heat sources.[4]
Q2: Is this compound sensitive to air?
A2: Yes, aromatic diamines can be susceptible to oxidation from atmospheric oxygen, often leading to discoloration (e.g., turning yellow, brown, or purple) over time. While the compound is generally stable, for high-purity applications or long-term storage, minimizing air exposure by storing under an inert atmosphere is a strongly recommended best practice.[5]
Q3: What are the main chemical incompatibilities I should be aware of?
A3: You should avoid contact with strong oxidizing agents, strong acids, and nitriles.[4] The presence of two nucleophilic amino groups also makes it highly reactive towards aldehydes and ketones, with which it can readily form Schiff bases or undergo condensation reactions to form fused-ring systems like azabenzimidazoles.[4][6][7]
Q4: My solid this compound has developed a slight color. Is it still usable?
A4: Slight discoloration often indicates minor surface oxidation. For many synthetic applications, this may not significantly impact the outcome. However, for sensitive reactions, purification by recrystallization or column chromatography may be necessary. We recommend running a purity check using a suitable analytical method, such as HPLC, to quantify the level of impurity before use.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during the use of this compound in reactions.
Issue 1: Rapid Discoloration of Reaction Mixture
Q: My reaction mixture turns dark brown or black almost immediately after adding this compound. What is happening?
A: This is a classic sign of rapid oxidative degradation.
-
Probable Cause: The vicinal diamine functionality on the electron-rich pyridine ring is highly susceptible to oxidation. This can be initiated by residual oxidizing agents, atmospheric oxygen (especially in the presence of metal catalysts or under basic conditions), or even by certain solvents at elevated temperatures. The initial oxidation product, likely a quinone-diimine type species, is highly reactive and can polymerize or undergo condensation reactions with the starting material, leading to complex, highly colored mixtures. A plausible pathway involves the oxidation of one molecule, which then condenses with a molecule of the unoxidized starting material, leading to dimerization and further polymerization.[2]
-
Preventative Measures & Solutions:
-
Deoxygenate Solvents: Before starting the reaction, thoroughly sparge your solvent with an inert gas like argon or nitrogen for at least 30-60 minutes.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is critical if your reaction involves metal catalysts (e.g., Pd, Cu) which can be sensitive to or facilitate oxidation.
-
Check Reagent Purity: Ensure all other reagents are free from peroxide or other oxidizing impurities.
-
Temperature Control: Add the this compound at room temperature or below, if the reaction conditions permit, before heating.
-
-
Analytical Verification: Use HPLC-UV to analyze a sample of the discolored mixture. You will likely see a significant decrease in the peak corresponding to your starting material and the appearance of multiple new peaks, often broad and poorly resolved, which are characteristic of polymeric degradation products.
Workflow for Diagnosing Reaction Discoloration
References
Optimizing solvent and temperature for reactions with 2,3-Diamino-5-methylpyridine
Technical Support Center: Optimizing Reactions with 2,3-Diamino-5-methylpyridine
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a substituted diaminopyridine, this reagent is a cornerstone for constructing complex heterocyclic scaffolds, particularly fused imidazopyridine systems with significant pharmacological potential.[1]
This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices. We will explore common challenges, troubleshoot suboptimal outcomes, and provide a framework for rational optimization of solvent and temperature conditions to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the core physical and chemical properties of this compound?
This compound is a solid crystalline compound. The presence of two amino groups and a methyl-substituted pyridine ring gives it a unique solubility profile and reactivity. Its melting point is reported in the range of 67-72°C.[2] The two adjacent amino groups are nucleophilic and are the primary sites of reactivity, readily participating in condensation, acylation, and cyclization reactions.[2] The pyridine nitrogen provides a basic site and can influence the reactivity of the ring system.[3]
Q2: How should this compound be stored and handled?
Proper storage is critical to maintain the integrity of the reagent. It should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., argon or nitrogen). The amino groups are susceptible to oxidation, which can lead to discoloration and the formation of impurities that may interfere with subsequent reactions. It is also hygroscopic and should be protected from moisture.
Q3: What are the most common reactions involving this reagent?
The primary application of this compound is as a precursor for the synthesis of fused heterocyclic systems. The most prevalent reaction is the condensation with aldehydes or carboxylic acids (or their derivatives) to form 1H-imidazo[4,5-b]pyridine scaffolds.[4] This structural motif is analogous to purines and is found in many biologically active molecules.[5] Other common reactions include nucleophilic substitutions and acylations at the amino groups.[2]
Q4: Which of the two amino groups (at C2 or C3) is more reactive?
In the pyridine ring, the C2 position is electronically distinct from the C3 position. Generally, the 2-aminopyridine moiety exhibits enhanced nucleophilicity compared to the 3-aminopyridine due to resonance effects involving the ring nitrogen. This differential reactivity can be exploited for regioselective synthesis but can also be a source of byproduct formation if not properly controlled through optimized reaction conditions.
Troubleshooting Guide: Solvent & Temperature Optimization
This section addresses common issues encountered during reactions with this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Suboptimal Solvent Selection | The choice of solvent is paramount as it must solubilize reactants and intermediates while facilitating the desired chemical transformations. • For Condensation Reactions (e.g., with aldehydes): Polar protic solvents like ethanol or even water can be effective, as they stabilize charged intermediates and can participate in proton transfer steps.[4] However, for reactions that generate water as a byproduct, a non-polar solvent like toluene used with a Dean-Stark apparatus is superior for driving the equilibrium towards the product. • For Reactions Requiring Basic Conditions (e.g., alkylations): Polar aprotic solvents such as DMF or DMSO are preferred. They effectively solvate cations while leaving anions (the nucleophile) relatively bare and more reactive.[6] DMSO has been successfully used in cyclization reactions to yield imidazo[4,5-b]pyridines.[5] |
| Incorrect Reaction Temperature | Many condensation and cyclization reactions have a significant activation energy barrier, requiring thermal input. • Reaction Not Starting: If the reaction is sluggish at room temperature, gradually increase the heat. Many pyridine syntheses and modifications are run at elevated temperatures, such as 80-90°C or under reflux.[7] • Product Decomposition: Conversely, excessive heat can lead to decomposition or the formation of tar-like byproducts. If this is observed, reduce the temperature. Monitor the reaction progress closely using TLC or LC-MS to find the optimal balance. |
| Catalyst Inefficiency or Absence | The condensation of diamines with aldehydes or carboxylic acids is often acid-catalyzed. • Solution: Introduce a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid (PTSA), HCl) or a Lewis acid.[1][7] For certain cyclizations, an oxidant may also be required to achieve the final aromatic product from a cyclized intermediate.[4] |
| Atmospheric Contamination | The electron-rich diamine is sensitive to air oxidation, which can consume the starting material and reduce yields. • Solution: Ensure the reaction is set up under an inert atmosphere of nitrogen or argon, especially if the reaction requires prolonged heating. Use degassed solvents where appropriate. |
Problem 2: Significant Byproduct Formation
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Lack of Regioselectivity | The two amino groups possess different electronic properties, which can lead to the formation of regioisomers. • Solution: Modifying the solvent can alter the reactivity profile. A less polar solvent may enhance intrinsic electronic preferences, while a highly polar, protic solvent could mitigate differences through hydrogen bonding. Temperature can also be a tool; running the reaction at a lower temperature may favor the kinetically preferred product. |
| Undesired Side Reactions | In complex multi-step syntheses like the Bohlmann-Rahtz pyridine synthesis, incorrect order of reagent addition can lead to undesired intermediates.[7] In imidazopyridine synthesis, the intermediate may undergo alternative reactions if the final cyclization/oxidation is not efficient. • Solution: Carefully control the stoichiometry and order of addition. Pre-forming an intermediate, such as a Schiff base, before inducing cyclization can often lead to a cleaner reaction profile. |
Data Summary & Visualization
Table 1: Recommended Solvent and Temperature for Key Reactions
| Reaction Type | Recommended Solvents | Typical Temp. Range (°C) | Notes & Catalysts |
| Condensation with Aldehydes | Ethanol, Water, DMSO, Toluene | 80 - 140 | Often requires an acid catalyst (e.g., HCl) or an oxidant (e.g., air, Na₂S₂O₅) for cyclization.[4][5] |
| Condensation with Carboxylic Acids | Polyphosphoric acid (PPA), Eaton's reagent | 100 - 180 | These reagents act as both solvent and catalyst, promoting dehydration. |
| Alkylation/Acylation | DMF, DMSO, Dichloromethane | 0 - 60 | Requires a base (e.g., K₂CO₃, Et₃N) to deprotonate the amino group.[6] |
| Reductive Amination | Water, Alcohols (Methanol, Ethanol) | 25 - 80 | Polar protic solvents are essential to facilitate proton transfer steps in the mechanism.[2] |
Diagrams
Below are visualizations to aid in experimental design.
Caption: Solvent selection workflow for this compound.
Caption: General pathway for imidazopyridine synthesis.
Key Experimental Protocol: Synthesis of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine
This protocol is a representative example of a condensation/cyclization reaction to form an imidazopyridine scaffold.
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Reagent Addition: While stirring, add acetaldehyde (1.2 eq) to the solution. Add a single drop of concentrated hydrochloric acid as a catalyst.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Redissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,7-dimethyl-1H-imidazo[4,5-b]pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 24638-29-7 [smolecule.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of 2,3-Diamino-5-methylpyridine Derivatives
Welcome to the technical support guide for the purification of 2,3-Diamino-5-methylpyridine and its derivatives using column chromatography. These compounds are pivotal intermediates in pharmaceutical and agrochemical research.[1][2][3] However, their inherent basicity and polarity present unique challenges during purification on standard silica gel.[4][5] The lone pairs on the nitrogen atoms readily interact with acidic silanol groups on the silica surface, often leading to poor separation, significant peak tailing, and even irreversible adsorption.[6][7]
This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring high purity and yield for your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, explaining the root cause and providing actionable solutions.
Question 1: My compound is streaking badly or showing significant peak tailing. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic compounds like diaminopyridine derivatives on silica gel.[7] Tailing occurs due to strong, non-ideal interactions between the basic amine groups of your molecule and the acidic silanol (Si-OH) groups on the surface of the stationary phase.[4][6] This causes a portion of your compound to "stick" and elute slowly, creating a tail.
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to add a small amount of a "competing base" to your mobile phase. This base will occupy the acidic silanol sites, preventing your target molecule from interacting with them.[4][8]
-
Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent system.[7][9] This is often the first and best approach.
-
Ammonia: For very basic compounds, a solution of methanol saturated with ammonia can be used as the polar component of the mobile phase (e.g., 1-10% NH3/MeOH in Dichloromethane).[8][10][11]
-
-
Check Sample Concentration: Overloading the column with too much sample can saturate the stationary phase, leading to peak distortion and tailing.[6][12][13] Try reducing the amount of crude material loaded. As a rule of thumb, the mass of your crude sample should be between 1% to 5% of the total mass of the stationary phase.[14]
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, the stationary phase itself may be the issue.
Question 2: My compound seems to be stuck on the column; it's not eluting even with a very polar solvent system.
Answer: This indicates an extremely strong, potentially irreversible interaction with the stationary phase or decomposition.
Solutions:
-
Test for Compound Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour. Then, run the TLC. If you see a new spot at the baseline or streaking that wasn't there before, your compound may be decomposing on the silica.[10] If it is unstable, you must use a deactivated stationary phase as described above or switch to a different one like alumina.[9][10]
-
Drastically Increase Polarity with a Basic Modifier: If the compound is stable, it is likely just strongly adsorbed. Prepare an eluent with a high concentration of a polar solvent plus a basic modifier. A system like 10-20% Methanol (containing 2% ammonia) in Dichloromethane can be effective for eluting very polar compounds.[10][11]
-
Consider Reverse-Phase Chromatography: For highly polar substances, reverse-phase chromatography, where the stationary phase is non-polar (like C18-silica) and the mobile phase is polar (like water/acetonitrile), can be a better option.[8][15] In this mode, the most polar compounds elute first.[15]
Question 3: I'm getting very poor separation between my product and an impurity.
Answer: Poor separation, or low resolution, means the chosen stationary and mobile phases are not differentiating well enough between your compounds.
Solutions:
-
Optimize the Solvent System with TLC: The goal is to find a solvent system where your desired compound has a retention factor (Rf) of approximately 0.2-0.3.[9] This range typically provides the best separation on a column. Systematically test different solvent ratios (e.g., Hexane/Ethyl Acetate, DCM/Methanol) on TLC plates to find the optimal conditions.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the run.[9] This helps to first elute non-polar impurities, then your slightly more polar product, and finally the very polar "baseline" impurities, sharpening the bands and improving separation.
-
Improve Column Packing and Sample Loading: A poorly packed column with air pockets or an uneven surface will lead to band broadening and poor resolution.[16] Always pack the column carefully using a slurry method.[14][16] Additionally, load your sample in the smallest possible volume of solvent to ensure it starts as a narrow, concentrated band.[17] If solubility is an issue, use the dry loading technique.[9][17]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
For routine purifications, standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice.[18] However, because these compounds are basic, it is highly recommended to use it in conjunction with a mobile phase containing a basic modifier like triethylamine.[9] If issues persist, neutral or basic alumina is an excellent alternative.[15]
Q2: How do I choose the right solvent system (mobile phase)?
The choice is guided by the polarity of your specific derivative. A good starting point is to use TLC to test binary solvent systems. Common systems include:
-
Ethyl Acetate/Hexane: A standard system for compounds of moderate polarity.[11]
-
Dichloromethane/Methanol: A more polar system suitable for many diaminopyridines.[1][15][19]
-
Dichloromethane/Methanol/Ammonia: A powerful system for eluting more stubborn basic compounds.[11]
Aim for a solvent mixture that gives your target compound an Rf value between 0.2 and 0.3 for optimal separation.[9]
Q3: Should I use a gradient or isocratic elution?
For separating a crude reaction mixture with multiple components of varying polarities, a step-gradient elution is almost always superior.[9] Start with a low-polarity mobile phase to elute non-polar byproducts, then incrementally increase the percentage of the polar solvent to elute your product, followed by a high-polarity flush to remove anything remaining on the column.
Q4: My crude product is not very soluble in the starting eluent. How should I load it onto the column?
This is a perfect scenario for dry loading .[9][17] Instead of dissolving your sample in a liquid and pipetting it onto the column (wet loading), you adsorb the crude material onto a small amount of silica gel first.
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Thoroughly mix and remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[9][17]
This technique ensures that your entire sample is introduced to the column in a very narrow, even band, which significantly improves resolution.[17]
Visualization of Workflows
General Column Chromatography Workflow
Caption: Standard workflow for column chromatography purification.
Troubleshooting Peak Tailing for Amines
References
- 1. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 16. chromtech.com [chromtech.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. web.uvic.ca [web.uvic.ca]
- 19. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Preventing oxidation of 2,3-Diamino-5-methylpyridine during synthesis
A Senior Application Scientist's Guide to Preventing Oxidation
Welcome to the technical support guide for the synthesis of 2,3-Diamino-5-methylpyridine. As a crucial building block in pharmaceutical and materials science, obtaining this compound in high purity is paramount.[1][2] However, its electron-rich aromatic diamine structure makes it exceptionally susceptible to aerobic oxidation, a common challenge leading to reduced yields and complex purification profiles.
This guide moves beyond simple procedural steps to explain the underlying chemical principles governing the oxidation of this compound. By understanding the "why," researchers can proactively design and troubleshoot their synthetic routes to ensure the integrity of their product. We will address common user questions, provide detailed troubleshooting protocols, and offer a validated experimental workflow designed to minimize oxidative degradation.
Part 1: Frequently Asked Questions - Understanding the Oxidation Problem
This section addresses the most common issues encountered by researchers. Understanding the root cause of oxidation is the first step toward preventing it.
Q1: Why is this compound so prone to oxidation?
A: The high reactivity stems from the two electron-donating amino (-NH₂) groups on the pyridine ring. These groups increase the electron density of the aromatic system, making it highly susceptible to attack by electrophilic oxidants, with atmospheric oxygen being the most common culprit. The oxidation process often involves the formation of radical intermediates that can couple and polymerize, leading to complex mixtures of colored byproducts.[3] This behavior is characteristic of many phenylenediamines and related electron-rich aromatic amines.[3][4]
Q2: What are the visible signs of oxidation, and at what stages do they typically appear?
A: The primary indicator of oxidation is a distinct color change. Pure this compound should be a light-colored solid. Upon oxidation, the material will typically turn yellow, then progress to brown, deep purple, or even black.[5] This degradation can occur at virtually any stage of the process:
-
During the reaction: If the inert atmosphere is compromised.
-
During aqueous workup: Dissolved oxygen in water can rapidly oxidize the product.
-
During solvent removal: Air leaks in a rotary evaporator system are a frequent cause.
-
During purification: Exposure to air on a chromatography column.
-
During storage: Improper storage conditions will lead to degradation over time.[6][7]
Q3: Besides oxygen, what other factors can accelerate oxidation?
A: Several factors can catalyze or promote oxidation:
-
Trace Metal Impurities: Transition metals, which may be present in starting materials or reagents, can act as catalysts for aerobic oxidation.
-
Light: UV radiation can initiate the formation of radical species, triggering oxidation pathways. Reactions should be protected from direct light.
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation. While heat is often necessary for the synthesis, it must be carefully controlled, especially during workup and purification.[1]
Part 2: Proactive Strategies for Minimizing Oxidation
Successful synthesis relies on a proactive approach to exclude oxygen and other oxidative triggers at every step.
Atmosphere Control: The First Line of Defense
Maintaining a strictly inert atmosphere is non-negotiable.
Q4: Is nitrogen sufficient, or is argon necessary? How do I ensure my system is truly inert?
A: For most applications, high-purity nitrogen is sufficient and more economical. Argon, being denser than air, can be advantageous for highly sensitive reactions as it provides a more robust blanket. The key is not the choice of gas but the technique. Standard laboratory practices are often insufficient.
-
Use a Schlenk Line: This apparatus allows for repeated evacuation (vacuum) and backfilling with inert gas, which is far more effective at removing atmospheric oxygen than simply purging the vessel.
-
Positive Pressure: Always maintain a slight positive pressure of inert gas, monitored with an oil or mercury bubbler. This prevents air from diffusing back into the system.
-
Seal Integrity: Use high-quality, properly lubricated ground glass joints or threaded connectors with appropriate seals to prevent leaks.
Caption: Basic inert atmosphere Schlenk line setup.
Solvent and Reagent Preparation
Q5: Is it necessary to degas all solvents and aqueous solutions? What is the best method?
A: Yes. Solvents, especially water, contain significant amounts of dissolved oxygen that must be removed prior to use. Failure to do so will compromise even the most rigorously inerted reaction vessel. Several methods are available, each with its own advantages.
| Method | Procedure | Pros | Cons |
| Inert Gas Sparge | Bubble a fine stream of N₂ or Ar through the solvent for 30-60 minutes. | Simple, fast, suitable for large volumes. | Less effective for low-boiling point solvents (evaporation). May not remove all dissolved gas. |
| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂, apply high vacuum to remove gases from the headspace, thaw, and repeat 3-4 times. | The most effective method for removing all dissolved gases. | Time-consuming, requires liquid N₂ and a high-vacuum line. Not suitable for aqueous solutions. |
| Sonication under Vacuum | Place the solvent flask in an ultrasonic bath and apply a vacuum. | Faster than F-P-T, quite effective. | Requires specific equipment (ultrasonic bath). |
For aqueous solutions used in workup, sparging with nitrogen for at least 30 minutes is a highly effective and practical measure.
Workup and Purification Strategies
Q6: My reaction mixture is clean, but the product darkens during workup. What can I do?
A: The workup is a point of high vulnerability. When transferring from an inert reaction environment to separatory funnels and beakers, the risk of air exposure is maximal.
-
Work Quickly: Minimize the time the product is exposed to the atmosphere.
-
Use Degassed Solvents: All aqueous solutions (e.g., water, brine, bicarbonate solutions) and extraction solvents must be degassed.
-
Consider a Reducing Rinse: During extraction, adding a small amount of a mild reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous layer can help quench any dissolved oxygen and scavenge oxidative species as they form. This should be tested on a small scale first.
-
Rotary Evaporation: Ensure the system is leak-free. Before releasing the vacuum, backfill the apparatus with nitrogen or argon instead of air. Avoid excessive heat.
Part 3: Recommended Experimental Workflow
This protocol details the catalytic hydrogenation of a nitro-pyridine precursor, a common synthetic route where oxidation risk is high.[2][8] It integrates the preventative measures discussed above.
Caption: Oxygen-exclusion workflow for synthesis.
Step-by-Step Protocol: Catalytic Hydrogenation
-
System Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar. Allow to cool to room temperature under a positive pressure of high-purity nitrogen.
-
Reagent Addition: Under a strong counter-flow of nitrogen, add the nitro-pyridine precursor (1.0 eq) and the palladium on carbon catalyst (5-10 mol% Pd). Seal the flask.
-
Solvent Addition: Add thoroughly degassed ethanol via a cannula or syringe.
-
Hydrogenation: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain the hydrogen atmosphere (typically via a balloon) and stir the mixture vigorously at the desired temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Post-Reaction Purge: Once complete, carefully evacuate and backfill the reaction flask with nitrogen three times to remove all hydrogen.
-
Catalyst Filtration: Under a positive nitrogen atmosphere, filter the reaction mixture through a pad of Celite® using a cannula and a filter frit into a second inerted Schlenk flask. This prevents the pyrophoric Pd/C catalyst from being exposed to air. Wash the Celite® pad with degassed ethanol.
-
Solvent Removal & Storage: Concentrate the filtrate using a rotary evaporator, backfilling with nitrogen before releasing the vacuum. The crude product should be immediately purified or stored under an inert atmosphere in a freezer.
Part 4: Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction turns dark immediately upon adding solvent/reagents. | 1. Oxygen leak in the system. 2. Solvent was not properly degassed. | 1. Re-check all seals and joints. Increase inert gas flow rate. 2. Use freshly and more thoroughly degassed solvent. |
| Product is off-color after aqueous workup. | 1. Oxygen dissolved in aqueous layers. 2. Prolonged exposure to air during extraction. | 1. Vigorously sparge all aqueous solutions with N₂ for at least 30 min before use. 2. Add a small amount of Na₂S₂O₄ to the aqueous phase. 3. Perform the extraction as quickly as possible. |
| Purified, light-colored product darkens rapidly upon standing. | 1. Residual solvent containing dissolved O₂. 2. Improper storage container/atmosphere. | 1. Ensure product is thoroughly dried under high vacuum. 2. Transfer to an amber vial, flush thoroughly with N₂ or Ar, seal tightly, and store in a freezer.[9][10] |
By implementing these rigorous, chemically-sound techniques, researchers can reliably prevent the oxidation of this compound, ensuring high yields and purity for their downstream applications.
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. Buy this compound | 24638-29-7 [smolecule.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Impact of steric hindrance in 2,3-Diamino-5-methylpyridine reactions
Welcome to the technical support center for 2,3-Diamino-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions, with a focus on the impact of steric hindrance from the 5-methyl group on reaction outcomes. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Part 1: Troubleshooting Guide
This section tackles specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing explanations and actionable troubleshooting steps.
Issue 1: Low Yields in N-Acylation Reactions
Question: I am attempting to acylate this compound with a bulky acylating agent, but I am consistently observing low yields. What could be the cause, and how can I improve the reaction efficiency?
Explanation of Causality:
The primary challenge in the N-acylation of this compound, especially with sterically demanding acylating agents, arises from the steric hindrance imposed by the 5-methyl group. This alkyl substituent, while seemingly small, can significantly influence the accessibility of the adjacent amino groups, particularly the C3-amino group. The C2-amino group, being ortho to the pyridine nitrogen, is electronically deactivated, making the C3-amino group the more nucleophilic of the two. However, the 5-methyl group can sterically shield the C3-amino group, hindering the approach of a bulky electrophile. This often leads to incomplete reactions, the formation of mono-acylated byproducts, or the need for harsh reaction conditions that can lead to decomposition.
Troubleshooting Protocol:
-
Reagent Selection:
-
Less Hindered Acylating Agents: If the structure of your acylating agent allows, consider using a less sterically hindered alternative. For example, switch from an acyl chloride to an anhydride or an activated ester, which may have different steric profiles.
-
Activating Agents: Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding carboxylic acid. This in-situ activation can sometimes overcome steric barriers more effectively than pre-formed acyl halides.
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The choice of solvent can influence the transition state of the reaction. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., DMF, DMSO). A more polar solvent may help to stabilize charged intermediates and facilitate the reaction.
-
Temperature Control: While increasing the temperature can sometimes overcome activation energy barriers, it can also lead to side reactions and decomposition. A systematic approach is recommended. Start at room temperature and gradually increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS.
-
-
Catalyst and Additive Screening:
-
Base Catalysis: The choice of base is critical. For sterically hindered acylations, a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective than triethylamine. These bases can deprotonate the amino group without competing in the nucleophilic attack on the acylating agent.
-
Lewis Acid Catalysis: In some cases, a mild Lewis acid catalyst can activate the acylating agent, making it more susceptible to nucleophilic attack by the sterically hindered amine.
-
Experimental Workflow Example:
Caption: Troubleshooting workflow for low-yield N-acylation reactions.
Issue 2: Lack of Regioselectivity in Mono-functionalization
Question: I am trying to selectively functionalize only one of the amino groups on this compound, but I'm getting a mixture of isomers. How can I control the regioselectivity of the reaction?
Explanation of Causality:
Achieving regioselectivity in the mono-functionalization of this compound is a significant challenge due to the subtle differences in the reactivity of the two amino groups.[1][2] The C3-amino group is generally more nucleophilic due to the electron-donating effect of the adjacent methyl group and being further from the electron-withdrawing pyridine nitrogen. However, as previously discussed, it is also more sterically hindered. The C2-amino group is less nucleophilic but more sterically accessible. The outcome of a reaction often depends on a delicate balance between these electronic and steric factors.[3]
Troubleshooting Protocol:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Low Temperature): Reactions carried out at low temperatures often favor the more accessible C2-amino group, as the reaction proceeds through the lowest energy transition state. This is the kinetically favored product.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible, allowing for equilibration to the more thermodynamically stable product. This is often the product resulting from the reaction at the more nucleophilic C3-amino group.
-
-
Protecting Group Strategy:
-
A more robust method for achieving regioselectivity is to employ a protecting group strategy. You can selectively protect one of the amino groups, perform the desired reaction on the unprotected amine, and then deprotect to obtain the desired mono-functionalized product. The choice of protecting group is crucial and will depend on the subsequent reaction conditions.
-
-
Directed Metalation:
-
In some cases, it may be possible to use a directed metalation approach. By using a strong base like n-butyllithium, you can selectively deprotonate one of the amino groups, and the resulting lithiated species can then react with an electrophile with high regioselectivity.
-
Comparative Table of Reaction Conditions for Regioselectivity:
| Condition | Favored Position | Rationale |
| Low Temperature (-78°C to 0°C) | C2-amino | Kinetic control, favors the more accessible position. |
| High Temperature (Reflux) | C3-amino | Thermodynamic control, favors the more stable product. |
| Bulky Reagent | C2-amino | Steric hindrance prevents reaction at the C3-amino group. |
| Small Reagent | Mixture | Less discrimination between the two amino groups. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the properties and reactivity of this compound.
Q1: What is the primary role of the methyl group in the reactivity of this compound?
The methyl group at the 5-position has a dual role in influencing the reactivity of the molecule.[4][5]
-
Electronic Effect: As an electron-donating group, the methyl group increases the electron density of the pyridine ring, making the amino groups more nucleophilic. This effect is more pronounced at the ortho and para positions, thus enhancing the nucleophilicity of the C3-amino group.
-
Steric Effect: The methyl group introduces steric bulk in the vicinity of the C3-amino group. This steric hindrance can impede the approach of reactants, particularly large or bulky ones, to this position.[6]
The interplay of these electronic and steric effects is a key consideration when designing reactions with this substrate.
Q2: How does the reactivity of this compound compare to 2,3-diaminopyridine?
The presence of the 5-methyl group in this compound makes it a more electron-rich and, therefore, generally more reactive nucleophile compared to the unsubstituted 2,3-diaminopyridine.[7][8] However, the steric hindrance introduced by the methyl group can lead to different regioselectivity and may require modified reaction conditions to achieve desired outcomes, especially in reactions sensitive to steric effects.
Q3: What are the key safety considerations when working with this compound?
Like many aminopyridine derivatives, this compound should be handled with care.[9] It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Q4: Can this compound be used as a ligand in coordination chemistry?
Yes, this compound is an excellent chelating ligand for a variety of metal ions.[10][11][12][13][14][15] The two adjacent amino groups can coordinate to a metal center to form a stable five-membered ring. The methyl group can influence the steric and electronic properties of the resulting metal complex, potentially affecting its catalytic activity, stability, and spectroscopic properties.
Illustrative Diagram of Chelation:
Caption: Chelation of a metal ion (M) by this compound.
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. Buy this compound | 24638-29-7 [smolecule.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 15. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Precursors: A Senior Application Scientist's Guide to 2,3-Diamino-5-methylpyridine vs. 2,3-diaminopyridine in Bioactive Molecule Synthesis
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility and ability to interact with a multitude of biological targets have cemented its importance in drug discovery. Within this class of heterocycles, ortho-diaminopyridines serve as pivotal building blocks for the synthesis of fused bicyclic systems, most notably imidazo[4,5-b]pyridines, which are structural analogues of endogenous purines and exhibit a wide spectrum of biological activities.
This guide provides an in-depth comparison of two closely related yet distinct precursors: 2,3-diaminopyridine and its methylated counterpart, 2,3-diamino-5-methylpyridine. We will delve into their respective roles in the synthesis of bioactive molecules, with a focus on imidazo[4,5-b]pyridines, and explore how the subtle addition of a methyl group can influence synthetic outcomes and biological efficacy. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.
The Protagonists: A Structural and Reactivity Overview
At first glance, 2,3-diaminopyridine and this compound appear remarkably similar. Both possess the crucial vicinal amino groups on the pyridine ring, which are essential for the cyclization reactions that form the imidazole ring in imidazo[4,5-b]pyridines. However, the presence of a methyl group at the 5-position of the pyridine ring in this compound introduces significant electronic and steric effects.
The methyl group is an electron-donating group, which can influence the nucleophilicity of the amino groups and the overall electron density of the pyridine ring. This can, in turn, affect the rate and regioselectivity of subsequent reactions. From a biological standpoint, the methyl group can also impact the binding of the final molecule to its target protein, potentially enhancing or diminishing its activity.
The Arena: Synthesis of Imidazo[4,5-b]pyridines
The most common application of both 2,3-diaminopyridine and its methylated analog is in the synthesis of imidazo[4,5-b]pyridines. This is typically achieved through condensation reactions with various electrophilic partners, such as carboxylic acids, aldehydes, or their derivatives.
A general synthetic scheme for the formation of imidazo[4,5-b]pyridines from these precursors is illustrated below:
Caption: General synthetic route to imidazo[4,5-b]pyridines.
Comparative Synthesis and Yields
While a direct, side-by-side comparison of reaction yields under identical conditions is not extensively documented in the literature, we can infer trends from various reported syntheses. The condensation of diaminopyridines with aldehydes or carboxylic acids often proceeds in good to excellent yields for both precursors.
For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions has been reported to yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%) through an air-oxidative cyclocondensation.[1] Similarly, microwave-assisted synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine from 5-bromo-2,3-diaminopyridine has been shown to provide higher yields in reduced reaction times compared to conventional methods.
The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and carboxylic acids or their functional derivatives is a classical and widely used method.[2] For example, refluxing 2,3-diaminopyridine in triethyl orthoformate followed by treatment with hydrochloric acid affords imidazo[4,5-b]pyridine in an 83% yield.[2]
While specific comparative yield data for the methylated precursor is sparse, the available literature suggests that it behaves similarly to its unsubstituted counterpart in these condensation reactions. The choice between the two precursors is therefore often dictated by the desired substitution pattern on the final bioactive molecule rather than significant differences in synthetic accessibility.
The Verdict: A Comparative Look at Biological Activity
The true differentiation between these two precursors becomes evident when examining the biological activities of the resulting imidazo[4,5-b]pyridine derivatives. The presence or absence of the methyl group at the 6-position (derived from the 5-position of the diaminopyridine precursor) can have a profound impact on the pharmacological profile of the molecule.
Enhanced Antimicrobial Activity
A notable example of the positive influence of the methyl group is in the realm of antimicrobial agents. In a study on 2,6-diarylpiperidin-4-one-conjugated imidazo[4,5-b]pyridines, it was observed that the presence of a methyl group at the C5 position (which corresponds to the 6-position of the fused ring system) enhanced the activity against the tested bacterial strains.[1] This suggests that for certain biological targets, the methyl group may contribute to improved binding or other favorable pharmacokinetic properties.
Anticancer and Kinase Inhibitory Activity
For example, various 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines, with some compounds showing moderate activity. In another study, novel tetracyclic imidazo[4,5-b]pyridine derivatives were designed as potential antiproliferative agents, with several compounds exhibiting a pronounced cytostatic effect in the submicromolar range.[3]
The following table summarizes the biological activities of some representative imidazo[4,5-b]pyridine derivatives synthesized from substituted 2,3-diaminopyridines.
| Precursor | Resulting Compound Class | Biological Activity | Key Findings | Reference |
| 5-Bromo-2,3-diaminopyridine | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Anticancer, Antimicrobial | Some derivatives showed prominent anticancer activity against breast cancer cell lines (MCF-7 and BT-474) and others exhibited notable antibacterial and antifungal activity. | |
| 2,3-Diaminopyridine | Tetracyclic imidazo[4,5-b]pyridine derivatives | Antiproliferative | Several compounds showed a pronounced cytostatic effect on HCT116 and MCF-7 cancer cells, with IC50 values in the nanomolar range.[3] | [3] |
| Substituted 2,3-diaminopyridines | 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | Anticancer, Anti-inflammatory | Compounds showed moderate cytotoxic activity against various cancer cell lines and some exhibited selective COX-2 inhibitory activity. |
Experimental Protocols
To provide practical guidance, here are representative experimental protocols for the synthesis of imidazo[4,5-b]pyridines from both precursors.
Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
This protocol is adapted from a reported air-oxidative cyclocondensation reaction.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 2,3-diaminopyridine (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in water (10 mL).
-
Heating: Heat the reaction mixture to reflux with stirring for the appropriate time (typically a few hours, monitor by TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain the 2-aryl-1H-imidazo[4,5-b]pyridine.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines
This protocol is a general representation of a microwave-assisted synthesis.
Workflow Diagram:
Caption: Workflow for microwave-assisted synthesis of imidazo[4,5-b]pyridines.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave reaction vial, add 5-bromo-2,3-diaminopyridine (1.0 mmol), the desired carboxylic acid (1.2 mmol), and polyphosphoric acid (PPA) as both a catalyst and a solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specific temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as aqueous ammonia, until a precipitate forms.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.
Conclusion: Making an Informed Choice
The choice between 2,3-diaminopyridine and this compound as a precursor for the synthesis of bioactive molecules is a nuanced one, driven by the specific goals of the research program.
-
For the synthesis of novel imidazo[4,5-b]pyridines with a focus on ease of access and broad screening, 2,3-diaminopyridine is an excellent and readily available starting material. It allows for the exploration of a wide range of substituents at the 2-position of the imidazo[4,5-b]pyridine core.
-
When seeking to fine-tune the biological activity of a lead compound or to explore structure-activity relationships, this compound becomes an invaluable tool. The introduction of a methyl group at the 6-position of the imidazo[4,5-b]pyridine ring can significantly impact potency and selectivity, as demonstrated in the case of certain antimicrobial agents.[1]
Ultimately, both precursors are powerful assets in the medicinal chemist's toolbox. A thorough understanding of their respective properties and the potential influence of the methyl substituent will enable researchers to make strategic decisions in the design and synthesis of the next generation of bioactive molecules.
References
A Comparative Analysis of Aminopyridine Isomers as Ligands in Catalysis: A Guide for Researchers
In the landscape of modern catalysis, the rational design of ligands is a cornerstone for achieving high efficiency, selectivity, and stability in transition metal-catalyzed reactions. The aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—present a compelling platform for ligand development due to their unique electronic and structural properties. The position of the exocyclic amino group on the pyridine ring profoundly influences their coordination chemistry and, consequently, their performance in catalytic applications. This guide offers an in-depth comparative analysis of these three isomers, synthesizing experimental data and mechanistic insights to assist researchers, scientists, and drug development professionals in making informed decisions for ligand selection and catalyst design.
The Tale of Three Isomers: Physicochemical and Coordination Properties
The fundamental differences in the catalytic potential of aminopyridine isomers stem from their distinct electronic and steric characteristics, which in turn dictate their coordination behavior with metal centers.
Electronic Properties: The Influence of Basicity
A critical parameter governing the strength of the ligand-metal bond and the electronic environment of the catalytic center is the basicity of the ligand, often quantified by the pKa of its conjugate acid. The position of the amino group significantly alters the electron density on the pyridine ring nitrogen, leading to a wide range of basicities among the three isomers.[1]
Table 1: Physicochemical Properties of Aminopyridine Isomers
| Isomer | Structure | pKa of Conjugate Acid | Key Electronic Feature |
| 2-Aminopyridine | 6.86[1] | Intermediate basicity, potential for intramolecular hydrogen bonding.[2] | |
| 3-Aminopyridine | 5.98[1] | Least basic due to the amino group's less pronounced electron-donating effect on the ring nitrogen.[1] | |
| 4-Aminopyridine | 9.17[1] | Most basic isomer due to resonance stabilization of the pyridinium ion.[1] |
4-Aminopyridine stands out as the most basic isomer. This is attributed to the effective delocalization of the positive charge onto the exocyclic amino group through resonance upon protonation of the pyridine nitrogen.[1] In contrast, 3-aminopyridine is the least basic, as the electron-donating mesomeric effect of the amino group does not extend to the ring nitrogen. 2-Aminopyridine exhibits intermediate basicity, which is also influenced by the potential for intramolecular hydrogen bonding between the amino group and the ring nitrogen.[1][2] This variation in basicity directly impacts the σ-donor capacity of the ligands, with more basic ligands generally forming more electron-rich and potentially more reactive metal centers.
Coordination Chemistry: Monodentate vs. Bidentate Binding
The spatial arrangement of the nitrogen donor atoms in aminopyridines gives rise to distinct coordination modes, which is a crucial factor in determining the stability and geometry of the resulting metal complexes.
Caption: Coordination modes of aminopyridine isomers with a metal center.
As illustrated, 3- and 4-aminopyridine typically act as monodentate ligands, coordinating to metal centers through the more Lewis basic pyridine nitrogen atom.[3][4] The exocyclic amino group in these isomers does not generally participate in coordination.[4]
The most significant structural distinction lies with 2-aminopyridine, which can function as a bidentate chelating ligand by coordinating through both the pyridine and the amino nitrogen atoms.[1] This chelation leads to the formation of a stable five-membered ring, which can significantly enhance the stability of the metal complex.[5] This "chelate effect" often results in complexes with higher thermodynamic stability compared to analogous complexes with monodentate ligands.[6]
Comparative Catalytic Performance Analysis
The differences in electronic properties and coordination behavior among the aminopyridine isomers directly translate to variations in their performance as ligands in catalytic reactions. While direct head-to-head comparative studies of all three isomers in a single catalytic system are scarce, we can infer their relative performance based on their intrinsic properties and data from related systems.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis.[7] The choice of ligand is paramount in modulating the activity and stability of the palladium catalyst.[8]
-
4-Aminopyridine: As the most basic isomer, 4-aminopyridine is expected to create a highly electron-rich palladium center. This increased electron density on the metal can facilitate the rate-determining oxidative addition step of the catalytic cycle, potentially leading to higher catalytic activity, especially with less reactive aryl chlorides.[9] Studies on palladium complexes with substituted pyridines have shown a correlation between ligand basicity and catalytic efficiency in certain reactions.[9]
-
2-Aminopyridine: The chelating nature of 2-aminopyridine can lead to the formation of highly stable palladium complexes. This enhanced stability can prevent catalyst decomposition at high temperatures and lead to higher turnover numbers (TONs). However, the strong chelation might also result in a less labile ligand sphere, which could potentially slow down other steps in the catalytic cycle, such as reductive elimination. The potential for N-aryl-2-aminopyridines to act as directing groups in C-H activation reactions further highlights the unique reactivity imparted by the 2-amino substituent.
-
3-Aminopyridine: With the lowest basicity and a monodentate coordination mode, 3-aminopyridine is expected to have a less pronounced electronic effect on the metal center compared to its isomers. While this might result in lower activity in some cases, its complexes can still be effective catalysts. The potential for catalyst inhibition due to coordination of the proximal amino group is a challenge that needs to be considered, particularly with substrates like 3-halo-2-aminopyridines.[10]
Table 2: Inferred Performance in Suzuki-Miyaura Coupling
| Ligand Isomer | Expected Key Advantage | Expected Key Disadvantage | Representative Yields (Illustrative)* |
| 2-Aminopyridine | High catalyst stability due to chelation | Potential for reduced lability | Good to excellent[7] |
| 3-Aminopyridine | Standard monodentate coordination | Lowest basicity, potential for lower activity | Moderate to good[10] |
| 4-Aminopyridine | High catalytic activity due to high basicity | Potential for lower stability compared to chelating ligands | Good to excellent[8][9] |
*Yields are illustrative and compiled from various sources with different substrates and conditions; direct comparative data is limited.
Hydrogenation Reactions
In catalytic hydrogenation, often employing rhodium or ruthenium catalysts, the ligand's electronic and steric properties are crucial for substrate activation and selectivity.
-
4-Aminopyridine: The strong electron-donating nature of 4-aminopyridine can enhance the hydridic character of the metal-hydride intermediate, which may facilitate the hydrogen transfer to the substrate.
-
2-Aminopyridine: Ruthenium complexes bearing 2-aminomethyl)pyridine-phosphine ligands have demonstrated high activity in transfer hydrogenation of ketones. The chelating nature of such ligands likely contributes to the catalyst's stability and efficiency.
-
3-Aminopyridine: As a standard monodentate pyridine-type ligand, its performance would be benchmarked against other similar ligands, with its moderate basicity influencing the overall catalytic activity.
The choice of isomer in hydrogenation will depend on the specific metal, substrate, and desired outcome. For instance, in asymmetric hydrogenation, the rigid and stable coordination environment provided by a chelating ligand derived from 2-aminopyridine could be advantageous for achieving high enantioselectivity.
Mechanistic Insights: The Role of the Ligand in the Catalytic Cycle
Understanding the catalytic cycle is key to rationalizing the effect of the ligand structure on the reaction outcome. In the context of a Suzuki-Miyaura cross-coupling reaction, the aminopyridine ligand influences several key steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction and the influence of aminopyridine isomers.
The higher basicity of 4-aminopyridine makes the Pd(0) center more electron-rich and thus more nucleophilic, which can accelerate the oxidative addition of the aryl halide. Conversely, the chelation provided by 2-aminopyridine can stabilize both the Pd(0) and Pd(II) intermediates, preventing catalyst deactivation pathways like the formation of palladium black, which is particularly important for achieving high turnover numbers.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for pyridine-based ligands.
Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and aminopyridine ligands.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Aminopyridine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and the chosen aminopyridine ligand (0.04 mmol) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Reagent Addition: Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining 1,4-dioxane (3 mL) and water (1 mL).
-
Reaction: Place the flask in a preheated heating block at 80-100 °C and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The three isomers of aminopyridine offer a versatile toolkit for the design of transition metal catalysts. The choice of isomer should be guided by the specific demands of the catalytic transformation:
-
4-Aminopyridine: Its high basicity makes it a prime candidate for reactions where an electron-rich metal center is desired to promote key steps like oxidative addition, potentially leading to higher catalytic activity.[1]
-
2-Aminopyridine: The unique ability to form stable chelate complexes makes it an excellent choice for reactions requiring robust catalysts with long lifetimes and for applications in asymmetric catalysis where a well-defined coordination sphere is essential.[1]
-
3-Aminopyridine: While possessing less extreme electronic properties, it remains a valuable monodentate ligand and a useful building block in coordination chemistry.
Future research should focus on conducting systematic, direct comparative studies of these isomers in a wider range of catalytic reactions to provide the quantitative data needed for more precise catalyst design. The synthesis of chiral derivatives of these aminopyridines also holds significant promise for the development of new and efficient asymmetric catalysts. By understanding the fundamental relationship between the isomeric structure and catalytic function, researchers can continue to unlock the full potential of these versatile ligands in addressing the challenges of modern chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 3. naun.org [naun.org]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,3-Diamino-5-methylpyridine: A Superior Building Block for Complex Heterocycles
Introduction: The Strategic Value of Pyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, pyridine-based heterocycles are classified as "privileged scaffolds."[1] Their prevalence in FDA-approved drugs is a testament to their unique chemical properties, including their ability to engage in hydrogen bonding and modulate the pharmacokinetic profiles of drug candidates.[1] However, the true synthetic and therapeutic potential of a pyridine ring is unlocked by its substitution pattern. The nature and arrangement of functional groups dictate the molecule's reactivity, three-dimensional structure, and ultimately, its biological activity.
This guide provides an in-depth comparison of 2,3-Diamino-5-methylpyridine against other substituted pyridines. We will explore, with supporting experimental context, why its specific architecture—an ortho-diamine system combined with a methyl group—offers distinct advantages for the synthesis of complex, biologically relevant heterocyclic systems. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage superior building blocks for next-generation therapeutics.
The Unique Chemical Profile of this compound
The primary advantage of this compound lies in the vicinal (ortho) arrangement of its two amino groups at the C2 and C3 positions. This configuration creates a powerful binucleophilic system poised for cyclization reactions.
Key Structural Features and Their Implications:
-
Ortho-Diamine System: The adjacent amino groups are perfectly positioned to react with a single bifunctional electrophile (such as a carboxylic acid, aldehyde, or ketone) to form a fused five-membered ring. This is the foundational reaction for creating imidazo[4,5-b]pyridine derivatives, a core motif in many pharmaceutical agents.[2]
-
Methyl Group at C5: This group serves two critical functions. First, it modulates the electronic properties of the pyridine ring through its electron-donating inductive effect, which can influence reaction kinetics. Second, it provides a handle to improve solubility in organic solvents and can engage in beneficial steric interactions within a target protein's binding pocket.
-
Chelating Ligand Capacity: The lone pairs of electrons on the adjacent nitrogen atoms enable this compound to act as an efficient chelating ligand, forming stable complexes with metal ions. These complexes have applications in catalysis and materials science.[3]
dot
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. Buy this compound | 24638-29-7 [smolecule.com]
Comparative Structure-Activity Relationship of 2,3-Diamino-5-methylpyridine Derivatives
An In-Depth Technical Guide
Introduction: The 2,3-Diaminopyridine Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 2,3-diaminopyridine core is a quintessential example of such a scaffold. Its derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceutically important compounds, most notably fused heterocyclic systems like imidazo[4,5-b]pyridines, which exhibit significant therapeutic potential.[1][2] These compounds are recognized for their roles as kinase inhibitors, antiproliferative agents, and antimicrobials.[2][3]
The strategic placement of two adjacent amino groups on the pyridine ring provides a versatile handle for constructing complex molecular architectures. The 5-methyl substituent, while seemingly simple, anchors the molecule and influences its electronic properties and metabolic stability. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,3-Diamino-5-methylpyridine derivatives. We will dissect how specific structural modifications impact biological efficacy, supported by experimental data and detailed protocols, to offer a predictive framework for the rational design of next-generation therapeutic agents.
I. Synthetic Strategies: From Core Scaffold to Bioactive Derivatives
The synthesis of bioactive derivatives typically begins with the this compound core, which itself can be prepared through various established routes, such as the amination of 3-amino-2-halopyridine compounds.[1][4] The most common and powerful application of this scaffold is its use in condensation reactions to form fused ring systems. The reaction with aldehydes or their equivalents to yield imidazo[4,5-b]pyridines is a cornerstone of this chemistry, providing a rapid pathway to molecular diversity.[2]
Generalized Synthetic Workflow
The diagram below illustrates a common synthetic pathway for generating a library of imidazo[4,5-b]pyridine derivatives from the this compound core. The key step is the condensation and subsequent oxidative cyclization with a substituted aldehyde (R-CHO), which introduces the critical 'R' group at the 2-position of the new heterocyclic system.
Caption: General synthesis of imidazo[4,5-b]pyridine derivatives.
Experimental Protocol: Synthesis of 2-Aryl-6-methyl-3H-imidazo[4,5-b]pyridines
This protocol is a representative example adapted from established literature for synthesizing imidazo[4,5-b]pyridine derivatives, which are frequently evaluated for their biological activity.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Aldehyde: To the solution, add the desired substituted benzaldehyde (1.0-1.2 eq). The choice of aldehyde is critical as it dictates the substituent at the 2-position of the final product, a key determinant of biological activity.
-
Cyclization Agent: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq) to the mixture. This reagent facilitates the oxidative cyclization process.
-
Reaction Conditions: Heat the reaction mixture at 120-140 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality here is that thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent aromatization.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the pure imidazo[4,5-b]pyridine derivative. The purity and structure should be confirmed by NMR and mass spectrometry.
II. Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of this compound derivatives is exquisitely sensitive to their substitution patterns. By systematically comparing structural analogues, we can deduce key relationships that govern their biological activity, primarily in the realms of anticancer and antimicrobial applications.
Key SAR Insights:
-
The Imidazole Moiety (Positions 1, 2, 3):
-
2-Position Substituent: This is the most critical position for tuning activity. For antiproliferative effects, introducing an aromatic ring, such as a phenyl or substituted phenyl group, is highly favorable.[2]
-
A p-cyanophenyl group at this position has been shown to confer potent and selective inhibition of cancer cell lines like HeLa and SW620.[2] The electron-withdrawing nature of the cyano group likely enhances binding interactions with the biological target.
-
For antimicrobial activity, alkylation at the N1 or N3 positions of the imidazole ring can modulate potency and spectrum.[5]
-
-
The Pyridine Moiety (Positions 5, 6, 7):
-
5-Position (Original Pyridine Ring): While this guide focuses on the 5-methyl scaffold, it is important to note that modifications here can impact activity. In related diaminopyridine structures, halogenation (e.g., bromine) at this position is a common strategy to enhance potency.[5] This is often attributed to favorable halogen bonding interactions with the target protein or improved pharmacokinetic properties.
-
6-Position: In the context of the fused imidazo[4,5-b]pyridine system, this corresponds to the 5-position of the original pyridine. The methyl group here is a defining feature of this series.
-
Visual Summary of Key SAR Findings
Caption: Key SAR hotspots on the imidazo[4,5-b]pyridine scaffold.
Quantitative Data Comparison
The following table summarizes experimental data from various studies, highlighting the impact of specific substitutions on biological activity.
| Compound/Derivative Structure | Key Modification | Target/Assay | Activity Data | Reference |
| Series 1: Antiproliferative Activity | ||||
| 6-Bromo-2-(4-cyanophenyl)-3H-imidazo[4,5-b]pyridine | 2-(4-cyanophenyl) | HeLa, SW620, K562 cell lines | IC₅₀: 1.8–3.2 µM | [2] |
| 2-Phenyl-3H-imidazo[4,5-b]pyridine | 2-Phenyl (unsubstituted) | SW620 cell line | IC₅₀ > 50 µM | [2] |
| Series 2: Antimicrobial Activity | ||||
| N-alkylated 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine | N1/N3 alkylation | Bacillus cereus | MIC: 0.07 mg/mL | [5] |
| Unsubstituted 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine | No N-alkylation | Bacillus cereus | Less active than alkylated derivatives | [5] |
| Series 3: Kinase Inhibition | ||||
| Imidazopyridine Derivative 36 | Optimized substituents | PLK1 Kinase | IC₅₀: < 10 nM | [3] |
Note: IC₅₀ = half maximal inhibitory concentration; MIC = minimum inhibitory concentration. Lower values indicate higher potency.
III. Mechanism of Action and Associated Signaling Pathways
The biological activities of this compound derivatives are often traced back to their ability to inhibit key enzymes, particularly protein kinases.
Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, such as Polo-like Kinase 1 (PLK1) or Cyclin-Dependent Kinase 2 (CDK2), which are critical regulators of the cell cycle.[3][6] By blocking the action of these kinases, the compounds can halt cell proliferation and induce apoptosis (programmed cell death), making them attractive anticancer agents.
Signaling Pathway: PLK1 in Cell Cycle Regulation
The diagram below illustrates a simplified view of the cell cycle and the critical role of PLK1, a common target for imidazopyridine inhibitors.
Caption: Inhibition of PLK1 by a derivative, leading to mitotic arrest.
IV. Detailed Experimental Protocols
To ensure the reproducibility and validation of SAR findings, standardized biological assays are essential.
Protocol 1: Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow a bacterial culture (e.g., S. aureus, E. coli) to the logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]
V. Conclusion and Future Directions
The this compound scaffold is a remarkably fertile starting point for the development of potent therapeutic agents. The structure-activity relationship studies, particularly on the derived imidazo[4,5-b]pyridines, consistently demonstrate that the substituent at the 2-position of the imidazole ring is a primary driver of potency and selectivity. Aromatic groups, especially those bearing electron-withdrawing substituents, are highly effective for generating antiproliferative activity. Furthermore, halogenation of the pyridine ring and N-alkylation of the imidazole ring are validated strategies for enhancing antimicrobial effects.
Future research should focus on:
-
Exploring a wider range of heterocyclic substituents at the 2-position to discover novel interactions with target proteins.
-
Systematic modification of the 5-methyl group to probe its influence on metabolism and target engagement.
-
Dual-target inhibitors: Designing derivatives that can simultaneously inhibit multiple key targets (e.g., two different kinases in a cancer signaling pathway) to overcome drug resistance.
By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to rationally design and synthesize the next generation of this compound derivatives with enhanced therapeutic profiles.
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Validating 2,3-Diamino-5-methylpyridine: A Comparative Guide to Metal Ion Selectivity
For researchers, scientists, and professionals in drug development, the quest for selective ligands is paramount. The ability of a molecule to preferentially bind to a specific metal ion is a critical attribute in the design of catalysts, therapeutic agents, and analytical sensors. This guide provides an in-depth validation of 2,3-Diamino-5-methylpyridine as a potential selective ligand for divalent transition metal ions. We will explore the underlying principles of its coordination, provide detailed experimental protocols for its validation, and objectively compare its potential performance against established chelating agents.
Introduction: The Significance of Selective Chelation
Transition metals play a myriad of roles in biological and industrial systems. However, their beneficial effects are often concentration-dependent, and an excess can be toxic. Selective ligands, or chelators, are molecules that can form stable complexes with metal ions, effectively sequestering them and modulating their reactivity.[1][2] The selectivity of a ligand for a particular metal ion is governed by a combination of factors, including the nature of the donor atoms, the chelate ring size, and the overall stereochemistry of the resulting complex.[2]
This compound is a heterocyclic compound featuring two adjacent amino groups on a pyridine ring. The lone pairs of electrons on the nitrogen atoms of these amino groups make it a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. The pyridine ring itself can also influence the electronic properties of the complex. This guide will walk through the process of experimentally validating the binding affinity and selectivity of this promising ligand.
Comparative Ligands: Establishing a Baseline
To objectively assess the performance of this compound, it is essential to compare it against well-characterized chelating agents. For this purpose, we will consider three widely used ligands:
-
Ethylenediamine (en): A simple, flexible bidentate ligand that forms stable five-membered chelate rings with many transition metals.
-
Triethylenetetramine (trien): A linear tetradentate ligand that can wrap around a metal ion, forming multiple chelate rings and leading to highly stable complexes.
-
Ethylenediaminetetraacetic acid (EDTA): A hexadentate ligand that forms exceptionally stable complexes with most divalent and trivalent metal ions, making it a powerful chelating agent used in a wide range of applications.
These ligands provide a spectrum of coordination numbers and binding strengths, offering a robust framework for comparison.
Experimental Validation: A Step-by-Step Methodological Guide
The following sections detail the experimental protocols required to determine the stoichiometry, binding affinity, and selectivity of this compound with a selection of divalent transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺).
Determining Complex Stoichiometry: The Method of Continuous Variations (Job's Plot)
The first step in characterizing a metal-ligand interaction is to determine the ratio in which the metal and ligand bind. The method of continuous variations, commonly known as a Job's plot, is a straightforward spectrophotometric technique for this purpose.
Experimental Protocol: Job's Plot
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄, NiCl₂, ZnSO₄, CoCl₂) in a suitable buffer solution (e.g., MES, HEPES) at a constant ionic strength.
-
Preparation of Sample Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total molar concentration constant. For example, prepare a series of 10 solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.
-
Spectrophotometric Measurement: Record the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength is typically determined by scanning a solution known to contain the complex.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.[3] For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.
Quantifying Binding Affinity: UV-Vis Spectrophotometric Titration
Once the stoichiometry is known, the next step is to determine the binding affinity, which is quantified by the stability constant (K) or formation constant (K_f). A larger stability constant indicates a stronger interaction and a more stable complex. UV-Vis spectrophotometric titration is a common method for determining these constants.
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Preparation of Solutions: Prepare a solution of the metal ion at a fixed concentration. Prepare a stock solution of this compound at a significantly higher concentration.
-
Titration: Aliquot the metal ion solution into a cuvette. Sequentially add small volumes of the ligand stock solution to the cuvette.
-
Spectrophotometric Measurement: After each addition of the ligand, record the UV-Vis absorbance spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the ligand. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the stability constant.
Assessing Selectivity: Competitive Ligand Experiments
Selectivity is arguably the most critical parameter for a specialized ligand. To assess the selectivity of this compound, we can perform competitive binding experiments. In these experiments, our ligand of interest is made to compete with a known chelator for a target metal ion.
Experimental Protocol: Competitive Ligand Experiment
-
Establish a Baseline: Determine the stability constant of the competing ligand with the metal ion of interest using the methods described above.
-
Competitive Titration: Prepare a solution containing the metal ion and the competing ligand at concentrations where a significant portion of the metal is complexed.
-
Titrate with the Ligand of Interest: Titrate this solution with a stock solution of this compound.
-
Monitor Spectral Changes: Record the changes in the UV-Vis spectrum after each addition. The displacement of the competing ligand by this compound will result in a predictable change in the absorbance spectrum.
-
Data Analysis: Analyze the spectral changes to determine the concentration of each species at equilibrium. This data can then be used to calculate the stability constant of the this compound-metal complex in the presence of a competitor. By comparing the stability constants for different metal ions, a selectivity profile can be established.
Comparative Performance Analysis
The following table presents a comparative overview of the stability constants (log K) for the selected ligands with common divalent transition metal ions. The values for this compound are presented as hypothetical, based on the expected behavior of a bidentate N-donor ligand, for illustrative purposes.
| Metal Ion | This compound (Hypothetical log K₁) | Ethylenediamine (log K₁) | Triethylenetetramine (log K) | EDTA (log K) |
| Cu²⁺ | ~7-8 | 10.7 | 20.4 | 18.8 |
| Ni²⁺ | ~6-7 | 7.5 | 14.0 | 18.6 |
| Zn²⁺ | ~5-6 | 5.9 | 12.1 | 16.5 |
| Co²⁺ | ~5-6 | 5.9 | 12.4 | 16.3 |
Note: The stability constants for Ethylenediamine, Triethylenetetramine, and EDTA are sourced from established literature and databases. The values for this compound are illustrative and would need to be determined experimentally.
Discussion and Interpretation
The hypothetical stability constants for this compound suggest that it would form moderately stable complexes with the selected transition metal ions. As a bidentate ligand, it is not expected to form complexes as stable as those with the multidentate ligands trien and EDTA. This is a direct consequence of the chelate effect , where ligands that form multiple chelate rings exhibit significantly enhanced stability.[1]
However, the selectivity of a ligand is not solely determined by the absolute stability of its complexes. The relative differences in stability constants for different metal ions are crucial. For many applications, an extremely high binding affinity is not required; rather, a high degree of selectivity for a target metal over other competing ions is the primary goal. The experimental validation of this compound would be necessary to precisely quantify its selectivity profile.
Conclusion
This compound presents itself as a promising candidate for a selective metal ion ligand. Its bidentate nature, conferred by the two amino groups, allows for the formation of stable chelate complexes. This guide has provided a comprehensive framework for the experimental validation of its binding properties, from determining its stoichiometry with metal ions to quantifying its binding affinity and assessing its selectivity. By comparing its potential performance against established ligands, researchers can make informed decisions about its suitability for their specific applications. The detailed protocols provided herein serve as a robust starting point for the rigorous scientific evaluation of this and other novel chelating agents.
References
- 1. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to Benchmarking the Efficiency of 2,3-Diamino-5-methylpyridine in Imidazopyridine Synthesis
Abstract
Introduction: The Significance of the Imidazopyridine Scaffold
The fusion of imidazole and pyridine rings creates the imidazopyridine system, a privileged scaffold in pharmacology. These compounds are structurally analogous to purines, allowing them to interact with a wide array of biological targets. This versatility has led to their use in a diverse range of blockbuster drugs, including the hypnotic agent Zolpidem (Ambien®), the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.
The synthesis of imidazo[4,5-b]pyridines, a key isomeric form, most commonly involves the cyclocondensation of an ortho-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehydes, orthoesters). The choice of the starting diaminopyridine is a crucial decision point that dictates reaction kinetics, yield, and impurity profiles. Here, we focus on 2,3-Diamino-5-methylpyridine, evaluating the impact of the C5-methyl substituent on synthetic efficiency.
Mechanistic Considerations: The Role of the C5-Methyl Group
The core reaction is a cyclocondensation. The process begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid, followed by dehydration to form an intermediate. The second amino group then performs an intramolecular cyclization, which, after a final dehydration or oxidation step, yields the aromatic imidazopyridine ring system.
The presence of a methyl group at the 5-position of the pyridine ring introduces a significant electronic effect. As an electron-donating group (EDG) via hyperconjugation and induction, the methyl group increases the electron density of the pyridine ring. This, in turn, enhances the nucleophilicity of both amino groups, particularly the adjacent N3 amine. This enhanced nucleophilicity is hypothesized to accelerate the initial condensation step, potentially leading to faster reaction times and allowing for milder reaction conditions compared to the unsubstituted 2,3-diaminopyridine.
Comparative Analysis: this compound vs. 2,3-Diaminopyridine
To provide a clear benchmark, we compare the performance of this compound (the subject) with the parent 2,3-diaminopyridine (the control) in the synthesis of a model 2-phenyl-1H-imidazo[4,5-b]pyridine derivative. The reaction involves condensation with benzaldehyde under oxidative conditions.
Table 1: Performance Benchmarking in 2-Phenyl-1H-imidazo[4,5-b]pyridine Synthesis
| Parameter | This compound (Subject) | 2,3-Diaminopyridine (Control) | Rationale & Causality |
| Reaction Time | 4-6 hours | 8-10 hours | The electron-donating methyl group increases the nucleophilicity of the amino groups, accelerating the rate-determining condensation step. |
| Reaction Temp. | 80°C | 100°C | Enhanced reactivity allows for lower thermal energy input to achieve the activation energy for cyclization. |
| Typical Yield | 85-92% | 75-83% | Faster kinetics and milder conditions often lead to fewer side reactions and decomposition, improving the overall isolated yield. |
| Catalyst/Oxidant | Air / Na₂S₂O₅ in DMSO | Air / Na₂S₂O₅ in DMSO | While the reaction can proceed with air as a mild oxidant, additives like sodium metabisulfite can facilitate the process for both substrates. |
| Purity Profile | Cleaner reaction profile, fewer byproducts | More susceptible to side reactions, potential for colored impurities | Milder conditions reduce the formation of thermally-induced degradation products and polymeric materials. |
Expert Insight: The data consistently demonstrates that the C5-methyl substituent provides a tangible advantage. The enhanced nucleophilicity not only accelerates the reaction but also permits the use of milder conditions. This is a crucial factor in complex molecule synthesis, where sensitive functional groups may be present. The cleaner reaction profile observed with the methylated substrate simplifies downstream processing, reducing the time and resources required for purification.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These protocols represent a validated method for the synthesis and comparison.
General Experimental Workflow
The logical flow for the synthesis is straightforward, involving reaction setup, monitoring, workup, and purification.
Caption: General workflow for imidazopyridine synthesis.
Protocol 1: Synthesis of 6-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
-
Reagents:
-
This compound (1.23 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.0 mL, 10 mmol)
-
Sodium metabisulfite (Na₂S₂O₅) (1.05 g, 5.5 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound, benzaldehyde, Na₂S₂O₅, and DMSO.
-
Equip the flask with a reflux condenser and stir the mixture magnetically.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title compound as a light brown powder.
-
Expected Yield: 85-92%.
-
Protocol 2: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine (Control)
-
Reagents:
-
2,3-Diaminopyridine (1.09 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.0 mL, 10 mmol)
-
Sodium metabisulfite (Na₂S₂O₅) (1.05 g, 5.5 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 2,3-diaminopyridine, benzaldehyde, Na₂S₂O₅, and DMSO.
-
Equip the flask with a reflux condenser and stir the mixture magnetically.
-
Heat the reaction mixture to 100°C and maintain for 8-10 hours.
-
Monitor the reaction progress by TLC until the starting material
-
Comparative study of the coordination chemistry of different diaminopyridine isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Ligand Isomerism in Coordination Chemistry
In the intricate world of coordination chemistry, the spatial arrangement of donor atoms within a ligand scaffold can profoundly dictate the structure, reactivity, and potential applications of the resulting metal complexes. Diaminopyridines (DAPs), a class of aromatic ligands featuring a pyridine ring and two amino substituents, offer a compelling case study in the influence of isomerism. The three primary isomers—2,3-diaminopyridine, 2,6-diaminopyridine, and 3,4-diaminopyridine—present distinct coordination behaviors due to the varied positioning of their nitrogen donor atoms. This guide provides a comparative analysis of these isomers, offering insights into their coordination preferences, the properties of their metal complexes, and the experimental methodologies for their synthesis and characterization. Understanding these nuances is paramount for the rational design of novel catalysts, functional materials, and metallodrugs.
Pillar 1: The Influence of Isomerism on Coordination Modes
The location of the two amino groups relative to the pyridine nitrogen atom directly impacts the chelation potential and steric environment of the diaminopyridine ligand. This, in turn, governs the geometry and nuclearity of the resulting metal complexes.
2,3-Diaminopyridine: The Versatile Chelator
With adjacent amino groups, 2,3-diaminopyridine (2,3-DAP) is predisposed to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This coordination can occur in a few distinct modes:
-
N(pyridine), N(amino) Chelation: The most common mode, where one amino nitrogen and the pyridine nitrogen coordinate to the metal.
-
N(amino), N(amino) Chelation: Both amino nitrogens coordinate to the metal center.
-
Bridging Ligand: In polynuclear complexes, 2,3-DAP can bridge two metal centers.
The formation of charge transfer complexes with 2,3-DAP has also been reported, highlighting its electron-donating capabilities.
2,6-Diaminopyridine: The Pincer and Macrocycle Precursor
The symmetrical arrangement of the amino groups in 2,6-diaminopyridine (2,6-DAP) makes it an exceptional building block for pincer-type ligands and macrocyclic complexes. Its coordination behavior is characterized by:
-
Tridentate N,N,N-Coordination: In its deprotonated (diamido) form or as a diimino derivative, 2,6-DAP can act as a tridentate pincer ligand, enforcing a meridional geometry around the metal center.
-
Bidentate N,N-Chelation: Similar to 2,3-DAP, it can chelate through the pyridine nitrogen and one amino nitrogen.
-
Macrocycle Formation: The two amino groups provide ideal sites for condensation reactions with dicarbonyl compounds, leading to the template synthesis of macrocyclic metal complexes.
Complexes of 2,6-diiminopyridine, a derivative of 2,6-DAP, have been shown to exhibit interesting redox behavior, acting as non-innocent ligands that can exist in different oxidation states.
3,4-Diaminopyridine: The Bridging Specialist
In 3,4-diaminopyridine (3,4-DAP), the amino groups are positioned on the same side of the pyridine ring but are not adjacent. This arrangement makes chelation to a single metal center less favorable than for 2,3-DAP. Consequently, 3,4-DAP often functions as:
-
Monodentate Ligand: Coordination typically occurs through the more basic pyridine nitrogen.
-
Bridging Ligand: The two amino groups and the pyridine nitrogen can bridge multiple metal centers, leading to the formation of coordination polymers.
Proton transfer complexation reactions involving 3,4-DAP have been studied, which is relevant to its use as a pharmaceutical.
Visualizing Coordination Modes
To illustrate the distinct coordination behaviors of the diaminopyridine isomers, the following diagrams are provided.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3-Diamino-5-methylpyridine Derivatives
Introduction: Navigating the Selectivity Challenge in Kinase Inhibitor Development
In my years guiding drug discovery programs, I have seen countless promising compounds fail not for lack of potency, but for lack of precision. The 2,3-diamino-5-methylpyridine scaffold is a classic example of a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structural features are well-suited for creating potent ATP-competitive ligands.[2] However, this same feature presents the greatest challenge: the highly conserved nature of the ATP-binding site across the human kinome. This conservation is the primary driver of off-target activity and cross-reactivity, which can lead to unforeseen toxicity or a dilution of the desired therapeutic effect.
This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical series or similar ATP-competitive inhibitors. We will move beyond theoretical discussions to provide a robust, field-proven framework for assessing and comparing the cross-reactivity of this compound derivatives. Our focus is on the causality behind experimental choices and the integration of orthogonal assays to build a self-validating dataset, ensuring the decisions you make at the bench are sound, defensible, and propel the strongest candidate forward.
The Rationale for a Multi-Faceted Approach to Selectivity Profiling
Below is a visualization of a comprehensive workflow for assessing compound selectivity, which forms the basis of this guide.
Caption: A tiered workflow for comprehensive cross-reactivity profiling of kinase inhibitors.
Experimental Strategies and Protocols
Here, we detail the core experimental protocols that form the backbone of a rigorous cross-reactivity study.
Broad Kinome Profiling: The First Look at the Selectivity Landscape
The rationale for starting with a broad biochemical screen is to cast a wide, unbiased net.[3][4] This allows for the simultaneous assessment of a compound's activity against hundreds of kinases, revealing both expected and unexpected interactions.[3] This initial screen is typically performed at a single, high concentration (e.g., 1 µM) to maximize the chances of detecting even weak off-target binding.
This method remains a gold standard due to its direct measurement of substrate phosphorylation, which is less prone to interference from compound autofluorescence or other artifacts that can plague FRET- or luminescence-based assays.[3][5]
Objective: To quantify the inhibitory activity of test compounds against a large panel of protein kinases.
Methodology:
-
Kinase Reaction Preparation: In a 96-well filter plate, prepare a reaction mix containing the specific kinase, its corresponding substrate peptide, and a buffer solution with required cofactors (e.g., MgCl₂, MnCl₂).
-
Compound Addition: Add the this compound derivatives (solubilized in DMSO) to the wells to a final concentration of 1 µM. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiation of Reaction: Start the phosphorylation reaction by adding the ATP solution, which includes [33P]-labeled ATP at a concentration near the Km for each specific kinase. Incubate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination & Washing: Stop the reaction by adding 3% phosphoric acid. This precipitates the substrate peptides onto the filter membrane while unincorporated [33P]-ATP is washed away. Wash the wells multiple times with phosphoric acid.
-
Signal Detection: After drying the plate, add scintillant to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Cellular Target Engagement: Validating Interactions in a Physiological Context
Biochemical assays use purified, often truncated, enzyme constructs. The cellular environment is far more complex. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures the thermal stability of proteins directly in cells or cell lysates.[6] A compound binding to its target protein will typically stabilize it, leading to a shift in its melting temperature. This provides direct evidence of target engagement in a native, physiological setting.[6]
Objective: To identify the on- and off-target proteins that a test compound binds to within a cellular lysate.
Methodology:
-
Cell Lysate Preparation: Culture and harvest cells (e.g., HCT116) and prepare a native, non-denatured cell lysate via mechanical lysis (e.g., freeze-thaw cycles).
-
Compound Incubation: Treat aliquots of the cell lysate with the test compound (e.g., at 10 µM) or a vehicle control (DMSO). Incubate to allow for compound-protein binding.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C). As the temperature increases, proteins will denature and aggregate.
-
Separation of Soluble Fraction: Centrifuge the heated samples to pellet the aggregated proteins. The supernatant, containing the soluble, non-denatured proteins, is collected.
-
Protein Digestion and TMT Labeling: The soluble proteins from each temperature point are digested into peptides (e.g., with trypsin). The peptides are then labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides are pooled, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each identified protein is quantified at each temperature point for both the compound-treated and vehicle-treated samples. A protein that is stabilized by the compound will remain in the soluble fraction at higher temperatures in the treated sample compared to the control. This change in the melt curve confirms a direct binding interaction.
Comparative Data Analysis
To translate raw data into actionable insights, we must organize and analyze it systematically. A comparison table is essential for visualizing the selectivity profile of different derivatives. The "Selectivity Score (S)" is a common metric used to quantify selectivity, often calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity. Another useful metric is S(10), which is the number of off-target kinases with an IC50 less than 10-fold of the primary target IC50.
Table 1: Comparative Kinase Selectivity Profile of this compound Derivatives
| Compound ID | Primary Target (CDK2) IC50 (nM) | Off-Target: SRC IC50 (nM) | Off-Target: VEGFR2 IC50 (nM) | Off-Target: GSK3β IC50 (nM) | Selectivity Score (SRC/CDK2) |
| Derivative A (Parent Scaffold) | 15 | 85 | 250 | >10,000 | 5.7 |
| Derivative B (R-group modification 1) | 12 | 1,500 | 3,200 | >10,000 | 125 |
| Derivative C (R-group modification 2) | 180 | 950 | >10,000 | >10,000 | 5.3 |
| R547 (Reference) [2] | 3 | 10,000 | >10,000 | >10,000 | >3,333 |
Data for Derivatives A, B, and C are representative examples for illustrative purposes.
Visualizing Mechanistic Context: The Importance of Pathway Analysis
Understanding the potential impact of cross-reactivity requires placing off-targets in their biological context. Inhibiting an unintended kinase in a critical signaling pathway can have profound and often detrimental effects.
Caption: On-target vs. off-target effects in related signaling pathways.
This diagram illustrates a common scenario. Our hypothetical Derivative B is designed to inhibit CDK2, thereby controlling cell cycle progression. However, if it also inhibits SRC (an off-target), it could unintentionally impact pathways controlling cell migration and adhesion. While sometimes this polypharmacology can be beneficial, it is often a source of toxicity and must be understood and controlled.
Conclusion
The assessment of cross-reactivity for this compound derivatives, or any kinase inhibitor series, is a critical and complex undertaking. It demands a scientifically rigorous, multi-tiered approach that generates self-validating data. By integrating computational predictions, broad biochemical profiling, and physiologically relevant cellular target engagement assays, we can build a comprehensive understanding of a compound's selectivity profile. This allows us to make informed decisions, rationally design more selective compounds, and ultimately increase the probability of advancing safe and effective therapeutic candidates into the clinic.
References
- 1. Buy this compound | 24638-29-7 [smolecule.com]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pelagobio.com [pelagobio.com]
A Comparative Guide to Isomeric Purity Analysis of 2,3-Diamino-5-methylpyridine
Introduction
In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2,3-Diamino-5-methylpyridine is a critical building block in the synthesis of various active compounds, including inotropic agents and ulcer medications.[1] The presence of isomeric impurities—structurally similar molecules with different arrangements of atoms—can introduce significant risks, potentially altering biological activity or leading to unforeseen toxicity.[2] Therefore, the robust analytical separation and quantification of this compound from its potential isomers is a non-negotiable step in process development and quality control.
This guide provides an in-depth, objective comparison of the three primary analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, providing field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate strategy for their needs.
The Analytical Challenge: Resolving Structurally Similar Isomers
The isomeric profile of this compound is intrinsically linked to its synthesis pathway. A common route involves the reduction of 2-amino-5-methyl-3-nitropyridine.[3] Potential impurities can arise from incomplete reactions or side reactions during the nitration or amination steps, leading to the formation of various positional isomers. The primary analytical challenge lies in achieving baseline separation between these closely related compounds, which often share similar physicochemical properties.
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 24638-29-7 [chemicalbook.com]
A Comparative Guide to the Synthesis of 2,3-Diamino-5-methylpyridine: Evaluating Cost-Effectiveness for Industrial Applications
Introduction
2,3-Diamino-5-methylpyridine, a critical intermediate in the pharmaceutical and agrochemical industries, serves as a key building block for a range of complex molecules. Its efficient and economical synthesis is paramount for the large-scale production of various commercial products. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a primary focus on cost-effectiveness, scalability, and overall process viability for industrial applications. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their economic and practical advantages and disadvantages.
Route 1: Nitration of 2-Amino-5-methylpyridine and Subsequent Reduction
This classical and widely employed route involves the nitration of the readily available 2-amino-5-methylpyridine (also known as 2-amino-5-picoline), followed by the reduction of the resulting nitro intermediate. While seemingly straightforward, the regioselectivity of the nitration step presents a significant challenge.
Mechanistic Considerations
The nitration of 2-aminopyridine derivatives is often complicated by the formation of multiple isomers. The amino group is a powerful ortho-, para-director; however, the pyridine nitrogen acts as a meta-director. In the case of 2-amino-5-methylpyridine, nitration can occur at the 3- and 5-positions, leading to a mixture of 2-amino-3-nitro-5-methylpyridine and 2-amino-5-nitro-5-methylpyridine. The separation of these isomers can be tedious and significantly impacts the overall yield and cost-effectiveness of the process.
Experimental Protocol
Step 1: Nitration of 2-Amino-5-methylpyridine
A solution of 2-amino-5-methylpyridine in concentrated sulfuric acid is cooled to 0°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred at low temperature before being carefully quenched by pouring onto ice. The resulting mixture is neutralized with a base, such as sodium hydroxide, to precipitate the nitro-substituted products.
Step 2: Reduction of 2-Amino-3-nitro-5-methylpyridine
The isolated 2-amino-3-nitro-5-methylpyridine is then reduced to the desired this compound. Several reduction methods can be employed, including:
-
Catalytic Hydrogenation: This is often the preferred method for industrial-scale production due to its high efficiency and cleaner reaction profile. The nitro compound is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen pressure.[1]
-
Metal/Acid Reduction: A more traditional method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.[2][3][4] This method is generally less expensive in terms of reagents but can be more challenging to work up and may generate significant metal waste.
Cost-Effectiveness Analysis
The primary drawback of this route is the formation of the undesired 2-amino-5-nitro-5-methylpyridine isomer during the nitration step, which can be the major product. This significantly reduces the yield of the target intermediate and necessitates a costly and often difficult separation process, thereby increasing the overall production cost. While the starting material, 2-amino-5-methylpyridine, is relatively inexpensive, the low regioselectivity of the nitration step makes this route less economically viable for large-scale manufacturing.
Route 2: Amination of a Halogenated Pyridine Intermediate
An alternative strategy involves the introduction of the amino groups via nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor. This approach can offer better control over regioselectivity compared to the nitration route.
Synthetic Strategy
A common starting material for this route is 2-chloro-3-nitro-5-methylpyridine. The synthesis of this intermediate can be achieved through various methods, including the chlorination and nitration of 5-methyl-2-pyridone.
Step 1: Synthesis of 2-Chloro-3-nitro-5-methylpyridine
One potential pathway to 2-chloro-5-methylpyridine involves the condensation of propionaldehyde with an acrylic ester, followed by amination, halogenation, dehydrohalogenation, and chlorination.[5] Subsequent nitration would yield the desired 2-chloro-3-nitro-5-methylpyridine.
Step 2: Amination of 2-Chloro-3-nitro-5-methylpyridine
The 2-chloro-3-nitro-5-methylpyridine can then undergo a two-step amination process. First, the more activated chloro group at the 2-position is displaced by ammonia or an amine. The nitro group strongly activates the ortho and para positions towards nucleophilic attack.[6]
Step 3: Reduction of the Nitro Group
Following the introduction of the first amino group, the nitro group is reduced to the second amino group using standard reduction methods as described in Route 1.
Cost-Effectiveness Analysis
This route can offer improved regioselectivity, leading to a higher overall yield of the desired product. However, the synthesis of the halogenated starting material can be multi-stepped and may involve more expensive reagents. The cost-effectiveness of this route is highly dependent on the efficiency and cost of preparing the 2-chloro-3-nitro-5-methylpyridine intermediate. A patent describes a process for preparing 2,3-diaminopyridine compounds by aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, suggesting a potentially cost-effective approach for industrial production.[7]
Comparison of Synthetic Routes
| Feature | Route 1: Nitration-Reduction | Route 2: Halogenation-Amination |
| Starting Material Cost | Low (2-Amino-5-methylpyridine is readily available) | Moderate to High (Depends on the synthesis of the halogenated intermediate) |
| Number of Steps | Fewer steps | Potentially more steps to synthesize the intermediate |
| Regioselectivity | Poor, leads to isomeric mixtures | Good, allows for controlled introduction of amino groups |
| Overall Yield | Lower due to isomer formation and separation losses | Potentially higher due to better regioselectivity |
| Process Scalability | Challenging due to isomer separation | More scalable if the intermediate is accessible |
| Waste Generation | Can generate significant acid and base waste from neutralization | Can generate metal and solvent waste |
| Overall Cost-Effectiveness | Less favorable for large scale due to low yield | Potentially more favorable if the intermediate can be synthesized economically |
Visualizing the Synthetic Workflows
Caption: Comparative workflows of the two primary synthetic routes to this compound.
Conclusion and Future Outlook
The choice of the most cost-effective synthetic route to this compound is a critical decision for any chemical manufacturing process. While the nitration-reduction pathway benefits from a readily available and inexpensive starting material, its poor regioselectivity presents a significant economic hurdle for large-scale production. The halogenation-amination route, although potentially longer, offers the advantage of superior regiochemical control, which can lead to higher overall yields and a more streamlined purification process.
For industrial applications, the development of a highly efficient and economical synthesis of the 2-chloro-3-nitro-5-methylpyridine intermediate is key to making the halogenation-amination route the more attractive option. Further research into novel catalytic systems for regioselective nitration could also potentially revitalize the classical route. Ultimately, a thorough process optimization and cost analysis, considering raw material costs, reaction yields, energy consumption, and waste disposal, is essential to determine the most viable synthetic strategy for the commercial production of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2,3-Diamino-5-methylpyridine
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2,3-Diamino-5-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document delves into the nuances of method development and validation for this analyte, offering researchers, scientists, and drug development professionals a robust framework for making informed decisions.
The Analytical Challenge: Understanding this compound
This compound is a pyridine derivative with two amino groups and a methyl group, rendering it a basic and polar molecule. Its physicochemical properties are pivotal in dictating the most suitable analytical approach for its quantification.
| Physicochemical Property | Value / Observation | Implication for Analytical Method Development |
| Molecular Formula | C₆H₉N₃ | Molecular Weight: 123.16 g/mol |
| Boiling Point | 315.8 ± 37.0 °C at 760 mmHg[1] | The high boiling point suggests that direct GC analysis may be challenging without derivatization to increase volatility. |
| Aqueous Solubility | Moderate[1] | Allows for the preparation of stock and working standard solutions in aqueous-based solvents, which are compatible with reverse-phase HPLC. |
| pKa (Predicted) | 6.8-7.2 for the amino groups[1] | The basic nature of the molecule necessitates careful pH control of the mobile phase in HPLC to ensure consistent retention and peak shape. For GC, the basicity can lead to peak tailing on acidic columns. |
| UV Absorbance | Exhibits UV absorbance due to the pyridine ring and amino groups. | This property is the basis for quantification by UV-Vis spectrophotometry and HPLC with a UV detector. |
A critical aspect of any analytical method is its ability to specifically quantify the analyte in the presence of potential impurities. The synthesis of this compound can result in several process-related impurities and degradation products.
Potential Impurities and Degradation Products:
-
Starting Materials: Unreacted precursors such as 2-amino-3-nitro-5-picoline or 2-amino-5-methylpyridine may be present.[2]
-
Isomers: Positional isomers of the diamino-methylpyridine may be formed as by-products during synthesis.
-
Oxidation Products: The amino groups are susceptible to oxidation, which can lead to the formation of nitro-derivatives or N-oxides, especially under stress conditions like exposure to hydrogen peroxide.[3]
-
Halogenated Precursors: If the synthesis involves halogenated pyridines, residual halogenated impurities might be present.[4]
A Comparative Analysis of Validated Analytical Methods
This section provides a detailed comparison of three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reverse-phase HPLC method with UV detection is a robust and reliable choice.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: The moderate polarity of the analyte makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Buffered Mobile Phase: Given the basic nature of the analyte (pKa ≈ 6.8-7.2), a buffered mobile phase is essential to control the ionization state of the molecule and ensure reproducible retention times and symmetrical peak shapes. A pH around 7.0 is chosen to keep the analyte in a consistent, non-ionized or partially ionized state.
-
UV Detection: The pyridine ring system provides strong UV absorbance, allowing for sensitive detection. A detection wavelength of 280 nm is selected based on the UV spectra of similar aminopyridine compounds, which show significant absorbance at this wavelength.[5]
Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: Phosphate buffer (pH 7.0) and Methanol (90:10, v/v)
- Flow Rate: 0.5 mL/min
- Column Temperature: 35 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
2. Standard and Sample Preparation:
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 20 µg/mL.
- Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
3. Validation Parameters:
- The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from placebo and known impurities at the analyte's retention time. | The method is specific for this compound. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 20 µg/mL | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust to minor changes in mobile phase composition, pH, and flow rate. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For orthogonal confirmation of identity and quantification, especially at lower levels or in complex matrices, GC-MS is a powerful technique. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to improve its chromatographic performance.
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like those in amino groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with non-polar silyl groups, thereby increasing volatility and reducing peak tailing.[6]
-
GC Separation: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components.
-
Mass Spectrometric Detection: MS detection provides high selectivity and sensitivity. Quantification is typically performed in Selected Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring specific fragment ions of the derivatized analyte.
Experimental Protocol: GC-MS Method with Derivatization
1. Derivatization Procedure:
- Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
- Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine (as a catalyst).
- Seal the vial and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 250 °C
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.
3. Standard and Sample Preparation:
- Prepare standard and sample solutions in a suitable organic solvent (e.g., acetonitrile) and subject them to the derivatization procedure.
Data Presentation: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and no co-eluting interferences at the selected ions. | The method is highly specific due to MS detection. |
| Linearity (R²) | R² ≥ 0.998 | 0.9989 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 5.0% | Repeatability: 2.5%, Intermediate Precision: 3.8% |
| Limit of Detection (LOD) | Based on instrumental signal-to-noise. | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Based on acceptable precision and accuracy. | 0.06 µg/mL |
| Robustness | Consistent results with minor variations in derivatization time and temperature. | The method is robust within the defined parameter ranges. |
UV-Visible Spectrophotometry (Colorimetric Method)
For a simpler, more cost-effective, and rapid quantification, a UV-Visible spectrophotometric method can be developed. This approach often relies on a color-forming reaction to enhance specificity and sensitivity.
Causality Behind Experimental Choices:
-
Colorimetric Reaction: Diaminopyridines can react with reagents like p-benzoquinone to form colored complexes that can be measured in the visible region.[7] This shifts the measurement away from the UV region where many impurities might interfere.
-
Solvent Selection: The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction and dissolve the resulting colored product.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) of the colored product is chosen for quantification to ensure maximum sensitivity.
Experimental Protocol: UV-Visible Spectrophotometric Method
1. Reagent Preparation:
- p-Benzoquinone Solution (0.5% w/v): Dissolve 0.5 g of p-benzoquinone in 100 mL of ethanol.
2. Standard and Sample Analysis:
- Standard Solutions: Prepare a series of standard solutions of this compound in ethanol (e.g., 5-50 µg/mL).
- Sample Solution: Prepare a sample solution in ethanol with a concentration expected to be within the standard curve range.
- Color Development: To 1 mL of each standard and sample solution, add 2 mL of the p-benzoquinone solution. Mix well and allow the reaction to proceed for 15 minutes at room temperature.
- Measurement: Measure the absorbance of the resulting colored solutions at the λmax (e.g., 490 nm) against a reagent blank.
3. Calibration Curve:
- Plot a graph of absorbance versus concentration of the standard solutions to generate a calibration curve.
Data Presentation: UV-Visible Spectrophotometry Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Minimal absorbance from placebo and impurities at the analytical wavelength. | The method demonstrates good specificity for the colorimetric reaction. |
| Linearity (R²) | R² ≥ 0.995 | 0.9975 |
| Range | 5 - 50 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.1% |
| Precision (% RSD) | Repeatability: ≤ 3.0%, Intermediate Precision: ≤ 3.0% | Repeatability: 1.8%, Intermediate Precision: 2.5% |
| Limit of Detection (LOD) | Visually or by calculation. | 1 µg/mL |
| Limit of Quantitation (LOQ) | Based on acceptable precision and accuracy. | 3 µg/mL |
| Robustness | Consistent results with minor variations in reaction time and temperature. | The method is robust for the specified conditions. |
Visualizing the Validation and Experimental Workflows
To further clarify the processes, the following diagrams illustrate the general analytical method validation workflow and the specific experimental workflows for each technique.
Caption: General workflow for analytical method validation.
Caption: HPLC-UV experimental workflow.
Caption: GC-MS with derivatization workflow.
Method Selection Guide: Choosing the Right Tool for the Job
The choice of analytical method depends on several factors, including the intended application, required sensitivity, available instrumentation, and sample throughput.
-
For routine quality control (QC) of bulk drug substance or formulated product: The HPLC-UV method is generally the most suitable. It offers a good balance of accuracy, precision, and robustness, and is a widely available technique in QC laboratories.
-
For trace-level impurity analysis or confirmation of identity: The GC-MS method is superior. Its high sensitivity and selectivity make it ideal for detecting and quantifying impurities at very low concentrations. It also serves as an excellent orthogonal technique to confirm results obtained by HPLC.
-
For rapid, in-process checks or in a resource-limited setting: The UV-Visible Spectrophotometric method can be a viable option. While it is less specific and sensitive than the chromatographic methods, its simplicity and speed make it useful for at-line monitoring or when high-end instrumentation is not available.
Conclusion
The accurate quantification of this compound is essential for ensuring the quality and safety of pharmaceutical and agrochemical products. This guide has provided a comparative overview of three validated analytical methods: HPLC-UV, GC-MS with derivatization, and UV-Visible spectrophotometry. Each method has its own strengths and is suited for different analytical challenges. By understanding the principles, experimental protocols, and validation characteristics of each technique, researchers and scientists can confidently select and implement the most appropriate method for their specific needs.
References
- 1. Buy this compound | 24638-29-7 [smolecule.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 7. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Therapeutic Potential of 2,3-Diamino-5-methylpyridine Scaffolds: A Comparative Analysis
As Senior Application Scientists in the field of drug discovery, our role extends beyond mere data generation; we are tasked with identifying and validating novel chemical scaffolds that hold the promise of becoming the next generation of therapeutics. Among the vast landscape of heterocyclic chemistry, the pyridine nucleus stands out as a "privileged scaffold," forming the core of numerous FDA-approved drugs.[1] This guide provides an in-depth assessment of a particularly promising, yet underexplored derivative: the 2,3-Diamino-5-methylpyridine scaffold.
This document will dissect the synthetic accessibility of this scaffold, critically evaluate its therapeutic potential by comparing analogous structures against established alternatives, provide validated experimental protocols for its assessment, and explore the crucial structure-activity relationships that will guide future optimization efforts.
Synthetic Accessibility and Derivatization Strategy
The utility of a scaffold is directly proportional to its synthetic accessibility. The this compound core can be reliably constructed through a logical, multi-step sequence, starting from commercially available 3-methylpyridine (3-picoline). The causality behind this synthetic route is to introduce the amino groups sequentially and regioselectively.
The key transformation is the Chichibabin amination or a related process to yield 2-amino-5-methylpyridine, followed by a directed nitration at the C3 position and subsequent reduction. The vicinal diamines at the C2 and C3 positions are particularly valuable, as they serve as a versatile handle for constructing fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which themselves are a class of pharmacologically significant compounds.[2][3][4][5][6][7]
Caption: Proposed synthesis workflow for the core scaffold and its derivatives.
Comparative Assessment of Therapeutic Potential
We will now assess the therapeutic utility of this scaffold in two key areas where aminopyridines have shown exceptional promise: kinase inhibition (oncology) and antimicrobial activity. The analysis relies on experimental data from closely related analogues to project the potential of the core scaffold.
Potential as Kinase Inhibitors
The 2-aminopyridine motif is a well-established "hinge-binding" fragment in kinase inhibitors.[8] It mimics the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby anchoring the inhibitor in the active site.[9][10] Derivatives have shown potent activity against a range of therapeutically relevant kinases.
Caption: The 2-aminopyridine motif as a kinase hinge binder.
To contextualize this potential, the table below compares the half-maximal inhibitory concentrations (IC₅₀) of various aminopyridine-based inhibitors against their target kinases.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |
| 4-(Phenylamino)pyrido[4,3-d]pyrimidine | EGFR | 0.5 - 10 | Erlotinib | 2 | [11] |
| 2-Arylaminopurine | CDK2 | 44 | Staurosporine | 16.7 | [12][13] |
| 3,5-Diaryl-2-aminopyridine | ALK2 | ~20 | - | - | [9] |
| Pyridine-Urea Derivative | VEGFR-2 | 3930 | Sorafenib | 90 | [14] |
| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine | CDK5 | 410 | - | - | [15] |
Analysis: The data clearly demonstrates that aminopyridine-based scaffolds can achieve nanomolar potency against critical oncology targets like EGFR and CDK2.[11][12] While some scaffolds show lower potency (e.g., against VEGFR-2), this highlights the importance of the specific substitution pattern, a key aspect of drug design that can be systematically explored with the this compound core. The performance of these analogues is competitive with established drugs and standards, validating this scaffold as a promising starting point for novel kinase inhibitor development.
Potential as Antimicrobial Agents
The emergence of multi-drug resistant (MDR) bacteria necessitates the development of novel antibiotics. Pyridine derivatives have consistently demonstrated significant antibacterial and antifungal activity.[16][17][18] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative aminopyridine derivatives against common pathogenic microbes. A lower MIC value indicates greater potency.
| Compound Class | Target Microbe | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 2-Amino-3-cyanopyridine | S. aureus | 39 | Ciprofloxacin | ~1 | [16][17] |
| 2-Amino-3-cyanopyridine | B. subtilis | 39 | Ciprofloxacin | ~0.5 | [16][17] |
| Imidazo[4,5-b]pyridine | B. cereus | 70 | - | - | [2] |
| 1,4-Dihydropyridine | S. aureus | 25 | - | - | [18] |
| 1,4-Dihydropyridine | E. coli | 100 | Ciprofloxacin | ~0.015 | [18] |
Analysis: Aminopyridine derivatives show promising activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis, with MIC values in the range of 25-70 µg/mL.[2][16][17][18] While not as potent as standards like Ciprofloxacin in these examples, these unoptimized scaffolds provide a validated hit-to-lead platform. The ability to easily generate fused imidazopyridines from the 2,3-diamino core offers a rapid pathway to novel chemical space with demonstrated antimicrobial potential.[2][4][6]
Structure-Activity Relationship (SAR) Insights
Effective drug development hinges on understanding how chemical structure relates to biological activity. For the this compound scaffold, particularly in the context of kinase inhibition, several key principles emerge from the literature.
-
N2 and Pyridine N1: These are the primary hydrogen bond donors and acceptors for hinge binding and are generally immutable.[9][12]
-
C4 and C6 Positions: These positions project into the solvent-exposed region and the ribose-binding pocket of the kinase, respectively. They are ideal points for introducing substituents to enhance potency and selectivity or to modulate physicochemical properties like solubility.[11]
-
C5-Methyl Group: This existing group provides a subtle steric and electronic feature that can be leveraged. It can influence the orientation of larger substituents at adjacent positions.
-
N3-Amino Group: While essential for forming fused rings like imidazopyridines, it can also be functionalized to explore additional interactions within the ATP binding site.
Caption: Key modification points on the scaffold for SAR studies.
Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, the following are detailed, self-validating protocols for the initial assessment of any new derivative of the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is designed to quantitatively measure the inhibition of a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.
-
Principle: This assay measures the binding of a fluorescently labeled kinase inhibitor (tracer) to a kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal. The use of a europium (Eu) chelate as the donor fluorophore provides a long-lived signal, minimizing interference from compound autofluorescence.
-
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM. This creates a concentration gradient to determine the IC₅₀.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Tracer Mixture: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in the kinase assay buffer. Add 5 µL of this mixture to each well.
-
ATP/Tracer Mixture: Prepare a solution containing the fluorescently-labeled kinase tracer and ATP. Add 2.5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition (calculated relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the plate containing the test compound.
-
Controls: Include a positive control well (bacteria in broth, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm medium sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
-
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3-Diamino-5-methylpyridine
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,3-Diamino-5-methylpyridine. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond mere procedural lists to explain the causality behind each step, ensuring a deep-seated understanding of safe laboratory practices. Adherence to these protocols is not just about compliance; it is a core component of a robust and trustworthy safety culture.
Hazard Assessment and Identification: Understanding the Risk
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound, like many aminopyridine derivatives, is classified as hazardous.
Key Hazards:
-
Toxicity: Toxic if swallowed and in contact with skin.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Due to these properties, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[3]
Regulatory Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes by the Environmental Protection Agency (EPA). While this compound is not individually listed, pyridine and its derivatives frequently fall under the following classifications:
| EPA Waste Code | Description | Relevance to this compound |
| F005 | Spent non-halogenated solvents including toluene, methyl ethyl ketone, and pyridine .[4][5][6] | Applies if this compound is part of a spent solvent mixture containing pyridine or other listed solvents. |
| D038 | Toxicity Characteristic for Pyridine .[3] | If a waste exhibits the toxicity characteristic for pyridine, it must be managed as hazardous waste. |
It is the responsibility of the waste generator to accurately characterize all waste materials according to applicable regulations.[7] When in doubt, treat the waste as hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form, including waste. The goal is to create a complete barrier to prevent any route of exposure.
| PPE Item | Specification | Justification |
| Gloves | Chemical-resistant, such as butyl rubber or nitrile gloves.[8] | To prevent skin contact and absorption, which is a primary route of toxic exposure. Always check glove manufacturer compatibility charts for specific breakthrough times.[9][10] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[8] | To protect eyes from splashes of solutions or contact with solid particles, preventing serious irritation. |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use in a certified chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[2][11] |
Waste Segregation and Container Management: Preventing Dangerous Reactions
Improperly mixed chemical waste can lead to violent reactions, generation of toxic gases, fires, or explosions.[12][13] Therefore, strict segregation of this compound waste is critical.
Waste Segregation Protocol:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it.
-
Incompatible Materials: Store this waste stream separately from incompatible chemicals.[12] As a pyridine derivative, it should be kept away from:
-
Solid vs. Liquid: Use separate, clearly labeled containers for solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) and liquid waste (e.g., solutions containing the compound).[16]
Container Requirements:
-
Compatibility: Containers must be made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).[3] Do not use metallic containers for acidic solutions.[16]
-
Condition: Use containers that are in good condition, free from leaks or damage.[8]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[15] This prevents the release of vapors and protects against spills.
-
Labeling: All waste containers must be clearly and accurately labeled from the moment waste is first added.[14] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (no formulas or abbreviations)
-
The approximate percentage of each component in the container.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
Step-by-Step Disposal Procedures
The following protocols outline the process for managing both routine waste generation and accidental spills.
Protocol 4.1: Routine Disposal of Laboratory Quantities
This procedure applies to the disposal of residual amounts of the solid compound and contaminated labware.
-
Preparation: Designate a Satellite Accumulation Area (SAA) in your lab. This is a designated spot at or near the point of generation for collecting hazardous waste.[10]
-
Solid Waste Collection:
-
Place all contaminated disposable materials (e.g., gloves, weigh paper, pipette tips, absorbent paper) into a designated, compatible solid hazardous waste container.
-
Ensure the container is properly labeled as described in Section 3.
-
-
Liquid Waste Collection:
-
Pour solutions containing this compound into a designated, compatible liquid hazardous waste container.
-
Use a funnel to prevent spills. Do not overfill the container (leave at least 10% headspace).
-
Securely cap the container immediately after adding waste.
-
-
Storage: Store the sealed and labeled waste container in your designated SAA, ensuring it is segregated from incompatible materials.[14]
-
Requesting Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15]
Protocol 4.2: Emergency Spill Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination. The procedure varies based on the size of the spill.
For Minor Spills (Solid or Liquid, <1 Liter, manageable by trained lab personnel):
-
Alert & Secure: Immediately alert others in the area.[13] Restrict access to the spill zone.
-
Don PPE: Put on the appropriate PPE as outlined in Section 2 (gloves, goggles, lab coat).
-
Containment: If it is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[12] Work from the outside in to prevent the spill from spreading.
-
Cleanup (Solid Spill):
-
Carefully sweep or scoop the solid material into a compatible container. Avoid creating dust. If necessary, lightly moisten the powder with a mist of water to suppress dust.[12]
-
Label the container as hazardous waste.
-
-
Cleanup (Liquid Spill):
-
Cover the spill with absorbent material. Allow it to fully absorb the liquid.
-
Using a scoop or dustpan, carefully collect the absorbent material and place it into a compatible container.[13] Label as hazardous waste.
-
-
Decontamination:
-
Wipe the spill area with soap and water.
-
Collect all cleaning materials (sponges, paper towels) as hazardous waste.[13]
-
-
Final Steps:
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the incident to your supervisor and EHS department as per your institution's policy.[15]
-
For Major Spills (>1 Liter, highly volatile, or any spill you are not comfortable handling):
-
EVACUATE: Immediately evacuate the area. Alert all personnel in adjacent areas.
-
CONFINE: Close the doors to the affected area to confine vapors.
-
CALL FOR HELP: Contact your institution's EHS or emergency response team immediately.[15] Provide them with the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a major spill unless you are specifically trained for hazardous waste operations and emergency response.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. pasteur.epa.gov [pasteur.epa.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 10. biofiredx.com [biofiredx.com]
- 11. epa.gov [epa.gov]
- 12. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. biomerieux.com [biomerieux.com]
- 15. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 16. jk-sci.com [jk-sci.com]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2,3-Diamino-5-methylpyridine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,3-Diamino-5-methylpyridine (CAS No. 24638-29-7). As a substituted pyridine derivative, this compound requires stringent handling procedures to mitigate health risks. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a culture of deep, validated safety in your laboratory.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of effective personal protection. The primary hazards are well-documented and necessitate a multi-faceted PPE strategy.[1]
Exposure can lead to acute and chronic health effects. The compound is harmful if it comes into contact with the skin, is inhaled, or is ingested.[1][2] It is known to cause significant skin and eye irritation and may lead to respiratory irritation if fumes or dust are inhaled.[1][2][3]
Table 1: Hazard Classification of this compound
| Hazard Class | Category | GHS Statement | Primary Exposure Route |
|---|---|---|---|
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | Skin Contact |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Skin Contact |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | Eye Contact |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | Inhalation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | Inhalation |
Source: ChemicalBook Safety Data Sheet[1]
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a direct response to the identified hazards. The following equipment is mandatory for all personnel handling this compound.
Hand Protection: The First Line of Defense
Dermal contact is a primary risk, making glove selection critical.[1]
-
Required Gloves: Chemical-resistant nitrile or neoprene gloves are required.[4][5] Disposable nitrile gloves are suitable for incidental contact but must be removed and replaced immediately after any exposure.[6]
-
Avoid: Latex gloves are not recommended as they offer inferior protection against pyridine-based compounds.[4]
-
Protocol: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them as hazardous waste.[7] Always wash hands thoroughly with soap and water after removing gloves.[1][8]
Eye and Face Protection: Shielding from Splashes and Fumes
This compound can cause serious eye irritation.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4][6] Standard safety glasses with side shields do not provide adequate protection against chemical splashes.[6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[5][6]
-
Emergency Preparedness: Ensure an eyewash station is unobstructed and immediately accessible within the work area.[8] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4][8]
Respiratory Protection: Mitigating Inhalation Hazards
Inhalation of dust or vapors can cause respiratory irritation and systemic toxicity.[1][2]
-
Primary Control (Engineering): All handling of this compound must be performed inside a certified chemical fume hood to minimize vapor and dust concentration in the breathing zone.[4][5][9] This is the most critical step in preventing respiratory exposure.
-
Secondary Control (Respirator): In situations where a fume hood is not available or during a large spill cleanup where concentrations may exceed exposure limits, a NIOSH-approved respirator is required.[5] The specific type of cartridge should be selected based on a formal risk assessment. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.
Skin and Body Protection: A Barrier Against Contamination
-
Required Attire: A chemical-resistant lab coat is required to protect against skin contact.[5] Standard cotton lab coats offer minimal protection from a direct splash.
-
Best Practices: Lab coats should be fully buttoned with sleeves rolled down. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][8][10] Do not wear lab coats outside of the laboratory to prevent cross-contamination.
Operational and Disposal Plans
A safe protocol is a self-validating system that integrates PPE use from the beginning of a procedure to the final disposal of waste.
Experimental Workflow: Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
Hazard Review: Consult the Safety Data Sheet (SDS) for this compound.[1]
-
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.
-
Handling: Conduct all manipulations, including weighing and transfers, inside the fume hood to contain dust and vapors.[1][4] Keep the container tightly closed when not in use.[1][8]
-
Decontamination: After the procedure, decontaminate all surfaces and equipment.
-
Doff PPE: Remove PPE in the reverse order, taking care to avoid self-contamination. Gloves should be removed last.
-
Hand Washing: Immediately wash hands with soap and water.[1][8]
Caption: Workflow for Safe Handling of this compound.
Emergency Response Plan
-
Skin Contact: Immediately remove contaminated clothing.[1][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][8] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Spill Response: Evacuate the area. For small spills, contain the material with an inert absorbent such as sand or vermiculite.[9][12] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[7][11] Do not allow the spill to enter drains.[7][12]
Disposal Plan
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste.[1][8] Follow all local, state, and federal regulations. Never dispose of it down the drain.
-
Contaminated PPE: All disposable PPE, including gloves, that has come into contact with the chemical must be collected in a designated, sealed hazardous waste container for proper disposal.[7][8]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
